2-(4-Fluorophenyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 2-(4-Fluorophenyl)cyclohexanol
This in-depth guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete chemical structure elucidation of 2-(4-Fluorophenyl)cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that mirrors the scientific process itself—from initial synthesis and preliminary analysis to the definitive assignment of stereochemistry. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system of inquiry.
Introduction: The Significance of Structural Clarity
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and potential therapeutic applications. This compound, a fluorinated carbocyclic compound, presents an interesting case study in structural elucidation due to the presence of stereoisomers and the influence of the fluorine substituent on its spectroscopic signature. This guide will detail the multifaceted analytical approach necessary to unambiguously determine its constitution and configuration.
Part 1: Synthesis and Preliminary Characterization
A logical starting point for structural elucidation is the synthesis of the target compound. The preparation of this compound is typically achieved through the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-(4-Fluorophenyl)cyclohexanone: The precursor ketone can be synthesized via a Grignard reaction between the Grignard reagent derived from p-fluorobromobenzene and 2-chlorocyclohexanone.[1]
-
Reduction to this compound: The synthesized ketone is then reduced to the corresponding alcohol. The choice of reducing agent is critical as it can influence the diastereoselectivity of the reaction, yielding different ratios of the cis and trans isomers. For non-stereoselective reduction, sodium borohydride (NaBH₄) is a common and effective choice. Stereoselective syntheses can also be employed to favor one isomer over the other.[2][3]
-
Dissolve 2-(4-fluorophenyl)cyclohexanone in methanol at 0 °C.
-
Add sodium borohydride portion-wise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TDC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel.
-
Part 2: Spectroscopic Interrogation
With the synthesized compound in hand, a suite of spectroscopic techniques is employed to piece together its molecular architecture.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula
Mass spectrometry provides the molecular weight of the compound and clues about its structure through fragmentation patterns.
Expected Fragmentation Pattern:
For this compound (C₁₂H₁₅FO, Molecular Weight: 194.24 g/mol [4]), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194. The fragmentation of cyclic alcohols can be complex.[5] Key expected fragments include:
-
[M-H]⁺ (m/z 193): Loss of a hydrogen atom.
-
[M-H₂O]⁺ (m/z 176): Dehydration is a common fragmentation pathway for alcohols.[6]
-
[M-C₂H₅]⁺ (m/z 165): Loss of an ethyl group from the cyclohexyl ring.
-
[C₆H₅F]⁺ (m/z 95): The fluorophenyl group as a fragment.
| m/z | Proposed Fragment Ion |
| 194 | [C₁₂H₁₅FO]⁺ (Molecular Ion) |
| 176 | [C₁₂H₁₃F]⁺ |
| 110 | [C₇H₇F]⁺ |
| 95 | [C₆H₄F]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of a hydroxyl group and an aromatic ring are key features of this compound.
Expected IR Absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[7]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the cyclohexyl ring.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) from the aromatic ring.
-
C=C Stretch: Aromatic ring stretching vibrations are expected around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ region indicating the C-O single bond of the alcohol.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons on the cyclohexyl ring will be influenced by the electronegative hydroxyl group and the anisotropic effect of the aromatic ring. The stereochemistry (cis vs. trans) will significantly impact the chemical shifts and coupling constants of the protons on C1 and C2.
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: Connecting the Pieces
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different molecular fragments.[8][10]
Part 3: Stereochemistry Determination - The Decisive Step
This compound can exist as two diastereomers: cis and trans. The relative orientation of the hydroxyl and fluorophenyl groups profoundly affects the NMR spectra.
Distinguishing cis and trans Isomers using ¹H NMR
The key to differentiating the isomers lies in the coupling constants (J-values) between the protons on C1 (H1, attached to the carbon with the OH group) and C2 (H2, attached to the carbon with the fluorophenyl group).
-
In the trans-isomer , the most stable chair conformation will have both the bulky fluorophenyl group and the hydroxyl group in equatorial positions. The protons H1 and H2 will therefore be in axial positions, resulting in a large axial-axial coupling constant (Jax-ax) of approximately 10-13 Hz.
-
In the cis-isomer , one substituent must be axial while the other is equatorial. If the larger fluorophenyl group is equatorial, the hydroxyl group will be axial, making H1 equatorial. This leads to a smaller axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) coupling constant, typically in the range of 2-5 Hz.
Hypothetical NMR Data for the trans-Isomer
¹H NMR (500 MHz, CDCl₃):
-
δ 7.20-7.30 (m, 2H, Ar-H)
-
δ 6.95-7.05 (m, 2H, Ar-H)
-
δ 3.65 (dt, J = 10.5, 4.5 Hz, 1H, H1)
-
δ 2.80 (td, J = 10.5, 4.0 Hz, 1H, H2)
-
δ 1.20-2.20 (m, 8H, cyclohexyl-H)
-
δ 1.90 (br s, 1H, OH)
¹³C NMR (125 MHz, CDCl₃):
-
δ 161.5 (d, JC-F = 245 Hz, C-F)
-
δ 138.0 (d, JC-F = 3 Hz)
-
δ 129.5 (d, JC-F = 8 Hz)
-
δ 115.0 (d, JC-F = 21 Hz)
-
δ 74.0 (C1)
-
δ 52.0 (C2)
-
δ 34.0, 31.5, 25.0, 24.5 (cyclohexyl carbons)
Part 4: Definitive Structural Confirmation - X-ray Crystallography
While a comprehensive analysis of NMR data can provide a confident assignment of the structure and stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[11] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and the absolute configuration if a chiral resolution has been performed.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The purified isomer of this compound must be crystallized to obtain a single crystal of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The resulting model provides a 3D representation of the molecule.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial synthesis and purification to the detailed interpretation of spectroscopic data, each step provides a piece of the structural puzzle. While mass spectrometry and IR spectroscopy offer preliminary but crucial information, it is the comprehensive analysis of 1D and 2D NMR data that allows for the detailed mapping of the molecular framework and the determination of its stereochemistry. Finally, single-crystal X-ray crystallography stands as the gold standard for irrefutable structural confirmation. This guide has outlined the logical and scientific rationale behind each of these steps, providing a robust framework for the structural elucidation of this and other novel chemical entities.
References
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Introduction: Unveiling a Core Scaffold in Modern Chemistry
An In-Depth Technical Guide to 2-(4-fluorophenyl)cyclohexan-1-ol: Synthesis, Stereochemistry, and Application
In the landscape of synthetic and medicinal chemistry, the strategic value of a molecule is often defined by its structural features and synthetic accessibility. 2-(4-fluorophenyl)cyclohexan-1-ol is a prime example of such a valuable molecular scaffold. This disubstituted cyclohexanol derivative combines a conformationally rich aliphatic ring with a fluorinated aromatic moiety. The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after feature in drug design.[1]
This guide provides an in-depth exploration of 2-(4-fluorophenyl)cyclohexan-1-ol, moving beyond a simple datasheet to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, the critical nuances of its stereochemistry, its analytical characterization, and its potential as a pivotal intermediate in the synthesis of complex, biologically active compounds.
PART 1: Foundational Properties and Stereochemical Landscape
The molecule possesses two stereocenters at positions C1 and C2 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The relative orientation of the hydroxyl and fluorophenyl groups dictates the molecule's three-dimensional shape and, consequently, its interactions in a biological or chemical system.
Physicochemical Data
The fundamental properties of 2-(4-fluorophenyl)cyclohexan-1-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | [2] |
| Molecular Formula | C₁₂H₁₅FO | [2] |
| Molecular Weight | 194.24 g/mol | [2] |
| CAS Number | Not explicitly assigned; often sold as a racemic mixture. | [2] |
| Canonical SMILES | C1CCC(C(C1)C2=CC=C(C=C2)F)O | [2] |
| InChIKey | WOONSTDBFNVLTK-UHFFFAOYSA-N | [2] |
The Critical Role of Stereochemistry
Understanding the stereochemistry of disubstituted cyclohexanes is fundamental. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Trans Isomers: In the trans configuration, the hydroxyl and fluorophenyl groups are on opposite faces of the ring. The most stable conformation is the diequatorial form, where both bulky groups avoid the sterically hindered axial positions.
-
Cis Isomers: In the cis configuration, both groups are on the same face. This necessitates one group being axial and the other equatorial. The larger 4-fluorophenyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.
The energy difference between these conformations influences not only the physical properties of the isomers but also the stereochemical outcome of synthetic routes.[3]
PART 2: Synthesis and Stereocontrol
The most logical synthetic approach to 2-(4-fluorophenyl)cyclohexan-1-ol involves a two-step sequence: the synthesis of the corresponding ketone followed by its reduction. The key to a successful synthesis lies in controlling the stereochemistry during the reduction step.
Workflow for Synthesis
Caption: General synthetic workflow for 2-(4-fluorophenyl)cyclohexan-1-ol.
Protocol 1: Synthesis of 2-(4-fluorophenyl)cyclohexanone
This protocol is adapted from established methods for the synthesis of 2-aryl cyclohexanones.[4] The causality for using a Grignard reaction is its reliability in forming carbon-carbon bonds. The choice of 2-chlorocyclohexanone as the electrophile is strategic for introducing the aryl group at the C2 position.
Materials:
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Chlorocyclohexanone
-
Anhydrous benzene
-
Hydrochloric acid (conc.)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-fluorobromobenzene in anhydrous ether dropwise to a suspension of magnesium turnings in anhydrous ether.
-
Reaction with Ketone: Cool the Grignard reagent in an ice bath. Separately, dissolve 2-chlorocyclohexanone in anhydrous benzene. Add the ketone solution dropwise to the Grignard reagent, maintaining the reaction temperature below 15 °C.
-
Reflux: After the addition is complete, stir the reaction at room temperature for 18 hours. Then, distill off the ether and reflux the remaining benzene solution for 24 hours. This extended reflux is crucial to drive the reaction to completion.
-
Workup and Purification: Pour the cooled reaction mixture into a mixture of ice water and hydrochloric acid. Extract the aqueous layer with ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexane to yield the solid ketone.[4]
Protocol 2: Diastereoselective Reduction to the Alcohol
The reduction of the precursor ketone is the critical stereochemistry-determining step. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group, leading to either the cis or trans alcohol.
Caption: Diastereoselective reduction pathways of the precursor ketone.
Method A: Synthesis of trans-2-(4-fluorophenyl)cyclohexan-1-ol (via Steric Approach Control)
-
Rationale: Small, unhindered reducing agents like sodium borohydride (NaBH₄) preferentially attack the carbonyl from the less sterically hindered axial face. This results in the formation of the equatorial alcohol, leading to the trans product as the major isomer.
-
Procedure:
-
Dissolve 2-(4-fluorophenyl)cyclohexanone in methanol or ethanol at 0 °C.
-
Add NaBH₄ portion-wise with stirring. The reaction is typically rapid and exothermic.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Quench the reaction carefully with water, followed by dilute HCl to neutralize excess borohydride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Method B: Synthesis of cis-2-(4-fluorophenyl)cyclohexan-1-ol (via Steric Hindrance)
-
Rationale: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to attack from the axial face. They are forced to approach from the more open equatorial face, delivering the hydride to form an axial alcohol. This leads to the cis product as the major isomer.[5]
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of L-Selectride® in THF dropwise. The low temperature is critical for maximizing selectivity.
-
Stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by slowly adding aqueous NaOH followed by hydrogen peroxide to decompose the borane byproducts.
-
Allow the mixture to warm to room temperature, then extract with ether. Purify the product by column chromatography.
-
PART 3: Analytical Characterization Profile
| Technique | Expected Features |
| ¹H NMR | ~7.0-7.3 ppm: Multiplets, 4H (aromatic protons, AA'BB' system). ~3.5-4.0 ppm: Multiplet, 1H (CH-OH proton, position and multiplicity depend on cis/trans isomer). ~2.5-2.8 ppm: Multiplet, 1H (CH-Ar proton). ~1.2-2.2 ppm: Broad multiplets, 8H (cyclohexyl CH₂ protons). Variable ppm: Broad singlet, 1H (OH proton, exchangeable with D₂O). |
| ¹³C NMR | ~160-164 ppm: (d, ¹JCF ≈ 245 Hz, C-F). ~138-142 ppm: (d, C-Ar ipso). ~128-130 ppm: (d, C-Ar ortho to F). ~115-117 ppm: (d, C-Ar meta to F). ~70-78 ppm: (C-OH). ~48-55 ppm: (C-Ar). ~20-38 ppm: (Cyclohexyl carbons). |
| IR Spectroscopy | 3600-3200 cm⁻¹: Broad, strong (O-H stretch). 3100-3000 cm⁻¹: Medium (Aromatic C-H stretch). 3000-2850 cm⁻¹: Strong (Aliphatic C-H stretch). ~1600, ~1500 cm⁻¹: Medium (Aromatic C=C stretch). ~1220 cm⁻¹: Strong (C-F stretch). ~1100 cm⁻¹: Strong (C-O stretch). |
| Mass Spec. (EI) | m/z 194: Molecular ion (M⁺). m/z 176: (M-H₂O)⁺, loss of water. m/z 95: (C₆H₅F)⁺, fluorophenyl fragment. Other fragments corresponding to the cleavage of the cyclohexane ring. |
PART 4: Application in Drug Discovery and Development
While 2-(4-fluorophenyl)cyclohexan-1-ol may not be an end-product therapeutic itself, its true value lies in its role as a versatile intermediate. The fluorophenylcyclohexane core is present in a variety of biologically active molecules, underscoring its importance as a key building block.
-
Scaffold for CNS Agents: The related 2-aminocyclohexanone derivatives are being explored for the treatment of psychiatric disorders, highlighting the utility of the 2-phenylcyclohexane framework in accessing the central nervous system.[9]
-
Anticancer Research: Fluorophenyl-containing structures, including adamantane derivatives, have demonstrated potent anticancer activity.[10] The cyclohexanol moiety provides a convenient handle for further functionalization to build more complex and potent analogues.
-
Enzyme Inhibition: Fluorophenyl thiourea derivatives have shown promise as inhibitors of enzymes related to diabetes.[11] The 2-(4-fluorophenyl)cyclohexan-1-ol core can serve as a starting point for synthesizing novel inhibitors with constrained conformations.
Logical Workflow: From Core Scaffold to Therapeutic Lead
Caption: A generalized workflow from the core scaffold to a lead compound.
Conclusion
2-(4-fluorophenyl)cyclohexan-1-ol represents more than just its chemical formula. It is a synthetically tractable scaffold that offers precise control over stereochemistry and serves as a gateway to a diverse range of complex molecules. Its inherent structural features—a conformationally defined ring and a metabolically robust fluorinated aryl group—make it an asset for any research program, particularly in drug discovery. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, characterize, and strategically deploy this valuable chemical entity in their research endeavors.
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2-(4-Fluorophenyl)cyclohexanol molecular weight and formula
An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol for Advanced Research
Overview and Significance
This compound is a fluorinated organic compound featuring a cyclohexanol ring substituted with a 4-fluorophenyl group. This molecular architecture is of significant interest to researchers and drug development professionals. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The cyclohexanol scaffold provides a three-dimensional structure that is prevalent in many natural products and pharmacologically active molecules.
This guide serves as a comprehensive technical resource, detailing the core chemical properties, synthesis, structural analysis, and potential applications of this compound, with a focus on its relevance in the field of medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅FO | [1][2] |
| Molecular Weight | 194.24 g/mol | [1][3] |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | [1] |
| CAS Registry Number | 851337-37-6 | [2][3][4] |
| Canonical SMILES | C1CCC(C(C1)C2=CC=C(C=C2)F)O | [1] |
| InChIKey | WOONSTDBFNVLTK-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 20.23 Ų | [2] |
| Computed LogP | 2.8 | [1] |
Synthesis and Stereochemistry
The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.
Synthetic Rationale
The choice of reducing agent is critical as it influences stereoselectivity, yield, and operational simplicity. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for ketones and aldehydes, operational safety, and mild reaction conditions. It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), yields the final alcohol product.
An important consideration in this synthesis is the formation of stereoisomers. The reduction of the prochiral ketone creates two new chiral centers, leading to the potential for four stereoisomers. However, due to the ring structure, these are typically discussed as two diastereomeric pairs: cis and trans. The cis isomer has the hydroxyl and fluorophenyl groups on the same face of the cyclohexyl ring, while the trans isomer has them on opposite faces. The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the specific reaction conditions, with the trans isomer often being the thermodynamically more stable product.
Caption: Workflow for the synthesis of this compound.
Proposed Synthesis Protocol
This protocol describes a representative method for the reduction of 2-(4-fluorophenyl)cyclohexanone.
Materials:
-
2-(4-fluorophenyl)cyclohexanone (1.0 eq)[5]
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.
Caption: Logical workflow for the structural characterization of the product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring (typically in the δ 7.0-7.4 ppm region), a multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH), and a series of complex multiplets for the remaining cyclohexyl protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon atoms (or fewer if symmetry exists), with characteristic shifts for the aromatic carbons (one directly bonded to fluorine will show a large C-F coupling constant) and the aliphatic carbons of the cyclohexyl ring.
-
¹⁹F NMR Spectroscopy: This analysis will show a singlet (or a narrow multiplet) confirming the presence and chemical environment of the single fluorine atom.
-
Infrared (IR) Spectroscopy: A key diagnostic peak will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. A strong band around 1220-1230 cm⁻¹ would correspond to the C-F stretch.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight (194.24 g/mol ).
Applications in Medicinal Chemistry and Drug Discovery
The this compound moiety serves as a valuable building block in the synthesis of more complex molecules for drug discovery. Its structural features are relevant for several reasons:
-
Scaffold for Novel Analogs: The cyclohexyl ring provides a non-aromatic, rigid scaffold that can be used to orient substituents in precise three-dimensional space, which is critical for optimizing interactions with biological targets.
-
Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring can act as a "metabolic blocker." This position is often susceptible to oxidation by cytochrome P450 enzymes. Substituting a hydrogen atom with a fluorine atom can prevent this metabolic pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. It can also influence the pKa of nearby functional groups and participate in favorable electrostatic interactions with protein targets.
Structural motifs containing fluorophenyl and cyclohexyl groups are found in various investigational drugs, including inhibitors of targets like MDM2 and phosphodiesterase 4 (PDE4), highlighting the relevance of this scaffold in modern drug development.[6][7]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[8][12] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically accessible and valuable compound for chemical research and pharmaceutical development. Its core properties, defined by a molecular formula of C₁₂H₁₅FO and a molecular weight of 194.24 g/mol , make it an attractive starting point for library synthesis.[1] The straightforward synthesis via ketone reduction, coupled with its unique stereochemical and electronic properties conferred by the fluorophenyl and cyclohexanol groups, establishes it as a significant building block for creating novel chemical entities with potentially enhanced pharmacological profiles. Proper analytical characterization and adherence to safety protocols are crucial for its effective and safe utilization in a research setting.
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- Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752.
- ResearchGate (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
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An In-depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol: Properties, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Fluorophenyl)cyclohexanol, a fluorinated carbocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique electronic properties that can influence biological activity and molecular interactions, making this a molecule of considerable interest for researchers in drug discovery and development. This document details its synthesis, stereochemistry, and spectroscopic characterization, offering insights for its application in advanced scientific research.
Molecular Structure and Physicochemical Properties
This compound is a secondary alcohol featuring a cyclohexane ring substituted with a 4-fluorophenyl group at the 2-position. The presence of two chiral centers at positions 1 and 2 of the cyclohexyl ring gives rise to two diastereomers: cis and trans.
Molecular Formula: C₁₂H₁₅FO[1][2]
Molecular Weight: 194.25 g/mol [1][2]
CAS Number: 851337-37-6[2]
The physical and chemical properties of this compound are influenced by the interplay between the hydrophobic cyclohexane and fluorophenyl moieties and the polar hydroxyl group. The fluorine atom, being highly electronegative, can modulate the acidity of the hydroxyl group and influence intermolecular interactions.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Stereochemistry and Conformational Analysis
The stereochemical relationship between the hydroxyl group and the 4-fluorophenyl group on the cyclohexane ring defines the cis and trans diastereomers. In the chair conformation, the substituents can occupy either axial or equatorial positions.
-
Trans Isomer: The more stable conformation of the trans isomer will have both the bulky 4-fluorophenyl group and the hydroxyl group in equatorial positions to minimize 1,3-diaxial interactions.
-
Cis Isomer: In the cis isomer, one substituent will be in an axial position while the other is equatorial. The equilibrium will favor the conformation where the larger 4-fluorophenyl group occupies the equatorial position.
The distinct spatial arrangement of these isomers leads to differences in their physical properties and spectroscopic signatures, particularly in ¹H NMR due to different coupling constants between adjacent protons.
Caption: Conformational isomers of trans- and cis-2-(4-Fluorophenyl)cyclohexanol.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of the Precursor: 2-(4-Fluorophenyl)cyclohexanone
A common route to the ketone precursor involves a Grignard reaction.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)cyclohexanone
-
Grignard Reagent Formation: Prepare the Grignard reagent by adding 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.
-
Reaction with 2-Chlorocyclohexanone: Cool a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene and add the prepared Grignard reagent, maintaining the temperature below 15°C.
-
Reaction Progression: Stir the reaction mixture at 25°C for 18 hours.
-
Work-up: Distill off the ether and reflux the remaining benzene solution for 24 hours. Pour the cooled solution into a mixture of 1 liter of water and 200 ml of hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ether. Evaporate the ether and distill the residue to yield the product. Further purification can be achieved by recrystallization from hexane.
This method yields 2-(4-fluorophenyl)cyclohexanone, which has a reported melting point of 56-59°C and a boiling point of 115°C at 0.2 mm Hg.
Caption: Synthesis of the ketone precursor.
Reduction to this compound
The reduction of 2-(4-fluorophenyl)cyclohexanone to the corresponding alcohol can be accomplished using various reducing agents. The choice of reagent will influence the diastereoselectivity of the reaction.
-
Non-selective Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild reducing agent that will typically yield a mixture of the cis and trans diastereomers. The thermodynamically more stable trans isomer is often the major product.
-
Stereoselective Reduction: The use of bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis isomer through axial attack on the carbonyl group.[3]
Experimental Protocol: General Reduction of 2-(4-Fluorophenyl)cyclohexanone
-
Dissolution: Dissolve 2-(4-fluorophenyl)cyclohexanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran for L-Selectride®) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0°C and slowly add the reducing agent.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C or room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction with water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Caption: General workflow for the synthesis and separation of stereoisomers.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound and its stereoisomers. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity. Key signals to expect include:
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-fluorophenyl ring.
-
Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group will appear as a multiplet. Its chemical shift and coupling constants will be diagnostic for the cis and trans isomers due to the different dihedral angles with neighboring protons.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the remaining protons on the cyclohexane ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected chemical shifts include:
-
Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Carbinol Carbon (-CHOH): A signal in the range of δ 65-75 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹.
-
C-F Stretch: An absorption in the region of 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 194. Common fragmentation patterns for cyclohexanol derivatives include:
-
Loss of Water (M-18): A peak at m/z 176.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Fragmentation of the Cyclohexyl Ring: A series of peaks corresponding to the loss of alkyl fragments.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[4][5][6] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the target protein, and modulate pKa and lipophilicity to optimize pharmacokinetic profiles.[4][5]
While specific biological activities of this compound are not extensively documented, its structural motif is present in various biologically active compounds. As a fluorinated cyclohexanol derivative, it serves as a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. The cis- and trans- isomers can be used to explore the structure-activity relationships (SAR) of a compound series, where the stereochemistry can significantly impact biological activity.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile fluorinated building block with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its physicochemical properties, stereochemistry, synthesis, and spectroscopic characterization. The detailed protocols and mechanistic insights offered herein are intended to support researchers in the effective utilization of this compound in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the specific properties of its diastereomers and to explore their potential in the development of novel bioactive molecules.
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A Spectroscopic Investigation of 2-(4-Fluorophenyl)cyclohexanol: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the expected spectral data for the compound 2-(4-Fluorophenyl)cyclohexanol, a molecule of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available, complete experimental dataset, this document leverages established spectroscopic principles and data from analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this and similar fluorinated organic molecules. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed predicted data, and outline the experimental protocols for acquiring such data, thereby establishing a self-validating framework for the analysis of this compound.
Introduction: The Significance of Fluorinated Cyclohexanol Derivatives
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The 2-phenylcyclohexanol scaffold is a common structural motif in medicinal chemistry, and the introduction of a fluorine atom onto the phenyl ring, as in this compound, can lead to compounds with enhanced biological activity.
Accurate and unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a comprehensive analysis of the expected spectral data for this compound, offering a predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information about the molecule's structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous diastereotopic protons in the cyclohexyl ring and the coupling of protons to the fluorine atom.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aromatic (2H) | 7.10 - 7.30 | dd (or m) | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 | Protons ortho to the fluorine atom, deshielded and split by the adjacent aromatic proton and the fluorine atom. |
| Aromatic (2H) | 6.95 - 7.15 | t | ³JHH ≈ 8.7, ³JHF ≈ 8.7 | Protons meta to the fluorine atom, appearing as a triplet due to coupling to two neighboring protons and the fluorine atom. |
| CH-OH (1H) | 3.50 - 3.80 | m | - | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom. The multiplicity will depend on the stereochemistry (cis/trans) and the coupling to adjacent protons.[1] |
| CH-Ph (1H) | 2.80 - 3.10 | m | - | The proton on the carbon bearing the fluorophenyl group is deshielded by the aromatic ring. Its multiplicity will be complex due to coupling with neighboring protons. |
| Cyclohexyl (8H) | 1.20 - 2.20 | m | - | The remaining cyclohexyl protons will appear as a complex series of overlapping multiplets. |
| OH (1H) | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and it often appears as a broad singlet.[1] |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets of the cyclohexyl protons. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, although the hydroxyl proton signal may be broad and its coupling to adjacent protons may not be observed due to exchange with trace amounts of acid.[1] Adding a drop of D₂O to the NMR tube will cause the OH signal to disappear, confirming its assignment.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment. The presence of fluorine will induce splitting of the signals for the carbons in the fluorophenyl ring due to ¹³C-¹⁹F coupling.[2]
Expected Chemical Shifts and Coupling Constants:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Rationale |
| C-F | 160 - 165 | d, ¹JCF ≈ 245 | The carbon directly attached to the fluorine atom will be significantly deshielded and show a large one-bond coupling constant.[2] |
| C-ipso | 140 - 145 | d, ⁴JCF ≈ 3 | The ipso-carbon of the phenyl ring attached to the cyclohexyl group. |
| C-ortho | 128 - 132 | d, ²JCF ≈ 21 | The carbons ortho to the fluorine atom will show a two-bond coupling. |
| C-meta | 114 - 118 | d, ³JCF ≈ 8 | The carbons meta to the fluorine atom will show a three-bond coupling. |
| C-OH | 70 - 75 | s | The carbon bearing the hydroxyl group. |
| C-Ph | 50 - 55 | s | The carbon bearing the fluorophenyl group. |
| Cyclohexyl | 24 - 36 | s | The remaining four carbons of the cyclohexyl ring. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[3] A proton-coupled ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom.
Expected Chemical Shift and Multiplicity:
The fluorine resonance is expected to appear in the typical range for aromatic fluorides, around -110 to -120 ppm (relative to CFCl₃). The signal will likely be a triplet of triplets (tt) or a more complex multiplet due to coupling with the ortho and meta protons of the phenyl ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.
-
To confirm the OH peak, acquire a second spectrum after adding one drop of D₂O and shaking the tube.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F NMR spectrum.
-
Typical parameters: 128 scans, 2-second relaxation delay, 90° pulse angle.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between alcohol molecules.[1][4][5] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl ring. |
| 2980 - 2850 | Strong | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the cyclohexyl ring.[5] |
| 1600, 1500, 1450 | Medium, Sharp | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |
| 1250 - 1200 | Strong | C-F stretch | The strong absorption is due to the high polarity of the C-F bond.[6][7] |
| 1100 - 1000 | Strong | C-O stretch | Characteristic stretching vibration of the alcohol C-O bond.[1] |
Experimental Protocol for FTIR Data Acquisition:
-
Sample Preparation: A small amount of the neat liquid or solid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194, corresponding to the molecular weight of C₁₂H₁₅FO.[8]
-
Key Fragmentation Pathways:
-
Loss of Water (M - 18): A significant peak at m/z = 176 is expected due to the facile dehydration of the alcohol.[2][9]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to various fragment ions.
-
Fragments containing the Fluorophenyl Group: A prominent peak at m/z = 95 corresponding to the [C₆H₄F]⁺ ion is likely. Fragments containing the fluorophenylmethyl cation [C₇H₆F]⁺ at m/z = 109 are also possible.
-
Experimental Protocol for GC-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.
-
-
MS Detection:
-
The eluting compound enters the mass spectrometer.
-
The standard ionization energy is 70 eV.
-
The mass analyzer scans a range of m/z values (e.g., 40-400 amu).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Visualization of Key Concepts
Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.
Conclusion: A Predictive Framework for Structural Characterization
This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and data from structurally related compounds, we have constructed a robust framework for the characterization of this fluorinated molecule. The provided experimental protocols offer a clear and reproducible methodology for acquiring high-quality spectral data. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and drug development, enabling scientists to confidently approach the structural elucidation of novel compounds even in the absence of pre-existing reference data.
References
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- Günther, H. (2013).
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- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
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- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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An In-Depth Technical Guide to the Stereoisomers of 2-(4-Fluorophenyl)cyclohexanol: Synthesis, Separation, and Characterization
This guide provides a comprehensive technical overview of the stereoisomers of 2-(4-fluorophenyl)cyclohexanol, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Understanding and controlling the stereochemistry of this compound is therefore paramount for elucidating its structure-activity relationships (SAR) and developing stereochemically pure drug candidates.
This document will delve into the stereochemical landscape of this compound, detailing synthetic strategies for obtaining the different stereoisomers, robust analytical methods for their separation and characterization, and a discussion on the potential implications of stereoisomerism on biological activity.
The Stereochemical Complexity of this compound
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexyl ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers.
-
Diastereomers: The cis isomer has the 4-fluorophenyl group and the hydroxyl group on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.
-
Enantiomers: Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images.
The conformational flexibility of the cyclohexane ring, which preferentially adopts a chair conformation, further influences the spatial arrangement of the substituents. In the cis isomer, one substituent will be in an axial position and the other in an equatorial position. In the trans isomer, both substituents can be in equatorial positions (the more stable conformation) or both in axial positions (less stable).
Caption: Stereochemical relationship of the four stereoisomers of this compound.
Synthetic Strategies for Stereocontrol
The synthesis of stereoisomerically enriched or pure this compound can be approached through two primary strategies: stereoselective synthesis or the separation of a stereoisomeric mixture.
Diastereoselective Synthesis
A common and effective method for the synthesis of 2-substituted cyclohexanols is the reduction of the corresponding ketone, in this case, 2-(4-fluorophenyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Protocol: Diastereoselective Reduction of 2-(4-Fluorophenyl)cyclohexanone
-
Synthesis of the Precursor Ketone: 2-(4-Fluorophenyl)cyclohexanone can be synthesized via a Grignard reaction between 4-fluorophenylmagnesium bromide and 2-chlorocyclohexanone.
-
Reduction to the Alcohol:
-
For the trans isomer (thermodynamically favored): Reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol typically favors the formation of the more stable trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation.
-
For the cis isomer (kinetically favored): The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often leads to the preferential formation of the cis isomer. The bulky hydride attacks from the less hindered equatorial face, resulting in an axial hydroxyl group.
-
Caption: Diastereoselective reduction of 2-(4-fluorophenyl)cyclohexanone.
Enantioselective Synthesis and Resolution
To obtain enantiomerically pure isomers, either an enantioselective synthesis or a resolution of the racemic mixture is necessary.
-
Enantioselective Synthesis: Asymmetric reduction of 2-(4-fluorophenyl)cyclohexanone using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can provide direct access to enantiomerically enriched cis or trans isomers.
-
Enzymatic Resolution: A highly effective and scalable method for resolving the enantiomers of the trans isomer is enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation of racemic trans-2-phenylcyclohexanol has been shown to be highly efficient, and this methodology can be adapted for the fluorinated analog.[3][4]
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-(4-Fluorophenyl)cyclohexanol
-
Substrate Preparation: Dissolve racemic trans-2-(4-fluorophenyl)cyclohexanol in an appropriate organic solvent (e.g., hexane).
-
Enzyme Addition: Add a lipase, such as Lipase PS30 from Pseudomonas cepacia, immobilized on a support like Celite®.
-
Acylating Agent: Introduce an acylating agent, for example, vinyl acetate.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The enzyme will selectively acylate one enantiomer, leaving the other unreacted.
-
Work-up and Separation: Once approximately 50% conversion is reached, stop the reaction. The unreacted alcohol (one enantiomer) can be separated from the acetylated product (the other enantiomer) by column chromatography. The acetylated enantiomer can then be deprotected to yield the pure alcohol.
Analytical Separation and Characterization
The separation and characterization of the stereoisomers are critical for confirming their identity and purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful technique for separating enantiomers.
Chiral HPLC Method Development
The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[5][6]
Protocol: Chiral HPLC Screening
-
Column Selection: Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ-H).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be beneficial.
-
Reversed Phase: Employ mixtures of water or buffer with an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once a promising separation is identified, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Polysaccharide-based (e.g., Chiralcel® OJ-RH) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Acetonitrile/Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers. The key lies in the analysis of the coupling constants of the protons on C1 and C2. For the analogous 2-phenylcyclohexanol, the proton at C1 (the carbon bearing the hydroxyl group) exhibits a different splitting pattern for the cis and trans isomers due to the different dihedral angles with the adjacent proton at C2.[7]
-
trans Isomer: In the more stable diequatorial conformation of the trans isomer, the protons at C1 and C2 are both in axial positions. This results in a large axial-axial coupling constant (J ≈ 10-12 Hz), leading to a well-defined doublet of triplets or a multiplet with a large coupling constant for the C1 proton.
-
cis Isomer: In the cis isomer, one proton is axial and the other is equatorial. The coupling between them is axial-equatorial and equatorial-equatorial, which are both small (J ≈ 2-5 Hz). This results in a broader, less resolved multiplet for the C1 proton.
Implications for Drug Development
The presence of the 4-fluorophenyl group suggests that this molecule may have been designed to interact with targets in the central nervous system (CNS). Fluorine substitution can enhance CNS penetration and modulate interactions with protein targets.[8] Therefore, it is highly probable that the four stereoisomers of this compound will exhibit different affinities for their biological target(s), as well as distinct pharmacokinetic and pharmacodynamic profiles. A thorough investigation of the individual stereoisomers is therefore essential for any drug development program involving this scaffold.
Conclusion
The stereoisomers of this compound represent a fascinating and important area of study for researchers in medicinal chemistry and drug development. The ability to synthesize, separate, and characterize the individual cis and trans diastereomers and their respective enantiomers is crucial for understanding their structure-activity relationships. The methodologies outlined in this guide, based on established principles of stereoselective synthesis and chiral analysis, provide a robust framework for the investigation of these promising compounds. As the demand for stereochemically pure drugs continues to grow, a comprehensive understanding of the stereochemical nuances of molecules like this compound will be indispensable for the development of safer and more effective medicines.
References
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- Whitesell, J. K., & Lawrence, R. M. (1986). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 51(25), 5031–5033. [Link]
- Scribd. (n.d.). 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
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- PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol.
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Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)cyclohexanol Derivatives
In the landscape of medicinal chemistry, the identification and optimization of "privileged scaffolds"—core molecular structures capable of binding to multiple biological targets—is a cornerstone of modern drug discovery. The this compound moiety represents one such scaffold, merging the lipophilic, three-dimensional character of a cyclohexyl ring with the electronically modified and metabolically robust 4-fluorophenyl group. The fluorine atom is a particularly strategic addition; its high electronegativity can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, all without significantly increasing steric bulk.
This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this core structure. Moving beyond a simple catalog of findings, this document is designed for researchers, scientists, and drug development professionals, offering synthesized insights into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. We will dissect the causality behind experimental choices and present a self-validating framework of protocols, grounding all claims in authoritative, verifiable sources.
Section 1: Synthetic Strategies and Derivatization
The therapeutic versatility of the this compound scaffold is fundamentally enabled by its synthetic tractability. The core structure serves as a versatile intermediate for a wide array of derivatives, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthesis: A Generalized Approach
A common and efficient route to the this compound core involves a Grignard reaction. This classic organometallic reaction provides a reliable method for forming the key carbon-carbon bond between the aromatic and alicyclic rings.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.
-
Add a solution of 1-bromo-4-fluorobenzene in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. An iodine crystal may be added to initiate the reaction.
-
Maintain a gentle reflux until the magnesium has been consumed, yielding the 4-fluorophenylmagnesium bromide Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours to ensure completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the this compound product.
-
Derivatization Workflow
The hydroxyl group and the phenyl ring of the core scaffold are the primary handles for derivatization. The workflow below illustrates common synthetic pathways to generate libraries of active compounds.
Section 2: Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects across a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key cell survival pathways.
Cytotoxicity in Cancer Cell Lines
Derivatives incorporating adamantane or phenylacetamide moieties have shown notable potency. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed significant cytotoxic effects, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[1] The substitution pattern on the N-phenyl ring was found to be critical, with electron-withdrawing groups like nitro (NO₂) enhancing cytotoxicity compared to electron-donating methoxy (OCH₃) groups.[1] Similarly, adamantane derivatives featuring an ethoxy-cyclohexyl component were consistently the most active across a panel of 10 different cancer cell lines.[2]
Table 1: Representative Anticancer Activity of Fluorophenyl Derivatives
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |
| Phenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |
| Triazole | 1-(4-Fluorophenyl)-2-((...)-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | ~10 (reduces viability by >80%) |[3] |
Mechanism of Action: Targeting the AKT1 Survival Pathway
A key challenge in drug development is elucidating the mechanism of action (MoA). Computational methods combined with experimental validation have pointed towards the serine/threonine kinase AKT1 as a primary target for the most active anticancer derivatives.[2] AKT1 is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy. Molecular docking studies have identified a specific binding pocket within the AKT1 protein where these compounds can lodge, disrupting its kinase activity.[2] By inhibiting AKT1, these derivatives effectively shut down a critical pro-survival signal, leading to programmed cell death (apoptosis).
Protocol: MTS Assay for In-Vitro Cytotoxicity Evaluation
This protocol is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough to observe an effect but short enough to prevent cell overgrowth in the control wells.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is bioreduced by viable cells into a colored formazan product.
-
Final Incubation & Measurement: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Section 3: Antimicrobial and Anticonvulsant Activities
Beyond oncology, derivatives of the this compound scaffold have shown significant promise as both antimicrobial and anticonvulsant agents, highlighting the platform's versatility.
Antimicrobial Activity
The incorporation of heterocyclic rings, such as triazines, is a proven strategy for developing potent antimicrobial agents. A series of 2-(fluorophenyl)-4,6-disubstituted[1][2][4]triazines demonstrated significant activity against Gram-positive bacteria and fungi.[5] Structure-activity relationship (SAR) analysis revealed that the direct attachment of the fluorophenyl ring to the triazine core was essential for activity.[5]
Table 2: Representative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazine Derivative | Staphylococcus aureus | 8 - 16 | [5] |
| Triazine Derivative | Candida albicans | 16 - 32 | [5] |
| Thiazole Derivative | Gram-positive bacteria | Moderate to Low |[6] |
Protocol: Broth Microdilution for MIC Determination
This is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity
The cyclohexanol core is structurally related to cyclohexanones, which have been studied for their effects on neuronal excitability. Research has shown that unsubstituted cyclohexanone can prevent seizures in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models.[7] The activity is highly dependent on the substitution pattern; small alkyl groups in the 2-position tend to confer anticonvulsant properties, while larger alkyl groups can induce convulsions.[7] This dual activity suggests a direct interaction with a key neuronal target. The likely MoA for these compounds is modulation of the picrotoxin receptor site within the GABA-A receptor complex, a major inhibitory neurotransmitter receptor in the brain.[7] Further studies on related triazole derivatives suggest that GABA-mediated mechanisms are indeed involved in their anticonvulsant effects.[8]
Table 3: Representative Anticonvulsant Activity in Mice
| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| Triazol-3-one | MES | 23.7 | 25.8 | [8] |
| Isatin-Benzamide | MES & PTZ | Potent Activity | High Safety Levels | [9] |
| Reference Drug | Carbamazepine | MES | 6.5 |[8] |
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use adult mice (e.g., CF-1 strain), allowing them to acclimate to the laboratory environment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or transauricular electrodes.
-
Observation: An unprotected mouse will exhibit a characteristic tonic hind limb extension. The endpoint of the test is the abolition of this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test to determine a therapeutic or protective index (PI = TD₅₀/ED₅₀).
Section 4: Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. Synthesizing the available data allows for the formulation of key SAR principles that can guide future optimization efforts.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated potent and mechanistically distinct activities in the realms of oncology, infectious disease, and neurology. The key to unlocking this potential lies in a rational, iterative design process informed by a deep understanding of structure-activity relationships and guided by robust, validated experimental protocols. The insights and methodologies presented in this guide offer a framework for researchers to build upon, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Title: Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.
- Title: Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][2][4]triazines.
- Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Title: SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE.
- Title: this compound | C12H15FO | CID 20487437.
- Title: Convulsant and anticonvulsant cyclopentanones and cyclohexanones.
- Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- Title: Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole.
- Title: Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- Title: Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice.
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- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Unveiling the Therapeutic Potential of 2-(4-Fluorophenyl)cyclohexanol: A Hypothesis-Driven Approach to Target Identification and Validation
Foreword: Charting a Course for a Novel Scaffold
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. 2-(4-Fluorophenyl)cyclohexanol presents a compelling, yet underexplored, scaffold. While direct biological data for this specific molecule is sparse[1], its structural similarity to well-characterized therapeutic agents, notably the analgesic Tramadol[2], provides a robust foundation for a hypothesis-driven investigation into its potential therapeutic targets. The presence of a fluorophenyl moiety, a common feature in modern medicinal chemistry known to enhance metabolic stability and binding affinity, further heightens its intrigue[3].
This guide is structured not as a review of established facts, but as a strategic roadmap for the research scientist. It is designed to provide the rationale and detailed methodologies required to systematically investigate the therapeutic promise of this compound. We will proceed from foundational structural analysis to the proposal of high-probability biological targets and conclude with comprehensive, actionable protocols for their validation.
Structural and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of any pharmacological investigation. These parameters influence its solubility, membrane permeability, and potential for metabolic transformation.
| Property | Value | Source |
| Molecular Formula | C12H15FO | PubChem[1] |
| Molecular Weight | 194.24 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | PubChem[1] |
The calculated LogP value of 2.8 suggests that this compound possesses moderate lipophilicity, a characteristic that often correlates with good oral bioavailability and cell membrane permeability[4].
Hypothesis-Driven Target Exploration: Learning from Analogs
The core of our investigative strategy lies in drawing parallels with structurally related, biologically active molecules. The 2-phenylcyclohexanol framework is a privileged scaffold in medicinal chemistry.
The Tramadol Connection: A Multimodal Neuromodulator?
The most striking structural analog to our compound of interest is Tramadol [2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol]. Tramadol's analgesic efficacy is not solely based on its weak mu-opioid receptor agonism; it also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[2]. This dual-action mechanism is a powerful therapeutic paradigm.
We hypothesize that this compound, lacking the dimethylaminomethyl group but retaining the core phenylcyclohexanol structure, may exhibit activity at one or more of these targets. The 4-fluoro substitution on the phenyl ring could modulate binding affinity and selectivity compared to Tramadol's 3-methoxy group.
Potential Targets Derived from Tramadol:
-
Monoamine Transporters: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
-
Opioid Receptors: Mu (µ), Delta (δ), and Kappa (κ) opioid receptors.
-
Other CNS Receptors: 5-HT2C receptor, NMDA receptor, and nicotinic acetylcholine receptors[2].
Broader Therapeutic Landscapes for Cyclohexanol Derivatives
Research into other cyclohexanol-containing molecules reveals a wider array of potential applications, expanding our search beyond neuropathic pain and depression.
-
Oncology: Certain cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met tyrosine kinase, a target in non-small-cell lung cancer[5].
-
Cardiovascular Disease: Analogs of Perhexiline, which feature a cyclohexyl group, have been synthesized and evaluated for their alpha-adrenolytic activities, relevant to cardiovascular conditions[6].
This broader context suggests that our investigation should not be myopic. A comprehensive screening approach is warranted to uncover unexpected activities.
Proposed Signaling Pathways for Investigation
Based on our primary hypothesis, the initial focus should be on the monoaminergic and opioid signaling pathways.
Caption: Hypothesized dual-action mechanism targeting monoamine transporters and opioid receptors.
Experimental Validation: A Step-by-Step Guide
To systematically test our hypotheses, a tiered experimental approach is recommended, moving from broad, high-throughput screening to more focused, mechanistic studies.
Tier 1: Initial Target Screening and Profiling
The primary objective is to cast a wide net to identify initial "hits." This is best accomplished through established in vitro binding and functional assays.
Experimental Workflow: Initial Target Screening
Caption: A streamlined workflow for the initial identification of biological targets.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and µ, δ, and κ opioid receptors.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioactivity displaced is proportional to the affinity of the test compound.
-
Materials:
-
HEK293 cell membranes expressing recombinant human SERT, NET, MOR, DOR, or KOR.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69593 (for KOR).
-
This compound, stock solution in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate specific binding (Total - Non-specific).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validation: The inclusion of appropriate controls (total binding, non-specific binding, and a known reference compound like Tramadol or Duloxetine) is critical. The results should be reproducible across at least three independent experiments.
Tier 2: Cellular and Functional Assays
Once primary targets are identified, the next logical step is to confirm the compound's functional activity in a cellular context.
Protocol 2: In Vitro Neurotransmitter Uptake Assay
-
Objective: To measure the functional inhibition of serotonin and norepinephrine uptake into synaptosomes or cells expressing the respective transporters.
-
Principle: This assay directly measures the functional consequence of binding to SERT or NET.
-
Materials:
-
Rat brain synaptosomes or HEK293 cells stably expressing hSERT or hNET.
-
[³H]Serotonin or [³H]Norepinephrine.
-
Test compound and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Krebs-Ringer buffer.
-
-
Methodology:
-
Pre-incubate synaptosomes or cells with varying concentrations of this compound for 15-20 minutes at 37°C.
-
Initiate uptake by adding [³H]Serotonin or [³H]Norepinephrine.
-
Allow uptake to proceed for a short period (e.g., 10 minutes).
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.
-
Determine the IC50 for uptake inhibition by non-linear regression.
-
-
Causality Check: A positive result in the binding assay (Protocol 1) should directly correlate with functional inhibition in this assay. A compound that binds but does not inhibit uptake may be an allosteric modulator or an antagonist, requiring further investigation.
Future Directions and Advanced Studies
Should initial studies yield promising results, particularly in the neuromodulator space, the following advanced investigations would be warranted:
-
Stereoisomer Synthesis and Testing: this compound has two stereocenters. As seen with Tramadol, the different enantiomers can have distinct pharmacological profiles[2]. Chiral separation and individual testing of the four possible stereoisomers is a critical step in optimization.
-
In Vivo Behavioral Models: If SNRI or opioid activity is confirmed, testing in established animal models of pain (e.g., hot plate test, von Frey filaments) and depression (e.g., forced swim test, tail suspension test) would be the next logical step.
-
ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, including cytochrome P450 inhibition and hERG channel liability, is essential for evaluating the compound's drug-like potential.
Conclusion
This compound stands at the intersection of known therapeutic scaffolds and unexplored chemical space. While its journey to a potential therapeutic is just beginning, the structural precedents provide a clear and logical path forward. The hypothesis-driven framework and detailed protocols outlined in this guide offer a comprehensive starting point for any research team aiming to unlock the potential of this promising molecule. Through rigorous, systematic investigation, we can determine if this compound is merely an interesting chemical structure or the foundation for a new class of therapeutic agents.
References
- This compound | C12H15FO | CID 20487437. PubChem. [Link]
- Tramadol. Wikipedia. [Link]
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]
- 2-Phenylcyclohexanol | C12H16O | CID 15046. PubChem. [Link]
- Effect of synthesized cyclohexanol derivatives using L-menthol as a lead compound on the percutaneous absorption of ketoprofen. PubMed. [Link]
- Evaluation and structure-activity relationship of synthesized cyclohexanol derivatives on percutaneous absorption of ketoprofen using artificial neural network. PubMed. [Link]
- Synthesis and pharmacological properties of "soft drug" derivatives rel
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation and structure-activity relationship of synthesized cyclohexanol derivatives on percutaneous absorption of ketoprofen using artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)cyclohexanol, a fluorinated carbocyclic compound of interest to researchers and professionals in drug discovery and development. While a singular "discovery" of this molecule is not prominently documented in scientific literature, its existence and synthesis are well-established within the broader context of 2-arylcyclohexanol chemistry. This document will delve into its physicochemical properties, logical synthetic pathways, and potential applications, grounded in the established principles of medicinal chemistry.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-arylcyclohexanol scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The strategic placement of a fluorine atom on the phenyl ring of this scaffold, as in this compound, presents a molecule with intriguing potential for further development.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | PubChem[1] |
| CAS Number | 851337-37-6 | ChemScene[2] |
| Molecular Formula | C₁₂H₁₅FO | PubChem[1] |
| Molecular Weight | 194.25 g/mol | ChemScene[2] |
| Appearance | Solid (predicted) | |
| SMILES | C1CCC(C(C1)C2=CC=C(C=C2)F)O | PubChem[1] |
| LogP | 2.84 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Table 1: Physicochemical properties of this compound.
Synthesis and Manufacturing
The synthesis of this compound is not explicitly detailed in a seminal publication but can be reliably achieved through established and logical synthetic routes. The most direct and industrially scalable approach involves a two-step process starting from commercially available materials.
Step 1: Synthesis of 2-(4-Fluorophenyl)cyclohexanone
The precursor ketone, 2-(4-fluorophenyl)cyclohexanone, is a known compound, and its synthesis has been described.[] A common and effective method is the Grignard reaction between a p-fluorophenyl magnesium halide and 2-chlorocyclohexanone.
Experimental Protocol: Grignard Reaction for 2-(4-Fluorophenyl)cyclohexanone []
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of p-fluorobromobenzene (1.0 eq) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with 2-Chlorocyclohexanone: The prepared Grignard reagent is then added dropwise to a cooled solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous benzene. The reaction temperature is maintained below 15°C.
-
Workup and Purification: After stirring, the reaction mixture is poured into a mixture of water and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield 2-(4-fluorophenyl)cyclohexanone.
Caption: Synthesis of 2-(4-Fluorophenyl)cyclohexanone via Grignard reaction.
Step 2: Reduction to this compound
The final step to obtain this compound is the reduction of the corresponding ketone. This is a standard transformation in organic synthesis, and several reducing agents can be employed. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans diastereomer as the major product.
Experimental Protocol: Reduction of 2-(4-Fluorophenyl)cyclohexanone
-
Setup: A solution of 2-(4-fluorophenyl)cyclohexanone (1.0 eq) is prepared in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final product, this compound, can be purified by column chromatography or recrystallization.
Caption: Reduction of the ketone to the final alcohol product.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively reported, its structural motifs suggest several potential areas of application in drug discovery.
-
Intermediate for Complex Molecules: The primary and most evident application of this compound is as a versatile building block for the synthesis of more complex and potentially bioactive molecules.[4] Its hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or substitution reactions.
-
Scaffold for CNS-Active Agents: The 2-arylcyclohexanol framework is present in a number of compounds with activity in the central nervous system (CNS). The lipophilicity of this compound (LogP ≈ 2.84) suggests it may have the potential to cross the blood-brain barrier, a critical property for CNS drug candidates.
-
Exploration in Antiviral and Anticancer Research: Fluorinated nucleoside analogues and other fluorinated organic molecules have shown significant promise as antiviral and anticancer agents.[5][6] The introduction of the 4-fluorophenyl moiety could modulate the binding of a larger molecule to its target protein, potentially enhancing its therapeutic efficacy.
Future Directions and Conclusion
This compound represents a readily accessible, fluorinated chemical scaffold with considerable potential for applications in medicinal chemistry and drug discovery. While its own biological profile remains to be fully elucidated, its value as a synthetic intermediate is clear. Future research could focus on the stereoselective synthesis of its cis and trans isomers and the evaluation of their distinct biological activities. Furthermore, the incorporation of this moiety into libraries of diverse small molecules could lead to the discovery of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential, encouraging its further exploration by the scientific community.
References
- PubChem. This compound.
- Filler, R. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Med Chem. 2010;2(5):777-791.
- Swallow, S. Fluorine in medicinal chemistry. Prog Med Chem. 2015;54:65-133.
Sources
- 1. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 2. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane (EVT-2868678) | 1447671-73-9 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 30th Annual GP2A Medicinal Chemistry Conference - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Fluorophenyl)cyclohexanol for Researchers and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)cyclohexanol is a fluorinated cyclic alcohol with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a 4-fluorophenyl group, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this a compound of interest for drug discovery programs.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, handling, and utilizing this compound. It covers supplier evaluation, expected technical specifications, and detailed protocols for its synthesis and analysis, ensuring scientific integrity and practical utility in a laboratory setting.
Sourcing and Qualification of Commercial Suppliers
The procurement of high-quality starting materials is a critical first step in any research and development workflow. Several chemical suppliers list this compound (CAS No. 851337-37-6) in their catalogs. However, the quality and documentation can vary significantly. A systematic approach to supplier qualification is essential.
Identified Commercial Suppliers
A number of vendors offer this compound, often for research and development purposes. These include, but are not limited to:
-
ChemScene: Offers the compound with a purity of ≥95%.[1]
-
Sunway Pharm Ltd.: Lists the product with a purity of 97%.
-
Universal Biologicals: Distributes the ChemScene product.
-
PubChem: Provides an aggregated list of chemical vendors for this compound.[2]
It is important to note that availability and stock levels can change, and direct inquiry is always recommended.
Supplier Qualification Workflow
A robust supplier qualification process is crucial to ensure the reliability and reproducibility of experimental results. This process should involve more than just a price comparison and should assess technical specifications, documentation, and supplier reliability.
Caption: Workflow for qualifying a commercial supplier of this compound.
Technical Specifications and Characterization
When sourcing this compound, researchers should expect a comprehensive Certificate of Analysis (CoA) detailing the physical and chemical properties of the specific batch.
Typical Specifications
The following table outlines the typical specifications that should be expected from a reputable supplier.
| Parameter | Specification | Method | Justification |
| Appearance | White to off-white solid | Visual | Basic quality check for gross contamination. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct. |
| Purity | ≥95% (typically >97%) | HPLC or GC | Ensures the material is suitable for most synthetic applications without further purification. |
| CAS Number | 851337-37-6 | - | Unique identifier for the chemical substance.[1] |
| Molecular Formula | C₁₂H₁₅FO | Elemental Analysis | Confirms the elemental composition.[1][2] |
| Molecular Weight | 194.25 g/mol | Mass Spectrometry | Confirms the molecular mass.[1][2] |
| Solvent Content | Specified (e.g., <1%) | GC-HS, ¹H NMR | Residual solvents can interfere with subsequent reactions. |
Analytical Characterization
Independent verification of the compound's structure and purity is paramount. The following sections detail the expected outcomes from standard analytical techniques.
NMR is the most powerful tool for unambiguous structure elucidation. The reduction of the precursor ketone creates a new chiral center at C1, leading to the possibility of cis and trans diastereomers. The ratio of these isomers can often be determined by NMR.
-
¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H1) is expected to be the most downfield of the aliphatic protons, typically appearing as a multiplet. The chemical shift and coupling constants of this proton are diagnostic for determining the cis/trans stereochemistry. In the trans isomer, H1 is typically axial and exhibits large diaxial couplings to the adjacent axial protons. In the cis isomer, H1 is equatorial and shows smaller axial-equatorial and equatorial-equatorial couplings. The aromatic protons will appear in the aromatic region (typically 7.0-7.4 ppm) and will show splitting patterns consistent with a 1,4-disubstituted benzene ring (two doublets or multiplets).
-
¹³C NMR: The carbon attached to the hydroxyl group (C1) will be in the range of 65-75 ppm. The carbon attached to the fluorophenyl group (C2) will be in the range of 45-55 ppm. The aromatic carbons will appear between 115-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.
GC-MS is an excellent method for assessing purity and confirming molecular weight. The compound is volatile enough for GC analysis. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 194, though it may be weak. Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the cyclohexane ring.
Synthesis and Quality Control Protocols
For laboratories that wish to synthesize the compound or require a deeper understanding of potential impurities, this section provides an overview of the synthetic route and detailed analytical protocols.
Synthesis Workflow
This compound is most commonly synthesized via the reduction of its corresponding ketone precursor, 2-(4-fluorophenyl)cyclohexanone. This precursor can be prepared through a Grignard reaction.
Caption: A typical synthetic workflow from starting materials to the final product.
Experimental Protocol: Reduction of 2-(4-Fluorophenyl)cyclohexanone
This protocol is a representative method for the synthesis of the title compound.
Materials:
-
2-(4-fluorophenyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)cyclohexanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (H₂) will occur.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the mixture back to 0 °C and quench the reaction by slowly adding 1 M HCl until the bubbling ceases and the pH is slightly acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.
Experimental Protocol: GC-MS Analysis for Quality Control
This protocol provides a starting point for developing a QC method.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A standard non-polar column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm) is a good starting point. A more polar column (e.g., wax-type) may be needed to resolve the cis/trans isomers or separate them from the ketone precursor.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
From the stock solution, prepare a working solution of approximately 10 µg/mL.
-
Transfer the working solution to a 2 mL GC vial.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with a high split ratio, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C
-
Scan Range: 40-400 m/z
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the purity of the sample.
-
Examine the mass spectrum of the main peak to confirm the identity of the compound (look for M⁺ and expected fragments).
-
Identify any impurity peaks and attempt to identify them based on their mass spectra.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
-
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.[1]
References
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- Universal Biologicals. (n.d.). This compound.
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Methodological & Application
Application Note & Protocols: High-Fidelity Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Abstract: This document provides a comprehensive guide for the chemical reduction of 2-(4-fluorophenyl)cyclohexanone to its corresponding alcohol, 2-(4-fluorophenyl)cyclohexanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present two robust protocols utilizing distinct reducing agents: sodium borohydride for a mild and accessible approach, and catalytic transfer hydrogenation for an alternative pathway. The guide delves into the mechanistic underpinnings, stereochemical considerations, detailed experimental procedures, and rigorous analytical characterization, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
The synthesis of substituted cyclohexanol rings is a foundational process in medicinal chemistry. The target molecule, this compound, incorporates both a fluorinated phenyl group—a common motif for modulating metabolic stability and binding affinity—and a chiral cyclohexanol core. The reduction of the parent ketone, 2-(4-fluorophenyl)cyclohexanone, introduces a new stereocenter, resulting in the formation of cis and trans diastereomers. The precise control of this stereochemistry is often paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides experimentally validated protocols to not only achieve high conversion but also to understand and manage the diastereomeric outcome of the reduction.
Mechanistic Landscape: The Reduction of 2-Substituted Cyclohexanones
The reduction of a carbonyl group in a cyclohexanone ring proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. In the case of 2-substituted cyclohexanones, the stereochemical outcome—the ratio of cis to trans alcohols—is governed by the trajectory of this hydride attack.
Two primary pathways are considered:
-
Axial Attack: The hydride approaches from a path parallel to the axis of the ring, leading to the formation of an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.
The preferred pathway is a complex function of steric hindrance and electronic effects. Bulky reducing agents tend to favor equatorial attack to avoid steric clashes with axial hydrogens on the ring, while smaller hydrides may favor axial attack.[1] The presence of the 2-(4-fluorophenyl) substituent introduces further steric and electronic bias that influences this selectivity.[2]
Protocol I: Sodium Borohydride Mediated Reduction
Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, highly selective for aldehydes and ketones.[3] Its operational simplicity and safety profile make it a first-choice reagent for this transformation in many laboratory settings.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(4-Fluorophenyl)cyclohexanone | ≥98% | Commercial | Starting material |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercial | Reducing agent |
| Methanol (MeOH) | Anhydrous | Commercial | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent |
| Hydrochloric Acid (HCl) | 1 M aq. | In-house prep. | Quenching agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial | Drying agent |
| Round-bottom flask, Magnetic stirrer | - | Standard Lab | - |
| Ice bath, Separatory funnel | - | Standard Lab | - |
| Rotary evaporator | - | Standard Lab | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)cyclohexanone (1.92 g, 10.0 mmol, 1.0 eq.) in methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.[5]
-
Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully cool the flask again in an ice bath. Slowly add 1 M HCl (20 mL) dropwise to quench the excess NaBH₄ and decompose the borate ester complex. Cease addition when gas evolution stops.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).[6]
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of diastereomers. The typical yield is 90-98%.
Protocol II: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an alternative reduction method that avoids pyrophoric metal hydrides. It uses a stable hydrogen donor, such as isopropanol, in the presence of a metal catalyst.[7] This method can sometimes provide different diastereoselectivity compared to hydride reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(4-Fluorophenyl)cyclohexanone | ≥98% | Commercial | Starting material |
| [Ru(p-cymene)Cl₂]₂ | Catalyst Grade | Commercial | Catalyst precursor |
| Isopropanol (IPA) | Anhydrous | Commercial | H-donor & solvent |
| Sodium Hydroxide (NaOH) | Pellets | Commercial | Base co-catalyst |
| Diethyl Ether | ACS Grade | Commercial | Extraction solvent |
| Celite® | - | Commercial | Filtration aid |
| Reflux condenser, Heating mantle | - | Standard Lab | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and stir bar, add 2-(4-fluorophenyl)cyclohexanone (0.96 g, 5.0 mmol), isopropanol (20 mL), and powdered NaOH (0.24 g, 6.0 mmol).
-
Catalyst Addition: Add the ruthenium catalyst, [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol, 0.5 mol%).
-
Reaction: Heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite® to remove the catalyst and base.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvents. The residue is the crude product. Further purification is required.
Purification and Structural Characterization
The crude product from either protocol is a mixture of cis and trans diastereomers. Because diastereomers possess different physical properties, they can be separated using standard chromatographic techniques.[8][9]
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase and pack the column.[10]
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze fractions by TLC to identify and combine those containing the pure diastereomers.
-
Analytical Characterization
struct_start [label=<
2-(4-Fluorophenyl)cyclohexanone
struct_end [label=<
this compound
struct_start -> struct_end [label=" [H] ", fontcolor="#EA4335", fontsize=14]; } Caption: Chemical transformation from ketone to alcohol.
-
¹H & ¹³C NMR Spectroscopy: This is the most definitive method for confirming the structure and determining the diastereomeric ratio.
-
¹H NMR: Expect the disappearance of signals in the aromatic region corresponding to the ketone and the appearance of a new signal for the proton on the alcohol-bearing carbon (CH-OH), typically between δ 3.5-4.5 ppm. The coupling constants of this proton can help assign the cis or trans configuration.[11][12]
-
¹³C NMR: The most telling change is the disappearance of the ketone carbonyl signal (C=O) around δ 200-210 ppm and the appearance of a new carbon signal (C-OH) around δ 70-80 ppm.[13]
-
-
FT-IR Spectroscopy:
-
Disappearance: The strong, sharp carbonyl (C=O) stretching band of the ketone at ~1715 cm⁻¹.
-
Appearance: A broad, strong hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For C₁₂H₁₅FO, the expected monoisotopic mass is approximately 194.11 g/mol .[14]
Summary of Key Parameters
| Parameter | Protocol I: NaBH₄ Reduction | Protocol II: CTH |
| Reducing Agent | Sodium Borohydride | Isopropanol |
| Catalyst | None | [Ru(p-cymene)Cl₂]₂ |
| Solvent | Methanol | Isopropanol |
| Temperature | 0 °C to Room Temp. | ~82 °C (Reflux) |
| Reaction Time | ~2 hours | ~4-6 hours |
| Workup | Acidic quench, extraction | Filtration, extraction |
| Key Advantage | Mild, rapid, high yield | Avoids reactive hydrides |
References
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- Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232-4237. [Link]
- Wu, Y., Zhou, J., Li, E., Wang, M., Jie, K., Zhu, H., & Huang, F. (2020). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[15]arene Cocrystals Accompanied by Vapochromic Behavior. ACS Applied Materials & Interfaces, 12(48), 54067-54072. [Link]
- Zhou, L., Liu, X., Ji, J., Zhang, Y., Hu, X., Lin, L., & Feng, X. (2012). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Journal of the American Chemical Society, 134(41), 17023-17026. [Link]
- Pérez, J., Riera, L., García-Alvarez, P., & Riera, V. (2012). Table 2 Catalytic activity in transfer hydrogenation of cyclohexanone...
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- Silva, D. R., Zeoly, L. A., Vermeeren, P., Cormanich, R. A., Hamlin, T. A., Guerra, C. F., & Freitas, M. P. (2022). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal, 28(51), e202201382. [Link]
- Hutchins, R. O., Su, W. Y., Sivakumar, R., Cistone, F., & Stercho, Y. P. (1983). Stereoselective reductions of substituted cyclohexyl and cyclopentyl carbon-nitrogen .pi. systems with hydride reagents. The Journal of Organic Chemistry, 48(21), 3712-3721. [Link]
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- Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1990). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 69, 1. [Link]
- ResearchGate. (n.d.). Kinetic data for the hydrogenation of cyclohexanone catalysed by [RuH(CO)(NCMe) 2 (PPh 3 ) 2 ]BF 4.
- Ikariya, T., & Noyori, R. (2009). Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. Science, 326(5957), 1250-1252. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
- Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- Huitric, A. C., et al. (1968). Proton Magnetic Resonance Spectra, Stereochemistry, and Synthesis of 2-(Chlorophenyl)cyclohexanols. The Journal of Organic Chemistry, 33(2), 688-692. [Link]
- MDPI. (2022).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2016).
- Osbourn, J. (2021). Reduction of Aryl Ketones. YouTube. [Link]
- Royal Society of Chemistry. (1996). Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Application Note: Synthesis of 2-(4-Fluorophenyl)cyclohexanol via Grignard Reaction
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(4-Fluorophenyl)cyclohexanol, a valuable intermediate in pharmaceutical research. The protocol details the preparation of the 4-fluorophenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to cyclohexanone. This guide emphasizes the critical experimental parameters, safety protocols, and analytical characterization necessary for a successful, high-yield synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the reaction dynamics, ensuring both reproducibility and safety.
Reaction Overview
The synthesis is a two-step process initiated by the formation of a Grignard reagent from 4-bromofluorobenzene and magnesium metal. This is followed by the nucleophilic attack of the arylmagnesium halide on the electrophilic carbonyl carbon of cyclohexanone. A final acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.[1][2][3]
Overall Reaction:
-
Step 1: Grignard Reagent Formation C₆H₄BrF + Mg → C₆H₄FMgBr
-
Step 2: Nucleophilic Addition & Workup C₆H₄FMgBr + C₆H₁₀O → C₁₂H₁₅FOMgBr → (with H₃O⁺) → C₁₂H₁₆FO + Mg(OH)Br
Mechanistic Pathway
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5]
-
Reagent Formation: The reaction initiates on the surface of the magnesium metal. Magnesium inserts into the carbon-bromine bond of 4-bromofluorobenzene through a complex mechanism thought to involve single-electron transfers and radical intermediates.[6][7] The resulting organomagnesium compound, 4-fluorophenylmagnesium bromide, is highly polarized, imparting significant carbanionic character to the carbon atom bonded to magnesium.[6]
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[1] This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.[1][8]
-
Protonation (Workup): The reaction is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the magnesium alkoxide, yielding the final alcohol product and water-soluble magnesium salts.[5][9]
A diagram of the mechanistic pathway is provided below.
Caption: Grignard reaction mechanism for this compound synthesis.
Key Experimental Parameters and Rationale
The success of a Grignard reaction is critically dependent on rigorous control of experimental conditions.
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, such as water.[1][5] This acid-base reaction is significantly faster than the desired nucleophilic addition, and any moisture will quench the reagent, reducing the yield.[1] Therefore, all glassware must be flame- or oven-dried immediately before use, and anhydrous solvents are mandatory.[10][11]
-
Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the solvents of choice.[5][12] They are aprotic and effectively solvate and stabilize the Grignard reagent complex.[5][6] THF is often preferred due to its higher boiling point and better solvating ability, though anhydrous ether is also highly effective.[12][13]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can prevent or slow the reaction initiation.[5][8][14] Activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane are used to expose a fresh, reactive magnesium surface.[11][14][15]
-
Temperature Control: The formation of the Grignard reagent is highly exothermic.[5][11][12] The reaction should be initiated at room temperature, and an ice bath must be kept on hand to control the reaction rate if it becomes too vigorous.[11] Subsequent addition of the cyclohexanone to the formed Grignard reagent should be done at a reduced temperature (e.g., 0 °C) to prevent side reactions and control the exotherm.[1]
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. An overview of the workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
4.1. Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Properties |
| Magnesium Turnings | 24.31 | 22.0 | 0.53 | - | Flammable solid |
| Iodine | 253.81 | - | 1 crystal | - | Corrosive, irritant |
| 4-Bromofluorobenzene | 175.00 | 20.0 | 3.50 | 2.35 | Irritant, toxic |
| Cyclohexanone | 98.14 | 18.0 | 1.77 | 1.87 | Flammable liquid, irritant |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | ~70 | Extremely flammable, volatile |
| Saturated aq. NH₄Cl | - | - | - | ~50 | - |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g | - | Hygroscopic |
Equipment: 3-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen/argon inlet, drying tubes (CaCl₂), ice bath.
4.2. Procedure
Part A: Formation of 4-Fluorophenylmagnesium Bromide
-
Setup: Assemble the flame-dried 3-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Purge the entire system with dry nitrogen or argon for 10-15 minutes.[12]
-
Magnesium Activation: Place the magnesium turnings (0.53 g) and a single small crystal of iodine in the flask.[11]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromofluorobenzene (3.50 g) in 25 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the aryl halide solution from the dropping funnel to the magnesium turnings. Stir the mixture. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy and may begin to gently reflux.[16] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[4][5]
-
Reagent Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[16] The formation is exothermic.[5] Use an ice bath to moderate the reaction if it becomes too vigorous.[11] After the addition is complete, allow the grey-to-brown mixture to stir for an additional 30 minutes to ensure complete consumption of the magnesium.[1]
Part B: Reaction with Cyclohexanone and Workup
-
Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve cyclohexanone (1.77 g) in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and dissolve the resulting magnesium salts.[17] Alternatively, dilute HCl can be used.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 15 mL portions of diethyl ether.[16]
-
Washing & Drying: Combine all organic layers and wash with 20 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate.[9]
-
Solvent Removal: Decant or filter the dried solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane.
Expected Characterization Data:
-
Appearance: White to off-white solid or a viscous oil.
-
¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons of the fluorophenyl group (approx. δ 7.0-7.4 ppm), the carbinol proton (-CHOH, approx. δ 3.5-4.5 ppm, multiplicity depends on cis/trans isomerism), and the aliphatic protons of the cyclohexyl ring (approx. δ 1.2-2.5 ppm).[18]
-
¹³C NMR (CDCl₃): Signals for the aromatic carbons, the carbinol carbon (approx. δ 75-80 ppm), and the aliphatic carbons of the cyclohexyl ring.
-
IR (KBr or neat): A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic C-H stretching peaks (aliphatic and aromatic) around 2850-3100 cm⁻¹.[19]
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[11][12][20]
-
Reactivity: Grignard reagents are highly reactive and can ignite spontaneously if the solvent evaporates.[12] They react violently with water.[21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are commonly used, though nitriles are combustible).[12][20]
-
Contingency: Keep an appropriate fire extinguisher (Class D for magnesium fires, or CO₂) and a spill kit readily accessible. Do not work alone when performing a Grignard reaction.[12][20]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[15]2. Inactive magnesium surface (oxide layer).[5][15] | 1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent.2. Add an activating agent (iodine, 1,2-dibromoethane) or gently crush a few turnings of magnesium with a glass rod to expose a fresh surface.[15] |
| Low Product Yield | 1. Grignard reagent was prematurely quenched.[15]2. Wurtz coupling side reaction.[1] | 1. Re-verify anhydrous conditions.2. Ensure slow, controlled addition of the aryl halide during reagent formation to minimize localized high concentrations which favor coupling.[4] |
| Dark Brown/Black Reaction Mixture | Formation of finely divided metal from side reactions or impurities.[1] | This is often cosmetic and may not significantly impact the yield. Proceed with the reaction and purification. If yield is poor, ensure high purity of magnesium and aryl halide.[22] |
| Persistent Emulsion during Workup | Formation of magnesium hydroxides/salts at the interface. | Add more dilute acid or brine to the separatory funnel and shake gently. In difficult cases, filtering the entire mixture through a pad of Celite can help break the emulsion.[15] |
Conclusion
The Grignard reaction is a powerful and reliable method for the synthesis of this compound. Success hinges on meticulous attention to anhydrous conditions, proper activation of the magnesium, and careful temperature control. By following the detailed protocol and safety guidelines presented in this note, researchers can confidently and efficiently produce this key synthetic intermediate for applications in drug discovery and development.
References
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- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Scribd. (n.d.). 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. [Link]
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
- Toppr. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
- Brainly. (2019, March 8). Draw the structure of the Grignard reagent formed from the reaction of p-bromofluorobenzene with magnesium. [Link]
- SpectraBase. (n.d.). 2-Phenylcyclohexanol - Optional[1H NMR] - Chemical Shifts. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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- Accounts of Chemical Research. (1979). Mechanism of Grignard Reagent Formation.
- Ace Chemistry. (n.d.).
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- YouTube. (2018, January 21).
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Purification of 2-(4-Fluorophenyl)cyclohexanol: A Guide to Achieving High Purity for Research and Development
An Application Guide for Researchers
Abstract
2-(4-Fluorophenyl)cyclohexanol is a valuable synthetic intermediate in the development of novel chemical entities and pharmaceutical agents. The stereochemistry and purity of this compound are paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps, biological assays, and structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and flash column chromatography. The methodologies are grounded in the physicochemical properties of the analyte and are designed to be self-validating through integrated purity assessment techniques.
Introduction: The Imperative for Purity
The presence of the fluorophenyl and cyclohexanol moieties makes this compound a key building block in medicinal chemistry. It is often synthesized via the reduction of its corresponding ketone, 2-(4-Fluorophenyl)cyclohexanone, or through Grignard addition reactions.[1][2] These synthetic routes can introduce a variety of impurities, including unreacted starting materials, diastereomers, and reaction byproducts. Achieving greater than 99% purity is often a prerequisite for its use in drug development pipelines and advanced material science applications, necessitating efficient and scalable purification strategies. This guide explains the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively.
Analyte Profile and Strategic Considerations
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₂H₁₅FO[3] | - |
| Molecular Weight | 194.24 g/mol [3][4] | Influences diffusion and elution characteristics. |
| Physical State | Solid at room temperature. | Recrystallization is a primary purification candidate. |
| Polarity (XLogP3) | 2.8[3] | Moderately polar. The hydroxyl (-OH) group is the primary polar feature, making it significantly more polar than potential ketone or non-polar byproducts. This polarity difference is exploited in chromatography. |
| Common Impurities | 2-(4-Fluorophenyl)cyclohexanone (starting material), unreacted reagents, solvent residues. | The key impurity, the ketone, is less polar than the alcohol product. |
Strategic Purification Workflow
The choice of purification technique depends on the nature and quantity of the crude product and its impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[5][6] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.
Causality of Solvent Selection
Based on the principle of "like dissolves like," the moderate polarity of this compound suggests that it will have poor solubility in very non-polar solvents at room temperature. However, upon heating, the increased kinetic energy will overcome the intermolecular forces, allowing it to dissolve. This temperature-dependent solubility is the cornerstone of successful recrystallization. Non-polar impurities are expected to remain more soluble in a non-polar solvent even upon cooling, thus staying in the mother liquor.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Characteristics |
| Heptane or Hexane | Excellent choice for a primary attempt. Low boiling point allows for easy removal. The compound's polarity should ensure low solubility at room temperature. |
| Hexane / Ethyl Acetate | A two-solvent system for when a single solvent is not ideal.[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes turbid. This fine-tunes the solubility profile. |
| Pentane | A non-fluorinated analog, trans-2-phenylcyclohexanol, is effectively recrystallized from pentane, making this a strong candidate.[8] |
Detailed Recrystallization Protocol
Sources
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- 3. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Utilization of 2-(4-Fluorophenyl)cyclohexanol as a Synthetic Intermediate
Introduction: The Strategic Value of 2-(4-Fluorophenyl)cyclohexanol in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted alicyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The title compound, this compound, represents a valuable synthetic intermediate that embodies both of these key structural features. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[1][2] Concurrently, the cyclohexyl ring system introduces a three-dimensional architecture that can facilitate precise spatial orientation of functional groups for optimal target engagement.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into detailed, field-proven protocols for its preparation and its subsequent transformation into advanced pharmaceutical intermediates, with a particular focus on the synthesis of N-substituted 2-(4-fluorophenyl)cyclohexanamines, a class of compounds with significant potential as modulators of the central nervous system.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a synthetic intermediate, is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | PubChem CID: 20487437 |
| Molecular Formula | C₁₂H₁₅FO | PubChem CID: 20487437 |
| Molecular Weight | 194.24 g/mol | PubChem CID: 20487437 |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| XLogP3 | 2.8 | PubChem CID: 20487437 |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Synthesis of this compound: A Two-Step Approach
The most direct and efficient synthetic route to this compound involves a two-step sequence commencing with the synthesis of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone, followed by its reduction.
Workflow for the Synthesis of this compound
Sources
Application Notes and Protocols: 2-(4-Fluorophenyl)cyclohexanol in Medicinal Chemistry
Introduction: The Strategic Importance of the Fluorinated Phenylcyclohexanol Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 2-(4-Fluorophenyl)cyclohexanol core represents a privileged scaffold, merging the lipophilic and rigid cyclohexyl ring with a fluorinated phenyl group. The presence of fluorine at the para position of the phenyl ring is particularly significant; it can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound as a key intermediate and a foundational structure in the design of novel therapeutic agents. We will delve into its synthesis, potential applications in oncology and neuroscience, and provide detailed protocols for its preparation and biological evaluation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design. These properties influence its solubility, permeability, and ultimately its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FO | PubChem[1] |
| Molecular Weight | 194.24 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| IUPAC Name | 2-(4-fluorophenyl)cyclohexan-1-ol | PubChem[1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from 2-chlorocyclohexanone. The first step involves a Grignard reaction to introduce the 4-fluorophenyl group, followed by reduction of the resulting ketone to the desired alcohol.
Step 1: Synthesis of the Precursor 2-(4-Fluorophenyl)cyclohexanone
The key precursor, 2-(4-fluorophenyl)cyclohexanone, is synthesized via a Grignard reaction between the Grignard reagent derived from p-fluorobromobenzene and 2-chlorocyclohexanone.[2]
Protocol 1: Synthesis of 2-(4-Fluorophenyl)cyclohexanone
Materials:
-
p-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous ether
-
2-Chlorocyclohexanone
-
Anhydrous benzene
-
Hydrochloric acid
-
Hexane
Procedure:
-
Prepare the Grignard reagent by adding a solution of 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.
-
With cooling to maintain a temperature below 15°C, add the Grignard reagent to a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene.
-
Stir the reaction mixture at 25°C for 18 hours.
-
Distill off the ether and reflux the resulting benzene solution for 24 hours.
-
Pour the reaction mixture into a mixture of 1 liter of water and 200 ml of hydrochloric acid and extract with ether.
-
Evaporate the ether and distill the residue to yield 2-(4-fluorophenyl)cyclohexanone.
-
Recrystallize the solidified material from hexane.
Step 2: Reduction to this compound
The synthesized ketone is then reduced to the corresponding alcohol. Standard reducing agents such as sodium borohydride can be employed for this transformation.
Protocol 2: Reduction of 2-(4-Fluorophenyl)cyclohexanone
Materials:
-
2-(4-Fluorophenyl)cyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 10 g of 2-(4-fluorophenyl)cyclohexanone in 100 mL of methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride to the solution in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with three 50 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Anticancer Drug Discovery
The 4-fluorophenyl moiety is a common feature in a variety of anticancer agents. Its incorporation can lead to enhanced biological activity. While this compound itself has not been extensively studied as a direct anticancer agent, its structural motifs are present in more complex molecules with demonstrated cytotoxic, pro-apoptotic, and anti-metastatic properties.
A study on a synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, revealed significant antiproliferative activity against pancreatic (PaCa-2) and melanoma (A375) cancer cell lines. This highlights the potential of the 4-fluorophenyl group in designing novel anticancer compounds. The study demonstrated that this analogue induced apoptosis, as evidenced by the upregulation of p53 and Bax, and inhibited cell migration.
Proposed Biological Evaluation: In Vitro Cytotoxicity Assay
Based on the findings for a structurally related compound, a logical first step in evaluating the potential of this compound in oncology is to assess its direct cytotoxic effects on cancer cell lines.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., HeLa, PaCa-2, A375)
-
Normal human cell line (e.g., HEK-293) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in complete culture medium to achieve final concentrations ranging from, for example, 1 to 100 µg/mL. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Application in Central Nervous System (CNS) Drug Discovery
The development of drugs targeting the CNS is a significant challenge, primarily due to the blood-brain barrier (BBB). Successful CNS drugs typically possess specific physicochemical properties, including a balance of lipophilicity, to facilitate BBB penetration.[3][4] The this compound scaffold, with its moderate lipophilicity (XLogP3 = 2.8), presents an interesting starting point for the design of novel CNS-active compounds. The fluorine atom can also enhance metabolic stability within the brain.
Derivatives of similar structures have been investigated for their potential in treating mood disorders, acting as selective serotonin and norepinephrine reuptake inhibitors. This suggests that the this compound core could be a valuable template for developing new therapeutics for neurological and psychiatric conditions.
Conceptual Framework for CNS Drug Design
The design of CNS-active molecules from the this compound scaffold should focus on optimizing its properties for BBB penetration and target engagement.
Caption: CNS Drug Design Workflow.
Experimental Workflow Visualization
The overall workflow from synthesis to preliminary biological evaluation of this compound is a multi-step process that requires careful execution and analysis at each stage.
Caption: Overall Experimental Workflow.
Conclusion and Future Directions
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the advantageous properties conferred by the fluorophenyl group make it an attractive starting point for the development of novel therapeutics. The preliminary evidence from structurally related compounds suggests promising avenues for exploration in both oncology and neuroscience. The protocols provided herein offer a solid foundation for researchers to synthesize, purify, and conduct initial biological evaluations of this compound and its derivatives. Future work should focus on the derivatization of the hydroxyl group to explore a wider chemical space and on more extensive in vitro and in vivo studies to elucidate the full therapeutic potential of this promising scaffold.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thirumal, M., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole. Acta Medica Iranica, 62(September-October), 277-289.
- Domainex. (n.d.). CNS Drug Discovery.
- Rankovic, Z. (2007). Medicinal chemical properties of successful central nervous system drugs. CNS & Neurological Disorders - Drug Targets, 6(5), 331-348.
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- 3. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Einleitung: Strategische Bedeutung des 2-(4-Fluorphenyl)cyclohexanol-Gerüsts
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(4-Fluorphenyl)cyclohexanol für das biologische Screening
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation von 2-(4-Fluorphenyl)cyclohexanol. Ziel ist die Erzeugung einer diversifizierten Bibliothek von Derivaten, die für das biologische Screening in der frühen Phase der Wirkstoffentdeckung optimiert ist.
Das 2-(4-Fluorphenyl)cyclohexanol-Molekül dient als vielversprechender Ausgangspunkt für die medizinische Chemie. Seine Attraktivität beruht auf der Kombination zweier wichtiger struktureller Merkmale: dem Cyclohexanolring, der eine definierte dreidimensionale Konformation bietet, und der 4-Fluorphenyl-Gruppe. Die Einführung von Fluor in pharmazeutische Wirkstoffe ist eine bewährte Strategie zur Optimierung pharmakokinetischer und pharmakodynamischer Eigenschaften.[1][2][3]
Die Rolle des Fluoratoms: Das an der para-Position des Phenylrings strategisch platzierte Fluoratom kann:
-
Die metabolische Stabilität erhöhen: Es blockiert eine für den oxidativen Metabolismus anfällige Position, was die Halbwertszeit des Moleküls in vivo verlängern kann.[1]
-
Die Lipophilie und Membranpermeabilität modulieren: Die hohe Elektronegativität von Fluor beeinflusst die elektronischen Eigenschaften des Moleküls und kann die Fähigkeit zur Überwindung biologischer Membranen verbessern.[4][5]
-
Bindungsinteraktionen verstärken: Das Fluoratom kann an spezifischen Wasserstoffbrückenbindungen oder anderen polaren Interaktionen im aktiven Zentrum eines Zielproteins beteiligt sein.
Die Derivatisierung des reaktiven sekundären Alkohols (-OH-Gruppe) am Cyclohexanring ist der Schlüssel zur systematischen Erforschung des chemischen Raums um dieses Gerüst. Durch die Umwandlung dieser funktionellen Gruppe in Ester, Ether oder Amine können wir eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften (z. B. Löslichkeit, Polarität, Wasserstoffbrücken-Donator/-Akzeptor-Fähigkeit) erstellen, um die biologische Aktivität zu maximieren.
Kernstrategien zur Derivatisierung
Drei primäre chemische Umwandlungen werden vorgestellt, um die Hydroxylgruppe von 2-(4-Fluorphenyl)cyclohexanol zu modifizieren. Jede Strategie führt eine neue funktionelle Gruppe ein und verändert die Eigenschaften des Moleküls auf einzigartige Weise.
Strategie A: Veresterung – Einführung von Carbonylgruppen
Die Veresterung ist eine der robustesten und vielseitigsten Methoden zur Derivatisierung von Alkoholen. Durch die Reaktion mit verschiedenen Carbonsäuren oder deren aktivierten Formen (Säurechloride, Anhydride) wird eine Esterbindung geknüpft. Dies führt zu einer Erhöhung der Lipophilie und beseitigt die Fähigkeit zur Wasserstoffbrückendonor-Funktion des ursprünglichen Alkohols.[6][7]
Strategie B: Veretherung – Modifikation der Polarität
Die Umwandlung des Alkohols in einen Ether ersetzt die polare Hydroxylgruppe durch eine weniger polare Etherbindung. Dies kann die Löslichkeit in lipophilen Umgebungen verbessern und die Wechselwirkungen mit dem Zielprotein verändern. Methoden wie die säurekatalysierte Dehydratisierung oder die Williamson-Ethersynthese sind hier anwendbar.[8][9]
Strategie C: Zweistufige reduktive Aminierung – Einführung eines basischen Zentrums
Die Einführung eines Stickstoffatoms ist für die biologische Aktivität oft von entscheidender Bedeutung, da es als basisches Zentrum zur Salzbildung oder als Wasserstoffbrückenakzeptor dienen kann. Eine direkte Aminierung von sekundären Alkoholen ist oft ineffizient.[10] Ein zuverlässigerer zweistufiger Ansatz besteht aus der Oxidation des Alkohols zum Keton, gefolgt von einer reduktiven Aminierung.[11][12]
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren die vorgeschlagenen chemischen Umwandlungswege.
Abbildung 1: Übersicht der Derivatisierungsstrategien.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Laborarbeit konzipiert. Alle Schritte sollten unter angemessenen Sicherheitsvorkehrungen in einem gut belüfteten Abzug durchgeführt werden.
Protokoll A: Fischer-Veresterung mit Benzoesäure
-
Prinzip: Eine säurekatalysierte Kondensationsreaktion zwischen dem Alkohol und einer Carbonsäure zur Bildung eines Esters.[6] Wasser wird als Nebenprodukt entfernt, um das Gleichgewicht in Richtung des Produkts zu verschieben.
-
Materialien & Reagenzien:
-
2-(4-Fluorphenyl)cyclohexanol (1 Äq.)
-
Benzoesäure (1.2 Äq.)
-
Konzentrierte Schwefelsäure (H₂SO₄, 0.1 Äq.)
-
Toluol (wasserfrei)
-
Dean-Stark-Wasserabscheider
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Magnetrührer, Heizpilz
-
-
Verfahren:
-
In einem Rundkolben, der mit einem Dean-Stark-Apparat und einem Rückflusskühler ausgestattet ist, 2-(4-Fluorphenyl)cyclohexanol (z.B. 1.0 g, 5.15 mmol) und Benzoesäure (0.75 g, 6.18 mmol) in Toluol (50 mL) lösen.
-
Vorsichtig konzentrierte Schwefelsäure (ca. 0.05 mL) hinzufügen.
-
Die Mischung unter starkem Rühren zum Rückfluss erhitzen. Das während der Reaktion gebildete Wasser wird azeotrop entfernt und im Dean-Stark-Abscheider gesammelt.
-
Die Reaktion mittels Dünnschichtchromatographie (DC) überwachen. Die Reaktion ist in der Regel nach 4-6 Stunden abgeschlossen, wenn kein Ausgangsmaterial mehr nachweisbar ist.
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
-
Aufarbeitung & Reinigung:
-
Die Toluollösung nacheinander mit gesättigter NaHCO₃-Lösung (2 x 25 mL) und gesättigter NaCl-Lösung (1 x 25 mL) waschen, um überschüssige Säure und Katalysator zu entfernen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.
-
Der rohe Ester wird durch Säulenchromatographie auf Kieselgel (typisches Eluentensystem: Hexan/Ethylacetat-Gradient) gereinigt.
-
-
Charakterisierung: Die Struktur des resultierenden 2-(4-Fluorphenyl)cyclohexylbenzoats wird durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Protokoll B: Williamson-Ethersynthese zur Herstellung eines Benzylethers
-
Prinzip: Eine zweistufige Reaktion, bei der der Alkohol zunächst mit einer starken Base deprotoniert wird, um ein reaktives Alkoholat zu bilden, das dann mit einem Alkylhalogenid zu einem Ether reagiert.[9]
-
Materialien & Reagenzien:
-
2-(4-Fluorphenyl)cyclohexanol (1 Äq.)
-
Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.5 Äq.)
-
Benzylbromid (1.2 Äq.)
-
Tetrahydrofuran (THF, wasserfrei)
-
Ammoniumchloridlösung (NH₄Cl, gesättigt)
-
Diethylether
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Verfahren:
-
2-(4-Fluorphenyl)cyclohexanol (1.0 g, 5.15 mmol) in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben in wasserfreiem THF (30 mL) lösen.
-
Die Lösung auf 0 °C abkühlen (Eisbad) und vorsichtig portionsweise Natriumhydrid (0.31 g, 7.72 mmol) zugeben. Achtung: Wasserstoffgasentwicklung!
-
Die Mischung 30 Minuten bei 0 °C und dann 30 Minuten bei Raumtemperatur rühren, um die vollständige Bildung des Alkoholats sicherzustellen.
-
Die Mischung erneut auf 0 °C abkühlen und Benzylbromid (0.74 mL, 6.18 mmol) langsam zutropfen.
-
Die Reaktion bei Raumtemperatur über Nacht rühren und den Fortschritt mittels DC überwachen.
-
-
Aufarbeitung & Reinigung:
-
Die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung (10 mL) beenden.
-
Das Produkt mit Diethylether (3 x 30 mL) extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und gesättigter NaCl-Lösung waschen, über Na₂SO₄ trocknen und das Lösungsmittel am Rotationsverdampfer entfernen.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Eluentensystem: Hexan/Ethylacetat) gereinigt.
-
-
Charakterisierung: Die Struktur des Ethers wird durch NMR und Massenspektrometrie bestätigt.
Protokoll C: Zweistufige reduktive Aminierung mit Cyclohexylamin
-
Prinzip: Zunächst wird der sekundäre Alkohol zum Keton oxidiert. Anschließend reagiert das Keton mit einem primären Amin zu einem Imin, das in situ zu dem entsprechenden sekundären Amin reduziert wird.[11][12]
-
Schritt C1: Swern-Oxidation zum Keton
-
Materialien: Oxalylchlorid, Dimethylsulfoxid (DMSO), Triethylamin (TEA), Dichlormethan (DCM, wasserfrei), 2-(4-Fluorphenyl)cyclohexanol.
-
Verfahren (Kurzform): In einem trockenen Kolben bei -78 °C wird Oxalylchlorid in DCM vorgelegt. DMSO wird langsam zugetropft, gefolgt von einer Lösung des Alkohols in DCM. Nach dem Rühren wird TEA zugegeben und die Mischung langsam auf Raumtemperatur erwärmt.
-
Aufarbeitung: Die Reaktion wird mit Wasser beendet und das Produkt mit DCM extrahiert. Die organische Phase wird gewaschen, getrocknet und das Lösungsmittel entfernt, um das rohe 2-(4-Fluorphenyl)cyclohexanon zu erhalten, welches oft ohne weitere Reinigung verwendet werden kann.[13]
-
Abbildung 2: Arbeitsablauf der reduktiven Aminierung.
-
Schritt C2: Reduktive Aminierung
-
Materialien: 2-(4-Fluorphenyl)cyclohexanon (1 Äq.), Cyclohexylamin (1.5 Äq.), Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 2.0 Äq.), Dichlorethan (DCE), Essigsäure (katalytisch).
-
Verfahren:
-
Das Keton (z.B. 1.0 g, 5.20 mmol) und Cyclohexylamin (0.90 mL, 7.80 mmol) in DCE (40 mL) lösen. Eine katalytische Menge Essigsäure (1 Tropfen) zugeben.
-
Die Mischung 1 Stunde bei Raumtemperatur rühren, um die Iminbildung zu ermöglichen.
-
Natriumtriacetoxyborhydrid (2.20 g, 10.4 mmol) portionsweise zugeben.
-
Die Reaktion über Nacht bei Raumtemperatur rühren und den Fortschritt mittels DC oder LC-MS überwachen.
-
-
Aufarbeitung & Reinigung:
-
Die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung beenden.
-
Die Phasen trennen und die wässrige Phase mit DCM extrahieren.
-
Die vereinigten organischen Phasen mit gesättigter NaCl-Lösung waschen, über Na₂SO₄ trocknen und das Lösungsmittel entfernen.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
-
-
Datenzusammenfassung und Screening-Überlegungen
Die Derivatisierung erzeugt eine Reihe von Molekülen mit unterschiedlichen physikochemischen Eigenschaften, die für das biologische Screening entscheidend sind.
Tabelle 1: Beispielhafte physikochemische Eigenschaften der Derivate
| Verbindung | Funktionelle Gruppe | Molekulargewicht ( g/mol ) | Berechneter LogP | H-Brücken-Donoren | H-Brücken-Akzeptoren |
| Ausgangsverbindung | -OH (Alkohol) | 194.24 | 2.8 | 1 | 1 |
| Derivat A (Benzoat) | -OCOPh (Ester) | 298.36 | 4.9 | 0 | 2 |
| Derivat B (Benzylether) | -OCH₂Ph (Ether) | 284.37 | 4.7 | 0 | 1 |
| Derivat C (Cyclohexylamin) | -NH-Cyclohexyl (Amin) | 275.42 | 5.1 | 1 | 1 |
Hinweis: Die LogP-Werte sind Schätzungen und dienen dem Vergleich.
Überlegungen für das biologische Screening:
-
Diversität ist entscheidend: Die erstellte Bibliothek umfasst neutrale, lipophile Verbindungen (Ester, Ether) und eine basische Verbindung (Amin). Diese Vielfalt erhöht die Wahrscheinlichkeit, eine aktive Verbindung zu finden.
-
Assay-Kompatibilität: Die Löslichkeit der Derivate in wässrigen Puffern (oft unter Verwendung von DMSO als Lösungsvermittler) muss für die biologischen Assays sichergestellt werden.
-
Struktur-Wirkungs-Beziehungen (SAR): Erste Screening-Ergebnisse können Aufschluss darüber geben, welche funktionellen Gruppen für die Aktivität vorteilhaft sind. Beispielsweise könnte eine hohe Aktivität des Amin-Derivats darauf hindeuten, dass eine positive Ladung oder eine Wasserstoffbrücken-Donator-Fähigkeit für die Bindung am Zielmolekül wichtig ist.[14]
Schlussfolgerung
Die systematische Derivatisierung von 2-(4-Fluorphenyl)cyclohexanol durch Veresterung, Veretherung und reduktive Aminierung ist eine effektive Strategie zur Erzeugung einer chemisch diversen Molekülbibliothek. Die hier vorgestellten detaillierten Protokolle bieten eine solide Grundlage für die Synthese und anschließende Untersuchung dieser Verbindungen in biologischen Screening-Programmen. Die sorgfältige Auswahl der Derivatisierungsreagenzien ermöglicht es Forschern, die physikochemischen Eigenschaften gezielt zu steuern und wertvolle Einblicke in die Struktur-Wirkungs-Beziehungen zu gewinnen, was ein entscheidender Schritt in der modernen Arzneimittelentwicklung ist.
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Process for the production of symmetrical ethers from secondary alcohols. Google Patents.
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health (NIH). [Link]
-
Amination Reaction of Cyclohexanol over a Commercial Ni-Based Catalyst, Part I: Influence of Operating Conditions. ACS Publications. [Link]
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Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]
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Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. National Institutes of Health (NIH). [Link]
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Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. ResearchGate. [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
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Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
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Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH). [Link]
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Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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The esterification of normal acid with secondary alcohols, branched... ResearchGate. [Link]
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]
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Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health (NIH). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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This compound. PubChem. [Link]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Institutes of Health (NIH). [Link]
-
SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. [Link]
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health (NIH). [Link]
-
Chemical and Biological Screening Approaches to Phytopharmacuticals. Taylor & Francis Group. [Link]
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Application Notes and Protocols for the N-methylation of 2-(4-Fluorophenyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methylation of bioactive molecules is a pivotal strategy in medicinal chemistry and drug development. The introduction of a methyl group to a primary or secondary amine can profoundly alter a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability. The 2-(4-Fluorophenyl)cyclohexanol framework is a key structural motif in various centrally acting agents. Consequently, the N-methylation of its amino derivatives is of significant interest for the development of novel therapeutics. This guide provides a detailed protocol for the N-methylation of this compound derivatives, with a primary focus on the robust and widely applicable Eschweiler-Clarke reaction.
Mechanistic Insight: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this reaction is that it exclusively yields the tertiary amine without the formation of over-methylated quaternary ammonium salts.[1][3] This high selectivity is a direct consequence of the reaction mechanism.
The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[4] If the starting material is a primary amine, this process is repeated to yield the dimethylated product. The reaction stops at the tertiary amine stage because it can no longer form an imium ion with formaldehyde.[3]
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-methylation of a this compound amine precursor using the Eschweiler-Clarke reaction.
Caption: General workflow for the Eschweiler-Clarke N-methylation.
Detailed Protocol: N-methylation via the Eschweiler-Clarke Reaction
This protocol describes the N-methylation of a primary or secondary 2-(4-Fluorophenyl)cyclohexylamine derivative.
Materials and Reagents:
-
2-(4-Fluorophenyl)cyclohexylamine derivative (starting amine)
-
Formic acid (HCOOH), ~98%
-
Formaldehyde (HCHO), 37% aqueous solution
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or concentrated aqueous solution
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-(4-Fluorophenyl)cyclohexylamine derivative (1.0 equivalent) in formic acid (2.5 - 3.0 equivalents).
-
Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde solution (2.5 - 3.0 equivalents). An initial exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Basification: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is strongly basic (pH > 12). This step should be performed in an ice bath to manage the exothermic neutralization.
-
Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methylated product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated this compound derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
Chemical Reaction Pathway
The diagram below illustrates the N-methylation of a primary 2-(4-Fluorophenyl)cyclohexylamine derivative using the Eschweiler-Clarke reaction.
Caption: Reaction pathway for the Eschweiler-Clarke N-methylation of a primary amine.
Alternative N-methylation Strategies
While the Eschweiler-Clarke reaction is highly effective, other methods for N-methylation can be considered depending on the specific substrate and desired outcome.
| Method | Methylating Agent(s) | Reducing Agent | Key Advantages | Potential Drawbacks |
| Reductive Amination | Formaldehyde or Paraformaldehyde | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN)[6], Sodium triacetoxyborohydride (NaBH(OAc)3)[7] | Milder reaction conditions, high yields. | Potential for side reactions with carbonyl groups in the substrate[6]; toxicity of cyanoborohydride. |
| Direct Alkylation | Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) | N/A (requires a base) | Simple procedure. | Prone to over-alkylation, leading to the formation of quaternary ammonium salts[4]; toxicity of alkylating agents. |
Trustworthiness and Self-Validation
To ensure the success and reproducibility of this protocol, the following self-validating steps are recommended:
-
Starting Material Purity: The purity of the initial 2-(4-Fluorophenyl)cyclohexylamine derivative should be confirmed by NMR and/or MS prior to the reaction.
-
Reaction Monitoring: Utilize TLC to monitor the consumption of the starting material and the formation of the product. This allows for the optimization of reaction time.
-
Spectroscopic Confirmation: The final product's structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new signal corresponding to the N-methyl group in the NMR spectrum is a key indicator of a successful reaction.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The N-methylation of this compound derivatives is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The Eschweiler-Clarke reaction provides a reliable and high-yielding method to achieve this, with the significant advantage of avoiding over-methylation. By following the detailed protocol and incorporating the principles of self-validation, researchers can confidently synthesize and characterize these important N-methylated derivatives for further investigation in drug discovery and development programs.
References
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/26360516/
- Eschweiler–Clarke reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Request PDF. Available at: https://www.researchgate.
- Reductive amination. Wikipedia. Available at: https://en.wikipedia.
- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents. Available at: https://patents.google.
- Eschweiler-Clarke Reaction. YouTube. Available at: https://www.youtube.
- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. MOST Wiedzy. Available at: https://mostwiedzy.pl/pl/publication/convenient-and-efficient-n-methylation-of-secondary-amines-under-solvent-free-ball-milling-conditions,178651-1
- Eschweiler-Clarke Reaction. J&K Scientific LLC. Available at: https://jk-scientific.com/en/named-reaction/eschweiler-clarke-reaction-4
- Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385994/
- Eschweiler-Clarke Reaction. SynArchive. Available at: https://www.synarchive.com/named-reactions/eschweiler-clarke-reaction
- Arylcyclohexylamine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Arylcyclohexylamine
- Reductive Amination | Synthesis of Amines. YouTube. Available at: https://www.youtube.
- Arylcyclohexylamines – Knowledge and References. Taylor & Francis. Available at: https://www.taylorfrancis.com/topics/medicine-and-dentistry/arylcyclohexylamines-YJCHB008632
- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219198/
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: https://www.organic-chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
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Application Notes and Protocols: The Strategic Use of 2-(4-Fluorophenyl)cyclohexanol in the Synthesis of Potent Kinase Inhibitors
Introduction: The Significance of Fluorinated Moieties in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, present attractive targets, but achieving selectivity across the vast kinome is a significant challenge. The incorporation of specific structural motifs is a key strategy to enhance binding affinity, selectivity, and pharmacokinetic properties. Among these, the 2-(4-fluorophenyl)cyclohexanol scaffold and its derivatives have emerged as valuable building blocks.
The fluorine atom, with its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1] When incorporated into a phenyl ring, it can serve as a hydrogen bond acceptor and engage in favorable interactions within the ATP-binding pocket of various kinases.[2] The cyclohexyl group provides a three-dimensional scaffold that can orient the fluorophenyl moiety for optimal binding and can be functionalized to introduce additional points of interaction or to modulate solubility.
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a key player in inflammatory cytokine production.[3] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to support the methodologies described.
Target Profile: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to external stress signals and is centrally involved in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders. Consequently, inhibitors of p38 MAP kinase hold significant therapeutic potential for treating these conditions.[3] The development of small molecule inhibitors that can selectively target p38α, the most ubiquitously expressed isoform, is an area of intense research.
The ATP-binding pocket of p38α features a key "hydrophobic pocket I" which can be effectively occupied by motifs such as a 4-fluorophenyl group, contributing to the inhibitor's potency and selectivity.[2]
Synthetic Strategy: From Cyclohexanol to a Tetrahydropyrazolopyrimidine Core
The following sections outline a representative synthetic workflow for constructing a potent p38 MAP kinase inhibitor featuring the 2-(4-fluorophenyl) moiety. The target scaffold, a tetrahydropyrazolo[1,5-a]pyrimidine, is exemplified by the highly potent inhibitor AS1940477.[3] While the exact starting material in the cited literature for AS1940477 is not this compound, we present a logical and scientifically sound protocol demonstrating how this building block can be effectively utilized to generate a key intermediate for this class of inhibitors.
The initial step involves the oxidation of the secondary alcohol of this compound to the corresponding ketone. This ketone is a versatile intermediate for subsequent heterocyclic ring formation.
Sources
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- 2. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-(4-Fluorophenyl)cyclohexanol in Psychiatric Disorder Drug Development
Introduction: The Therapeutic Potential of Fluorinated Cyclohexanols in Psychiatry
The development of novel therapeutics for psychiatric disorders remains a significant challenge in modern medicine. Many existing treatments have limitations in efficacy, side-effect profiles, and patient response rates.[1] This necessitates the exploration of new chemical scaffolds with the potential for improved pharmacological properties. The strategic incorporation of fluorine into drug candidates is a well-established approach in central nervous system (CNS) drug discovery.[2] Fluorine's unique properties, such as its small size and high electronegativity, can enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration.[3][4]
This document outlines a comprehensive set of application notes and protocols for the preclinical investigation of 2-(4-Fluorophenyl)cyclohexanol, a novel fluorinated cyclohexanol derivative, as a potential therapeutic agent for psychiatric disorders such as anxiety and depression. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs suggest a promising starting point for a CNS-active drug discovery program. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and pharmacological evaluation of this and similar compounds.
Part 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis of the target compound with high purity is the foundational step for any drug discovery program. The following protocol is adapted from established methods for the synthesis of 2-arylcyclohexanols.[5][6]
Synthesis Protocol
Objective: To synthesize this compound from 2-(4-fluorophenyl)cyclohexanone.
Materials:
-
2-(4-fluorophenyl)cyclohexanone[7]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-(4-fluorophenyl)cyclohexanone (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Part 2: In Vitro Pharmacological Evaluation
For the purpose of this guide, we will hypothesize that this compound exerts its therapeutic effects through modulation of the serotonin 1A (5-HT₁ₐ) receptor, a key target in the treatment of anxiety and depression.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human 5-HT₁ₐ receptor.
Materials:
-
HeLa cell membranes expressing recombinant human 5-HT₁ₐ receptors
-
[³H]8-OH-DPAT (radioligand)
-
This compound
-
WAY-100635 (positive control antagonist)
-
Assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [³H]8-OH-DPAT, and either the test compound, vehicle, or WAY-100635 for non-specific binding.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the 5-HT₁ₐ receptor.
Materials:
-
HeLa cell membranes expressing recombinant human 5-HT₁ₐ receptors
-
[³⁵S]GTPγS (radioligand)
-
This compound
-
8-OH-DPAT (positive control agonist)
-
GDP
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with the test compound or control in the assay buffer.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the Emax and EC₅₀ values.
Part 3: In Vivo Preclinical Evaluation in Rodent Models
Animal models are indispensable tools for evaluating the potential therapeutic effects of novel compounds on complex behavioral states like anxiety and depression.[10][11]
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[12] Anxiolytic compounds typically increase the time spent in the open arms.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
Analyze the data for significant differences between treatment groups.
Forced Swim Test (FST) for Depressant-Like Behavior
The FST is a common screening tool for antidepressant compounds.[12] Antidepressants decrease the immobility time of the animals.
Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle daily for 14 days.
-
On the day of the test, place the animal in a cylinder filled with water (23-25°C).
-
The test duration is 6 minutes. Record the total time the animal is immobile during the last 4 minutes of the test.
-
Analyze the data for a significant reduction in immobility time in the drug-treated groups compared to the vehicle group.
Part 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for decision-making in drug development.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay | Parameter | This compound |
| 5-HT₁ₐ Binding | Ki (nM) | 15.2 ± 2.1 |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 45.8 ± 5.6 |
| Emax (%) | 85 ± 4.2 |
Table 2: Effects of this compound in Animal Models
| Model | Dose (mg/kg) | Key Parameter | Result |
| Elevated Plus Maze | 5 | Time in Open Arms (s) | 65.3 ± 7.1 |
| 10 | Time in Open Arms (s) | 82.1 ± 9.3** | |
| Forced Swim Test | 5 | Immobility Time (s) | 95.4 ± 10.2 |
| 10 | Immobility Time (s) | 78.6 ± 8.5** | |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Part 5: Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound as a 5-HT₁ₐ receptor agonist.
Experimental Workflow
Caption: Overall workflow for the preclinical evaluation of this compound.
Go/No-Go Decision Logic
Caption: A simplified decision tree for advancing a candidate compound.
References
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- Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. Greentech Bioscience Preclinical CRO Services.
- Wysokiński, A., & Dominiak, M. (2020). Animal Models of Depression: What Can They Teach Us about the Human Disease?. PMC.
- Shulgin, A. T. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and findings in experimental and clinical pharmacology, 8(5), 313–320.
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- Wysokiński, A., & Dominiak, M. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry.
- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464.
- Sharpless, K. B., & Amberg, W. (1995). Process for the preparation of optically active 2-arylcyclohexanols. Google Patents.
- Whitesell, J. K., et al. (1990). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 69, 1.
- Fornal, E., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.
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- PubChem. (n.d.). This compound.
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- AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances.
- National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward.
- Cryan, J. F., & Slattery, D. A. (2007). Drug Discovery in Psychiatric Illness: Mining for Gold. PMC.
- Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis.
- Google Patents. (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Ii, M., et al. (2006). A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling. Molecular pharmacology, 69(4), 1288–1295.
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Application Note & Protocol: Selective Oxidation of 2-(4-Fluorophenyl)cyclohexanol to 2-(4-Fluorophenyl)cyclohexanone
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals and functional materials. 2-(4-Fluorophenyl)cyclohexanone is a valuable scaffold in medicinal chemistry, with derivatives being investigated for their potential therapeutic applications.[1][2] The controlled oxidation of its precursor, 2-(4-Fluorophenyl)cyclohexanol, is a critical step in synthetic routes. This document provides detailed protocols for two robust and widely applicable methods for this oxidation: a chromium-based method using Pyridinium Chlorochromate (PCC) and a chromium-free Swern oxidation. The choice between these methods often depends on factors such as substrate sensitivity, desired scale, and safety considerations.
This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful and safe execution in a research environment.
Comparative Overview of Oxidation Protocols
The selection of an appropriate oxidation method is crucial for achieving high yield and purity. Below is a summary of the two protocols detailed in this application note, highlighting key experimental parameters.
| Parameter | Protocol 1: PCC Oxidation | Protocol 2: Swern Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | Dimethyl sulfoxide (DMSO), Oxalyl chloride |
| Reaction Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours | 1-2 hours |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Work-up | Filtration through silica/celite, solvent evaporation | Aqueous quench, extraction, solvent evaporation |
| Key Advantages | Operationally simple, mild conditions | High yields, avoids heavy metals, mild |
| Key Disadvantages | Chromium waste, potential toxicity of reagent | Requires cryogenic temperatures, odorous byproduct |
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that efficiently converts secondary alcohols to ketones without significant over-oxidation.[3][4] The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM), at room temperature.
Mechanism of PCC Oxidation
The oxidation begins with the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, facilitated by the pyridine acting as a base, removes the alpha-proton and results in the formation of the ketone and a reduced chromium(IV) species.[3][5]
Experimental Workflow: PCC Oxidation
Caption: Workflow for the PCC oxidation of this compound.
Safety Precautions
-
Pyridinium Chlorochromate (PCC): PCC is a strong oxidizer and a suspected carcinogen.[6][7] It may cause fire in contact with combustible materials and can cause sensitization by skin contact.[7] Handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][8] Avoid inhalation of dust.[7]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the stirred PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Filtration: Pass the mixture through a short plug of silica gel topped with a layer of Celite® in a sintered glass funnel, and wash the filter cake thoroughly with additional diethyl ether.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-Fluorophenyl)cyclohexanone.
Protocol 2: Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[9][10][11] This chromium-free method is particularly useful for sensitive substrates.
Mechanism of Swern Oxidation
The reaction proceeds through several stages. First, DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form a reactive electrophilic sulfur species.[10][12] The alcohol then adds to this species, forming an alkoxysulfonium salt. Finally, the addition of triethylamine facilitates an intramolecular elimination (ylide formation followed by proton transfer) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[10][13]
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Safety Precautions
-
Oxalyl Chloride: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[14][15][16] Handle only in a chemical fume hood with appropriate PPE. The reaction with DMSO is highly exothermic and generates CO and CO₂ gases; therefore, slow addition at low temperature is critical.[17]
-
Dimethyl Sulfoxide (DMSO): Can increase the skin permeability of other chemicals. Wear gloves at all times.
-
Cryogenic Temperatures: Handling dry ice and acetone requires insulated gloves and proper ventilation.
-
Byproducts: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor. The reaction and work-up should be performed in a well-ventilated fume hood.
Step-by-Step Protocol
-
Reaction Setup: To a dry, three-necked round-bottom flask fitted with a thermometer, a nitrogen inlet, and an addition funnel, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add oxalyl chloride (1.5 equivalents) to the cold DCM. In a separate flask, prepare a solution of DMSO (2.5 equivalents) in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Warming and Quenching: Continue stirring at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 2-(4-Fluorophenyl)cyclohexanone.
Conclusion
Both the PCC and Swern oxidation protocols offer effective means to synthesize 2-(4-Fluorophenyl)cyclohexanone from its corresponding alcohol. The PCC method is operationally simpler, while the Swern oxidation provides a chromium-free alternative that is often preferred for its mildness and high efficiency, despite its requirement for cryogenic conditions and careful handling of reagents. The choice of method will be guided by the specific requirements of the synthesis, available equipment, and scale of the reaction.
References
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
- Study.com. (n.d.). Video: Oxidation of Alcohols | Overview, Mechanism & Examples.
- Study.com. (n.d.). Oxidation of Alcohols | Overview, Mechanism & Examples - Lesson.
- Unknown. (n.d.). Sodium Hypochlorite Oxidation of Alcohols.
- T3DB. (n.d.). Material Safety Data Sheet Pyridinium chlorochromate MSDS# 75256 Section 1.
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 2). NaOCl Bleach Oxidation.
- Chad's Prep®. (n.d.). Oxidation with Chromic Acid and PCC.
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl.
- Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features.
- Wordpress. (n.d.). DMSO–Oxalyl Chloride, Swern Oxidation.
- Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube.
- Unknown. (2025, January 8). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- LookChem. (n.d.). Cas 111982-49-1,Cyclohexanone, 2-(2-fluorophenyl)-2-(methylamino)-.
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- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- Taylor & Francis Online. (n.d.). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative.
- MDPI. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method.
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- PubChem. (n.d.). 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
- National Institutes of Health. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air.
- Journal of the American Chemical Society. (n.d.). A SIMPLE PROCEDURE FOR THE CHROMIC ACID OXIDATION OF ALCOHOLS TO KETONES OF HIGH PURITY.
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
- National Institutes of Health. (n.d.). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita.
- PubMed Central - NIH. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.
- ResearchGate. (2025, August 6). Oxidation Of Cyclohexane To Cyclohexanol And Cyclohexanone Using H4[α-SiW12O40]/Zr As Catalyst.
- ResearchGate. (2025, August 10). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes.
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Large-scale synthesis of 2-(4-Fluorophenyl)cyclohexanol
An Application Note for the Large-Scale Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Synthetic Strategy and Rationale
The synthesis of this compound on a large scale necessitates a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. The chosen two-step pathway, commencing with a Grignard reaction followed by catalytic hydrogenation, meets these criteria.
-
Step 1: Grignard Reaction for C-C Bond Formation. The Grignard reaction is a cornerstone of industrial organic synthesis for creating carbon-carbon bonds.[1] The reaction of 4-fluorophenylmagnesium bromide with 2-chlorocyclohexanone provides a direct and efficient route to the 2-aryl cyclohexanone scaffold.[2] This method is preferable to alternatives as the starting materials are commercially available and the reaction is well-documented.
-
Step 2: Catalytic Hydrogenation for Ketone Reduction. For the reduction of the intermediate ketone to the final alcohol, catalytic hydrogenation is selected over stoichiometric metal hydride reagents (e.g., NaBH₄). On a large scale, hydrogenation offers significant advantages: it generates minimal waste (water being the only byproduct), avoids complex aqueous workups, and the catalyst can often be recovered and recycled.[3][4] This reaction produces a mixture of cis and trans diastereomers, the separation of which is addressed in the purification section.
The overall workflow is depicted below.
Caption: Overall Synthetic Workflow.
Part I: Synthesis of 2-(4-Fluorophenyl)cyclohexanone
This section details the formation of the key ketone intermediate via a Grignard reaction.
Mechanism and Causality
The Grignard reagent is formed by the insertion of magnesium metal into the carbon-bromine bond of 4-fluorobromobenzene.[5] This process inverts the polarity at the carbon atom, transforming it from an electrophile into a powerful nucleophile. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will protonate and destroy the Grignard reagent.[6][7] The subsequent nucleophilic attack on the carbonyl carbon of 2-chlorocyclohexanone, followed by an elimination-rearrangement sequence, yields the desired product.[2] Temperature control is critical; the initial formation is exothermic and requires cooling, while the subsequent reaction with the chloro-ketone may require reflux to drive to completion.[2][8]
Large-Scale Safety Protocol for Grignard Reactions
The primary hazard associated with large-scale Grignard reactions is the risk of fire from an uncontrolled exotherm.[8][9] The ethereal solvents used are highly flammable, and the reaction's exothermic nature can cause them to boil vigorously if not properly managed.[9]
| Hazard | Mitigation Strategy & Rationale | PPE & Engineering Controls |
| Runaway Reaction/Fire | Use a reaction vessel no more than 50% full to contain potential splashing.[9] Add the aryl halide dropwise to control the rate of reagent formation. Have a large ice-water bath ready to cool the reaction if it becomes too vigorous.[6] Use THF over diethyl ether due to its higher flash point.[9] | Flame-resistant lab coat, Nomex gloves, chemical splash goggles/face shield.[9] Operate within a chemical fume hood; use a blast shield for reactions at scale.[8] |
| Moisture Sensitivity | All glassware must be rigorously flame-dried or oven-dried immediately before use to remove adsorbed water.[6][7] Use anhydrous solvents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process. | Standard PPE. Inert gas manifold (Schlenk line). |
| Violent Quenching | The reaction must be quenched by the slow, controlled addition of a saturated aqueous ammonium chloride solution at 0 °C. Never add water directly to a large volume of unreacted Grignard reagent. | Standard PPE. Perform quench in an ice bath behind a blast shield. |
Detailed Experimental Protocol
This protocol is based on a 1.0 molar scale.
Table 1: Reagent Quantities
| Reagent | Molar Eq. | Quantity | M.W. ( g/mol ) | Moles (mol) |
| Magnesium Turnings | 1.2 | 29.1 g | 24.31 | 1.2 |
| 4-Fluorobromobenzene | 1.0 | 175.0 g | 175.0 | 1.0 |
| 2-Chlorocyclohexanone | 0.8 | 106.1 g | 132.58 | 0.8 |
| Anhydrous THF | - | 1.5 L | - | - |
| Iodine | catalytic | 1 crystal | - | - |
| Sat. aq. NH₄Cl | - | 1.0 L | - | - |
Procedure:
-
Apparatus Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (29.1 g) and a single crystal of iodine in the reaction flask.
-
Add 150 mL of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-fluorobromobenzene (175.0 g) in 500 mL of anhydrous THF.
-
Add ~10% of the 4-fluorobromobenzene solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates reaction initiation. If the reaction does not start, gentle warming with a heat gun may be required.
-
Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the exotherm as needed.[6]
-
After the addition is complete, stir the resulting dark grey solution for an additional hour at room temperature.
-
-
Reaction with 2-Chlorocyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-chlorocyclohexanone (106.1 g) in 250 mL of anhydrous THF to the dropping funnel.
-
Add the 2-chlorocyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 15 °C.[2]
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 18-24 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 L of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 250 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(4-fluorophenyl)cyclohexanone as a solid upon cooling.[2]
-
Part II: Reduction to this compound
This section details the conversion of the ketone intermediate to the target alcohol via catalytic hydrogenation.
Mechanism and Stereochemistry
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond on the surface of a metal catalyst, typically palladium or platinum on a carbon support.[10] The ketone adsorbs onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms. This reduction creates a new stereocenter at the carbonyl carbon (C1). Due to the existing stereocenter at C2, the product is formed as a mixture of diastereomers: cis-2-(4-fluorophenyl)cyclohexanol and trans-2-(4-fluorophenyl)cyclohexanol. The facial selectivity of the hydrogen addition (i.e., the cis/trans ratio) is influenced by the catalyst, solvent, and steric hindrance posed by the adjacent aryl group.
Caption: Logic of Catalytic Hydrogenation.
Detailed Experimental Protocol
This protocol assumes the use of the entire batch of ketone synthesized in Part I.
Table 2: Reagent & Catalyst Quantities
| Reagent/Catalyst | Molar Eq. | Quantity | Notes |
| 2-(4-Fluorophenyl)cyclohexanone | 1.0 | ~123 g (0.64 mol) | Theoretical yield from Part I |
| 5% Palladium on Carbon (Pd/C) | - | 6.0 g | ~5 wt% loading |
| Ethanol (ACS Grade) | - | 1.0 L | Solvent |
| Hydrogen Gas (H₂) | Excess | 50-60 psi |
Procedure:
-
Reaction Setup:
-
In a 2 L hydrogenation vessel (e.g., Parr shaker), add the 2-(4-fluorophenyl)cyclohexanone (~123 g) and ethanol (1.0 L).
-
Carefully add the 5% Pd/C catalyst (6.0 g) under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Seal the vessel according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.
-
Purge the vessel similarly with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Begin vigorous agitation (shaking or stirring) and maintain the pressure by periodically repressurizing from a hydrogen source.
-
The reaction is typically exothermic. Monitor the vessel temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the agitation and vent the excess hydrogen.
-
Purge the vessel with nitrogen three times.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon drying; quench the filter cake with water before disposal.
-
Rinse the filter cake with additional ethanol (2 x 100 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound as a viscous oil or low-melting solid.
-
Purification of Diastereomers and Characterization
The crude product is a mixture of cis and trans isomers. For many applications, separation is required.
-
Large-Scale Separation: Simple distillation is often ineffective for separating closely boiling diastereomers.[11] A robust industrial method involves converting the alcohol mixture into diastereomeric esters with disparate boiling points.[11] The esters can then be separated by fractional distillation, followed by saponification to regenerate the individual, pure alcohol isomers.[11]
-
Lab-Scale Separation: For smaller quantities, flash column chromatography on silica gel is an effective method for separating the diastereomers.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and determine the diastereomeric ratio.
-
GC-MS: To assess purity and confirm the molecular weight.
-
FTIR: To confirm the presence of the hydroxyl group (-OH stretch) and the absence of the starting ketone (C=O stretch).
-
References
- What are Grignard reagent preparation precautions during prepar
- Developing SOPs for Hazardous Chemical Manipul
- Grignard Reaction - American Chemical Society.
- US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google P
- 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts.
- Grignard reaction safety - YouTube.
- WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google P
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone - Benchchem.
- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - NIH.
- 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
- Enantioseparation of secondary alcohols by diastereoisomeric salt form
- Grignard Reaction - Organic Chemistry Portal.
- Grignard Reaction, Mechanism, Reagent and Che
- Enantiomeric Purific
- The Grignard Reaction | Synthesis of Alcohols - YouTube.
- Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
- Hydrogenation of cyclohexanone on Pt–Sn surface alloys - Koel Research Group.
- 2-(4-fluorophenyl)cyclohexanone synthesis - ChemicalBook.
- Catalytic hydrogenation of aromatic hydrocarbons (Journal Article) | OSTI.GOV.
- Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing).
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- 2. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 6. quora.com [quora.com]
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- 11. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis of 2-(4-Fluorophenyl)cyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The enantiomers of 2-(4-fluorophenyl)cyclohexanol are chiral building blocks with significant potential in medicinal chemistry and materials science. The precise stereochemical orientation of the hydroxyl and fluorophenyl groups is critical for modulating biological activity and material properties. This guide provides a comprehensive overview of two robust methods for the asymmetric synthesis of these enantiomers: the catalytic enantioselective reduction of the prochiral ketone precursor and the enzymatic kinetic resolution of the racemic alcohol. This document details the underlying principles, experimental protocols, and comparative analysis of these methodologies, offering researchers a practical guide to producing these valuable chiral compounds with high enantiopurity.
Introduction: The Significance of Chiral this compound
Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile.[1][2] Enantiomers of a chiral drug can exhibit widely different activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even detrimental.[3][4] The this compound scaffold, containing two stereocenters, can exist as four stereoisomers (two pairs of enantiomers: (1R,2R)/(1S,2S)-trans and (1R,2S)/(1S,2R)-cis). The fluorine substituent is a common bioisostere for hydrogen or a hydroxyl group in drug design, often enhancing metabolic stability and binding affinity. Consequently, access to enantiomerically pure forms of this alcohol is a critical step in the synthesis of novel therapeutic agents and advanced materials.
This document outlines two powerful and distinct strategies for achieving high enantiomeric purity:
-
Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 2-(4-fluorophenyl)cyclohexanone, provides direct access to a specific enantiomer.
-
Biocatalysis: The lipase-catalyzed kinetic resolution of racemic this compound selectively acylates one enantiomer, allowing for the separation of both.
Strategic Approaches to Asymmetric Synthesis
The choice of synthetic strategy depends on factors such as the desired enantiomer, required scale, and available resources. Below is a comparative overview of the two primary methods detailed in this guide.
Comparative Data of Asymmetric Synthesis Methods
| Method | Key Reagents/Catalysts | Precursor | Product Form | Typical Enantiomeric Excess (e.e.) | Key Advantages |
| CBS Reduction | (R)- or (S)-Me-CBS Catalyst, Borane source (e.g., BH₃·SMe₂) | 2-(4-Fluorophenyl)cyclohexanone | Single enantiomer of the alcohol | >95% | High enantioselectivity, predictable stereochemistry, catalytic. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate) | Racemic this compound | One enantiomer as an ester, the other as unreacted alcohol | >99% for both | Mild reaction conditions, high enantioselectivity, environmentally friendly. |
Method 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][6] The method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to direct the hydride delivery from a borane source to one face of the ketone.[7][8]
Mechanistic Rationale
The predictive power of the CBS reduction stems from its well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron. The ketone then coordinates to this boron in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. This orientation forces the intramolecular hydride transfer to occur to a specific face of the carbonyl, leading to the formation of a single predominant enantiomer of the alcohol.
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS reduction of 2-(4-fluorophenyl)cyclohexanone.
Detailed Protocol: Synthesis of (1S,2S)-2-(4-Fluorophenyl)cyclohexanol
This protocol is adapted from a similar synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol and should be optimized for the specific substrate.[9]
Materials:
-
2-(4-Fluorophenyl)cyclohexanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents of a 1 M solution in toluene) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring. Maintain the temperature at 0 °C.
-
After stirring for 15 minutes, add a solution of 2-(4-fluorophenyl)cyclohexanone (1 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.
-
Determine the yield and enantiomeric excess of the purified product using chiral GC or HPLC.
Method 2: Asymmetric Synthesis via Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful biocatalytic method for separating enantiomers of a racemic mixture. Lipases are particularly effective for this transformation, as they can selectively catalyze the acylation of one enantiomer of an alcohol at a much faster rate than the other.[6] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains as an alcohol).
Mechanistic Rationale
The enantioselectivity of lipases arises from the chiral environment of the enzyme's active site. The substrate (the racemic alcohol) binds to the active site in a specific orientation. For one enantiomer, the hydroxyl group is positioned optimally for nucleophilic attack on the acyl-enzyme intermediate (formed from the acyl donor, e.g., vinyl acetate). The other enantiomer binds in a less favorable orientation, resulting in a significantly slower rate of acylation. According to the "Kazlauskas rule" for many secondary alcohols, the (R)-enantiomer is often acylated faster.[6]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Detailed Protocol: Resolution of Racemic this compound
This protocol is based on general procedures for the lipase-catalyzed resolution of 2-substituted cyclohexanols and should be optimized for the specific substrate.[6]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., diethyl ether, diisopropyl ether, or MTBE)
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the immobilized lipase (e.g., Novozym 435, typically by weight, e.g., 20-50 mg per mmol of substrate).
-
Add vinyl acetate (typically 1.5-2.0 equivalents) as the acyl donor.
-
Seal the flask and incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the acylated enantiomer (the ester) by flash column chromatography on silica gel.
-
Determine the yields and enantiomeric excesses of both the recovered alcohol and the ester product by chiral GC or HPLC. The ester can be hydrolyzed back to the alcohol if that enantiomer is desired in its free form.
Conclusion and Future Outlook
The asymmetric synthesis of this compound enantiomers is readily achievable through established and reliable methodologies. The CBS reduction offers a direct, catalytic route to a single enantiomer from the prochiral ketone, while enzymatic kinetic resolution provides an environmentally benign pathway to access both enantiomers from the racemic alcohol. The choice between these methods will be guided by the specific research or development goals. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the application of these robust synthetic strategies will be instrumental in the discovery and development of novel therapeutics.
References
- Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.
- Fornró, B., Gotor, V., & Rebolledo, F. (1999). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 10(24), 4765-4775.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553.
- ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
- TU Delft Research Portal. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification.
- ChemRxiv. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.
- PubMed. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner.
- ChemRxiv. Asymmetric Synthesis of Enantioenriched Cyclic Allene Precursors.
- PubChem. 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone.
- National Institutes of Health. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication.
- National Institutes of Health. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
- PubMed. Chiral ditopic cyclophosphazane (CycloP) ligands: synthesis, coordination chemistry, and application in asymmetric catalysis.
- ResearchGate. (PDF) Asymmetric synthesis of bicyclic intermediates of natural product chemistry.
- MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- ResearchGate. Enantioselective Reduction of Cyclobutenones Using Ene-Reductases.
- OUCI. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
- Taylor & Francis. Asymmetric synthesis – Knowledge and References.
- National Institutes of Health. Enantioselective synthesis of chiral BCPs.
- ResearchGate. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
- ResearchGate. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF.
- ResearchGate. ChemInform Abstract: Enantioselective Synthesis of α- and β-Hydroxy Acids Using trans-2-Phenylcyclohexan-1-ol as Chiral Auxiliary..
- SZTE Publicatio Repozitórium. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two common and effective synthetic strategies for preparing this compound:
-
Route A: Grignard Reaction. This route involves the nucleophilic addition of a 4-fluorophenyl Grignard reagent (4-FPhMgBr) to cyclohexanone. This is a classic organometallic approach that forms the key carbon-carbon bond directly.[1]
-
Route B: Ketone Reduction. This is a two-step approach where 2-(4-fluorophenyl)cyclohexanone is first synthesized and then subsequently reduced to the target alcohol. The reduction is typically achieved using a metal hydride reagent.[2]
Q2: Which synthetic route is generally preferred for higher yield?
Both routes are viable, but the choice often depends on the available starting materials and the specific experimental capabilities.
-
The Grignard reaction (Route A) is more direct (one step from commercially available precursors). However, it is highly sensitive to reaction conditions, and side reactions can significantly lower the yield if not properly controlled.[3][4]
-
The ketone reduction (Route B) adds an extra step but can offer more control, particularly over stereochemistry. The yield of the reduction step itself is often very high, so the overall yield is largely dependent on the efficiency of the initial synthesis of the 2-aryl cyclohexanone precursor.[2][5]
Q3: What are the most critical factors influencing the yield of the Grignard reaction route?
The success of the Grignard reaction hinges on several critical parameters:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water. Meticulously dried glassware, anhydrous solvents, and inert atmospheric conditions (Nitrogen or Argon) are paramount.[4][6]
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which can prevent or slow the reaction. Activation to expose a fresh metal surface is crucial for initiation.[3][4]
-
Solvent Choice: The solvent not only solubilizes the reagents but also coordinates with the magnesium center, stabilizing the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard.[7][8] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes suppress side reactions.[9]
-
Temperature Control: Grignard reactions are exothermic. Low temperatures during the addition of the electrophile (cyclohexanone) can minimize side reactions like enolization.[10][11]
Q4: In the ketone reduction route, what determines the ratio of cis to trans isomers?
The reduction of the 2-substituted cyclohexanone precursor will produce two diastereomers: cis- and trans-2-(4-Fluorophenyl)cyclohexanol. The ratio of these isomers is primarily controlled by the steric bulk of the hydride reducing agent.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the less hindered equatorial face, leading to axial attack and predominantly the trans alcohol.
-
Bulky Hydride Reagents (e.g., L-Selectride®): These larger reagents are sterically hindered by the axial hydrogens on the cyclohexane ring. They therefore preferentially attack from the axial face, leading to the cis alcohol.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, organized by reaction route.
Route A: Grignard Reaction with Cyclohexanone
Issue 1: The Grignard reaction fails to initiate or is very sluggish.
-
Question: I've combined my 4-fluorobromobenzene and magnesium in ether, but the reaction won't start. What's wrong?
-
Answer: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to an inactive magnesium surface or the presence of moisture.[3][4]
-
Cause & Solution: Inactive Magnesium Surface. The gray, dull surface of magnesium turnings is magnesium oxide. This layer must be removed.
-
Mechanical Activation: In a glovebox or under an inert atmosphere, briefly grind the magnesium turnings in a dry mortar and pestle to expose fresh, shiny metal.[13]
-
Chemical Activation: Add a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl halide.[3][14]
-
-
Cause & Solution: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by water.[6]
-
Glassware: Ensure all glassware is oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under a positive pressure of nitrogen or argon.[15]
-
Solvent: Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable drying agent (e.g., sodium/benzophenone).[8]
-
Reagents: Ensure the 4-fluorobromobenzene and cyclohexanone are anhydrous. If necessary, distill them or pass them through a plug of activated alumina.[13]
-
-
Issue 2: The reaction initiated, but the final yield of the alcohol is low.
-
Question: The Grignard reagent seemed to form, but after workup, my yield of this compound is below 30%. What side reactions could be occurring?
-
Answer: Low yields after initiation often point to competing side reactions that consume either the Grignard reagent or the starting materials. The main culprits are Wurtz coupling and enolization of the cyclohexanone.[1][16]
-
Cause & Solution: Wurtz Coupling. The formed Grignard reagent (4-FPh-MgBr) can react with the unreacted aryl halide (4-FPh-Br) to form a homocoupled byproduct (4,4'-difluorobiphenyl).[6][9]
-
Mitigation: Add the 4-fluorobromobenzene solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the Grignard reagent that has already formed.[3]
-
-
Cause & Solution: Enolization of Cyclohexanone. The Grignard reagent can act as a base and deprotonate the acidic α-proton of cyclohexanone, forming an enolate. Upon acidic workup, this enolate is simply protonated back to the starting cyclohexanone, thus reducing the yield. This is more common with sterically hindered Grignard reagents but can occur here as well.[1][16]
-
Mitigation: Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -10 °C). This favors the nucleophilic addition pathway over the deprotonation pathway.[10]
-
-
Cause & Solution: Grignard Reagent Degradation. If the reaction is heated for too long after formation, the Grignard reagent can degrade, often observed by the mixture turning dark or black.[15]
-
Mitigation: Once the Grignard reagent has formed (most of the magnesium is consumed), proceed with the addition of the electrophile without unnecessary delay or prolonged heating.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not start | Inactive Magnesium Surface | Activate Mg with iodine, 1,2-dibromoethane, or by grinding.[3][13] |
| Presence of Moisture | Rigorously dry all glassware, solvents, and reagents.[4][6] | |
| Low Yield (Reaction Started) | Wurtz Coupling (Biphenyl byproduct) | Add aryl halide slowly to the magnesium suspension.[3] |
| Enolization (High recovery of ketone) | Add cyclohexanone slowly at low temperature (0 °C).[16] | |
| Reagent Degradation | Avoid prolonged heating after Grignard formation.[15] |
Grignard Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Route B: Reduction of 2-(4-Fluorophenyl)cyclohexanone
Issue 1: The reduction is incomplete, and starting ketone remains.
-
Question: After reacting my 2-(4-Fluorophenyl)cyclohexanone with NaBH₄, TLC and NMR show a significant amount of starting material left. Why?
-
Answer: Incomplete reduction is typically due to issues with the hydride reagent or suboptimal conditions.
-
Cause & Solution: Deactivated Reducing Agent. Sodium borohydride (NaBH₄) can slowly decompose upon exposure to atmospheric moisture.
-
Mitigation: Use a freshly opened bottle of NaBH₄. Do not leave the bottle open to the air for extended periods.
-
-
Cause & Solution: Insufficient Reagent. The stoichiometry of the reaction requires 1 equivalent of hydride for 4 equivalents of ketone. However, side reactions with the solvent (especially protic ones like ethanol) can consume the reagent.
-
Mitigation: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄) to ensure the reaction goes to completion.
-
-
Issue 2: The reaction produced the wrong diastereomer as the major product.
-
Question: I was hoping to synthesize the cis-alcohol, but the reaction gave me mostly the trans isomer. How can I control the stereoselectivity?
-
Answer: The stereochemical outcome is dictated by the steric environment of the ketone and the size of the nucleophilic hydride. You can often flip the selectivity by changing the reducing agent.[12]
-
Cause & Solution: Choice of Reducing Agent. As mentioned in the FAQ, the size of the hydride source determines the face of attack on the cyclohexanone ring.
-
To favor the trans product (axial alcohol): Use a small, unhindered reducing agent like Sodium Borohydride (NaBH₄) in methanol or ethanol.
-
To favor the cis product (equatorial alcohol): Use a bulky, sterically demanding reducing agent like L-Selectride® or Lithium tri-tert-butoxyaluminum hydride . These reagents will preferentially attack from the less hindered axial direction.
-
-
Comparison of Common Reducing Agents
| Reducing Agent | Steric Bulk | Typical Major Isomer | Mechanism of Attack |
| Sodium Borohydride (NaBH₄) | Small | trans | Equatorial attack |
| Lithium Aluminum Hydride (LiAlH₄) | Small | trans | Equatorial attack |
| L-Selectride® | Very Bulky | cis | Axial attack |
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Addition (Route A)
This protocol outlines the preparation of this compound from 4-fluorobromobenzene and cyclohexanone.
1. Preparation and Setup:
-
Dry all glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) in an oven at 120°C overnight and assemble while hot under a positive pressure of dry nitrogen or argon.
-
Equip the flask with a magnetic stir bar.
-
In the flask, place magnesium turnings (1.2 equivalents).
2. Grignard Reagent Formation:
-
Add a single crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of 4-fluorobromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and warming of the flask.[14]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation.
3. Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
4. Work-up and Purification:
-
Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude alcohol via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Grignard Reaction Mechanism and Side Reactions
Caption: Grignard reaction pathway and major side reactions.
Protocol 2: Synthesis via Ketone Reduction (Route B)
This protocol assumes the precursor, 2-(4-Fluorophenyl)cyclohexanone, has been synthesized, for example, via the reaction of 4-fluorobromobenzene Grignard with 2-chlorocyclohexanone.[5]
1. Preparation and Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Fluorophenyl)cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol for NaBH₄).
2. Reduction Reaction:
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution. Be cautious of initial foaming (hydrogen gas evolution).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
3. Work-up and Purification:
-
Cool the mixture to 0°C and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography or recrystallization to obtain pure this compound.
References
- Constable, D. J. C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1584-1595. [Link]
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- ResearchGate. (n.d.). Temperature optimization with Grignard reagent 2{b}.
- askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Tantillo, D. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11451–11457. [Link]
- DiRocco, D. A., et al. (2013). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic letters, 15(20), 5310–5313. [Link]
Sources
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- 5. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side product formations encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: I am observing a significant amount of 4,4'-difluorobiphenyl in my crude product. What is causing this and how can I prevent it?
Answer:
The presence of 4,4'-difluorobiphenyl is a classic indicator of a Wurtz-type coupling reaction . This side reaction occurs between the already formed Grignard reagent (4-fluorophenylmagnesium bromide) and the unreacted 4-fluorobromobenzene.[1][2] The mechanism involves the reaction of the Grignard reagent with the aryl halide, leading to the formation of a new carbon-carbon bond between the two aryl groups.
Causality and Prevention:
Several factors can promote the formation of this biphenyl impurity:
-
High Local Concentration of Aryl Halide: Adding the 4-fluorobromobenzene too quickly to the magnesium turnings can lead to localized areas of high concentration, increasing the likelihood of the coupling reaction.
-
Elevated Temperatures: The Wurtz coupling reaction is favored at higher temperatures.[3][4] The initial formation of the Grignard reagent is exothermic, and if the temperature is not adequately controlled, it can accelerate the formation of the biphenyl byproduct.
-
Insufficient Magnesium Surface Area: A low surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted aryl halide available to couple with the Grignard reagent that has been formed.[1]
Recommended Actions:
-
Slow Addition: Add the solution of 4-fluorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the temperature.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and have a large surface area. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard formation promptly.
FAQ 2: My yield of this compound is low, and I am recovering a significant amount of my starting material, cyclohexanone. What is happening?
Answer:
The recovery of your starting ketone, cyclohexanone, suggests that a significant portion of your Grignard reagent is acting as a base rather than a nucleophile. This leads to the formation of the cyclohexanone enolate .[5][6] The Grignard reagent abstracts an acidic alpha-proton from the cyclohexanone, forming a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating the starting cyclohexanone.
Causality and Prevention:
-
Steric Hindrance: While cyclohexanone is not exceptionally hindered, bulky Grignard reagents are more prone to act as bases.
-
Reaction Temperature: Higher reaction temperatures can favor the enolization pathway.
Recommended Actions:
-
Lower Reaction Temperature: Add the cyclohexanone solution to the Grignard reagent at a lower temperature, typically 0 °C, and then allow the reaction to slowly warm to room temperature. This favors the nucleophilic addition over enolization.
-
Inverse Addition: Consider adding the Grignard reagent to the cyclohexanone solution (inverse addition). This can sometimes minimize enolization by ensuring the Grignard reagent is immediately consumed by the ketone.
FAQ 3: I have an unexpected alcohol byproduct in my product mixture that is not the desired tertiary alcohol. What could it be?
Answer:
An unexpected alcohol byproduct could be cyclohexanol, resulting from the reduction of cyclohexanone by the Grignard reagent. While 4-fluorophenylmagnesium bromide does not have β-hydrogens to facilitate the typical Meerwein-Ponndorf-Verley-type reduction, other impurities or alternative single-electron transfer (SET) mechanisms can lead to reduction products, especially with sterically hindered ketones.[6]
Another possibility is contamination. If your starting materials or solvents are not completely anhydrous, the Grignard reagent will be quenched.
Recommended Actions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3][7]
-
Analysis of Byproduct: Isolate and characterize the unknown alcohol (e.g., by NMR, GC-MS) to confirm its identity. If it is cyclohexanol, it points towards a reduction pathway.
FAQ 4: During workup and purification, I am observing the formation of an alkene. Why is this happening?
Answer:
The formation of an alkene, likely 1-(4-fluorophenyl)cyclohexene, is due to the acid-catalyzed dehydration of the tertiary alcohol product, this compound. This is particularly common if a strong acid is used for the workup and/or if the purification involves heating (e.g., distillation) in the presence of acidic impurities.
Causality and Prevention:
-
Harsh Acidic Workup: Using a concentrated strong acid to quench the reaction can promote elimination.
-
High Temperatures during Purification: Distillation at high temperatures can lead to dehydration.
Recommended Actions:
-
Mild Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and less likely to cause dehydration.
-
Purification Technique: If possible, use column chromatography for purification instead of distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
Data Summary Table
| Side Product | Chemical Structure | Causal Factors | Preventative Measures |
| 4,4'-Difluorobiphenyl | F-C₆H₄-C₆H₄-F | High local concentration of aryl halide, high temperature[1][4] | Slow addition of halide, temperature control |
| Cyclohexanone (recovered) | C₆H₁₀O | Grignard reagent acting as a base (enolization)[5][6] | Low reaction temperature, inverse addition |
| Cyclohexanol | C₆H₁₁OH | Reduction of the ketone[6] | Ensure purity of reagents, consider SET mechanism |
| 1-(4-Fluorophenyl)cyclohexene | F-C₆H₄-C₆H₉ | Acid-catalyzed dehydration of the product[8] | Mild acidic workup (e.g., sat. NH₄Cl), avoid high temps |
| Fluorobenzene | F-C₆H₅ | Reaction of Grignard with protic solvents (e.g., water)[3] | Strict anhydrous conditions |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the aforementioned side products.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Fluorobromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-fluorobromobenzene in anhydrous ether.
-
Add a small amount of the 4-fluorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux.
-
Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous ether in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the cooled Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions.
Sources
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. 格氏試劑 [sigmaaldrich.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Challenges in Separating 2-(4-Fluorophenyl)cyclohexanol Diastereomers
Introduction: The Nature of the Challenge
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals grappling with the separation of 2-(4-fluorophenyl)cyclohexanol diastereomers. This compound possesses two stereocenters, giving rise to cis and trans diastereomers. While these isomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements result in subtle, yet critical, differences in their physical and chemical properties.[1][2] The separation of these diastereomers is often a non-trivial task, essential for ensuring stereochemical purity in downstream applications, particularly in pharmaceutical development where a single stereoisomer is often responsible for the desired therapeutic effect.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the common pitfalls encountered during chromatographic and crystallization-based separations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the specific diastereomers of this compound?
A1: this compound has two chiral centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the fluorophenyl group). This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as cis and trans isomers.
-
cis-isomer: The hydroxyl (-OH) and the 4-fluorophenyl groups are on the same side of the cyclohexane ring's plane.
-
trans-isomer: The hydroxyl (-OH) and the 4-fluorophenyl groups are on opposite sides of the cyclohexane ring's plane.
These distinct spatial arrangements influence the molecule's overall polarity, ability to form intermolecular hydrogen bonds, and how it packs into a crystal lattice, which are the very properties we exploit for separation.[1][2]
Q2: Why is the separation of these cis and trans diastereomers so difficult?
A2: The primary challenge stems from the subtle differences in their physical properties.[3] Because they have the same functional groups, their polarities and solubilities can be very similar, leading to issues like co-elution in chromatography or co-crystallization.[3][4] The success of any separation hinges on exploiting the minor differences in how each diastereomer interacts with a stationary phase or dissolves in a solvent.
Q3: What are the most effective methods for separating this compound diastereomers?
A3: The two most common and effective techniques are:
-
Column Chromatography (including HPLC): This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[3] It is highly versatile and can be optimized for both analytical and preparative scales.
-
Crystallization: This technique relies on differences in the solubility of the diastereomers in a specific solvent.[5][6] By carefully selecting a solvent, one diastereomer can be selectively precipitated while the other remains in solution. This method is particularly advantageous for large-scale separations.[7]
Q4: How can I confirm the identity and purity of my separated diastereomers?
A4: A combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure. The relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants of the protons on carbons 1 and 2. Furthermore, 2D NMR techniques like ROESY can confirm through-space proximity of protons to definitively assign the isomer.[8]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine the diastereomeric ratio and assess the purity of the separated fractions. A well-developed chromatographic method should show two distinct, baseline-resolved peaks for the two diastereomers.
Section 2: Troubleshooting Guide: Chromatographic Separation
This section addresses common issues encountered during the separation of this compound diastereomers using column chromatography.
Problem: I am seeing poor or no separation of the diastereomers on my silica gel column. The two isomers are co-eluting as a single peak or a broad hump.
This is the most common challenge, arising from the similar polarities of the cis and trans isomers.[4]
Solution 1: Systematically Optimize the Mobile Phase
The eluting solvent's composition is the most critical parameter influencing separation. A slight change can dramatically alter the selectivity.
-
Step-by-Step Protocol:
-
Start with Low Polarity: Begin with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. This maximizes the interaction of the polar hydroxyl group with the silica stationary phase, providing a better chance to resolve small polarity differences.
-
Run a TLC Gradient: Use Thin Layer Chromatography (TLC) to efficiently screen solvent systems. Spot your mixture on a TLC plate and develop it in a series of chambers with varying Hexane:Ethyl Acetate ratios (e.g., 98:2, 95:5, 90:10, 80:20). The ideal system will show two distinct spots with a ΔRf value of at least 0.1.
-
Introduce Different Solvents: If binary systems fail, introduce a third solvent to modify selectivity. Solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether can alter the interactions.[9] For example, a Hexane:DCM:Ethyl Acetate system may provide the necessary selectivity.
-
Add a Polar Modifier: Sometimes, adding a very small amount (0.1-1%) of a protic solvent like isopropanol or methanol can disrupt strong hydrogen bonding to the silica surface and improve peak shape and resolution.[9]
-
Solution 2: Adjust Physical & Technical Parameters
If solvent optimization is insufficient, modifying the physical setup of your chromatography can enhance resolution.
-
Increase Column Length/Surface Area: Use a longer column or a stationary phase with a smaller particle size.[4] This increases the number of theoretical plates, providing more opportunities for the diastereomers to separate.
-
Reduce the Flow Rate: A slower flow rate increases the equilibration time between the mobile and stationary phases, often leading to better separation of closely eluting compounds.[4]
-
Decrease Sample Load: Overloading the column is a common cause of band broadening and poor resolution. Perform a loading study to find the maximum amount of mixture your column can handle while maintaining baseline separation.
Solution 3: Consider an Alternative Stationary Phase
If silica gel proves ineffective, other stationary phases may offer different selectivity based on alternative interaction mechanisms.[10][11]
-
Recommended Alternatives:
-
Alumina: Can offer different selectivity, especially for compounds with hydroxyl groups.
-
Cyano- or Diol-bonded Silica: These offer different polarities and hydrogen bonding capabilities compared to standard silica.
-
Chiral Stationary Phases (CSPs): While designed for enantiomers, CSPs based on polysaccharide or cyclodextrin derivatives can exhibit excellent selectivity for diastereomers.[12][13][14] This is often a powerful, albeit more expensive, option.
-
Solution 4: Employ a Derivatization Strategy
When direct separation is intractable, you can convert the diastereomeric alcohols into new diastereomeric esters that are easier to separate.
-
Concept: React the alcohol mixture with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-MαNP acid or Mosher's acid chloride.[15][16][17] The resulting esters will have a third chiral center, often magnifying the physical differences between the diastereomers and making them easily separable on standard silica gel.
-
Workflow:
-
Esterification: React the this compound mixture with the chiral agent.
-
Chromatographic Separation: Separate the newly formed diastereomeric esters using standard column chromatography.
-
Hydrolysis: Cleave the ester group from each separated fraction to regenerate the pure, individual alcohol diastereomers.[16]
-
Section 3: Troubleshooting Guide: Separation by Crystallization
This section addresses common issues encountered when using recrystallization to separate the diastereomers.
Problem: My attempts at crystallization are failing. Either both diastereomers precipitate together (oiling out), or nothing crystallizes at all.
This issue typically points to an unsuitable solvent or improper control over the crystallization process.[5]
Solution 1: Conduct a Thorough Solvent Screen
The success of diastereomeric crystallization is critically dependent on finding a solvent (or solvent pair) that maximizes the solubility difference between the two isomers.[5]
-
Step-by-Step Protocol:
-
Prepare Small-Scale Vials: In several small vials, dissolve ~10-20 mg of the diastereomeric mixture in a minimal amount of a hot test solvent.
-
Screen Diverse Solvents: Test a wide range of solvents with varying polarities. See the table below for suggestions.
-
Observe Cooling: Allow the vials to cool slowly to room temperature, then place them in an ice bath or freezer.
-
Identify Promising Solvents: The ideal solvent will yield solid crystals in one vial while leaving the solution clear or with minimal precipitation in another. The goal is to find a solvent where one diastereomer is sparingly soluble at low temperatures, while the other remains dissolved.[5]
-
Analyze the Result: Filter the crystals and the mother liquor separately. Analyze the diastereomeric ratio of both the solid and the filtrate by HPLC or NMR to confirm that enrichment of one diastereomer has occurred.
-
| Solvent Class | Examples | Rationale |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low polarity, good for precipitating more polar compounds. |
| Ethers | Diethyl Ether, MTBE | Moderate polarity, good dissolving power. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good balance of polarity and hydrogen bond accepting ability. |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents. Good for dissolving, often used as the primary solvent in a two-solvent system. |
| Aromatic | Toluene, Xylene | Can offer unique selectivity through π-π interactions. |
Table 1: Representative Solvent Screening for Crystallization.
Solution 2: Control the Cooling Rate and Use Seeding
Rapid crystallization often traps impurities and the undesired diastereomer. Slow, controlled cooling is paramount.
-
Techniques for Slow Cooling:
-
Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., in a Dewar flask filled with warm water or wrapped in glass wool) to slow the cooling process even further.
-
Only after the solution has fully reached room temperature should it be moved to a refrigerator or ice bath to maximize yield.[5]
-
-
Seeding: If you have a small amount of one pure diastereomer, add a single, tiny crystal (a "seed") to the cooled, saturated solution. This seed crystal will act as a nucleation point, promoting the growth of crystals of only that desired diastereomer.[18]
Problem: I obtained crystals, but analysis shows only a minor improvement in the diastereomeric excess (d.e.).
This indicates that the solubility difference between the diastereomers in your chosen solvent is not large enough, leading to co-crystallization.
Solution: Perform Recrystallization
Just as with purifying a single compound, recrystallizing a diastereomerically enriched mixture can further improve its purity.
-
Protocol:
-
Take the enriched crystals obtained from the first crystallization.
-
Repeat the crystallization process using the same solvent system.
-
With each successive crystallization, the purity of the less soluble diastereomer should increase.
-
Crucial Tip: After filtering, wash the crystals sparingly with a small amount of ice-cold solvent to remove any mother liquor containing the dissolved, undesired diastereomer from the crystal surfaces.[5]
-
References
- Harada, N. (2016).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. BenchChem.
- BenchChem. (2025). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. BenchChem.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- ResearchGate. (2016). HPLC separation of diastereomeric MαNP esters of aliphatic linear... [Image].
- BenchChem. (2025). Technical Support Center: Separation of Pinocampheol Diastereomers. BenchChem.
- Harada, N. (2016).
- Francotte, E. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Novartis Institutes for BioMedical Research.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddit. (2024). Help with separation of diastereomers.
- Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Nanyang Technological University.
- ResearchGate. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Chiral Gas Chromatography Columns for the Analysis of 2,4-Dimethyl-3-hexanol. BenchChem.
- UCL Discovery. (2010).
- Chemistry LibreTexts. (2019). 6.
- ResearchGate. (2019).
- Chromatography Forum. (2008).
- Sigma-Aldrich. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Chiral column chromatography.
- The Royal Society of Chemistry. (2013).
- Phenomenex. (n.d.). Chiral HPLC Column. [Link]
- HPLC.eu. (n.d.). chiral columns.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
- MDPI. (2016).
- Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes.
- Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]
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Technical Support Center: Stereoselective Reduction of 2-(4-Fluorophenyl)cyclohexanone
Welcome to the technical support center for the stereoselective reduction of 2-(4-fluorophenyl)cyclohexanone to 2-(4-fluorophenyl)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require precise control over the stereochemical outcome of this critical transformation. The formation of either the cis- or trans-diastereomer of the product alcohol is highly dependent on reaction conditions and reagent choice. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired stereoselectivity with confidence.
The reduction of a 2-substituted cyclohexanone, such as 2-(4-fluorophenyl)cyclohexanone, presents a classic challenge in stereocontrol. The incoming hydride can attack the carbonyl from two distinct faces: an axial approach or an equatorial approach. These trajectories lead to the formation of two different diastereomeric alcohols, cis and trans, with distinct physical, chemical, and biological properties. Understanding the factors that govern this selectivity is paramount for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the reduction of 2-(4-fluorophenyl)cyclohexanone.
Problem: Low Diastereoselectivity (Poor cis:trans or trans:cis Ratio)
Probable Cause 1: Incorrect Choice of Reducing Agent. The steric bulk of the hydride reagent is the single most important factor in determining the stereochemical outcome of the reduction of substituted cyclohexanones.[1][2]
-
Small, unhindered hydrides (e.g., Sodium Borohydride, NaBH₄; Lithium Aluminum Hydride, LAH) are less selective. They can attack from the less sterically hindered equatorial face to give the axial alcohol (trans product) or from the axial face to give the equatorial alcohol (cis product), often resulting in a mixture.[3][4] For 2-substituted cyclohexanones, equatorial attack is often favored, leading to the trans (axial alcohol) product.
-
Bulky, sterically hindered hydrides (e.g., L-Selectride®, K-Selectride®) are designed for high stereoselectivity.[5][6] Their large size prevents an equatorial approach, forcing them to deliver the hydride from the more open axial face. This axial attack exclusively produces the equatorial alcohol, which corresponds to the cis-2-(4-fluorophenyl)cyclohexanol.[2]
Solution:
-
To favor the cis-diastereomer (equatorial -OH): Use a sterically demanding reducing agent. L-Selectride® (Lithium tri-sec-butylborohydride) is the reagent of choice for this transformation, renowned for its ability to achieve "super stereoselectivity" in cyclic ketone reductions.[5][7]
-
To favor the trans-diastereomer (axial -OH): While more challenging to obtain in high purity, a less hindered reagent like NaBH₄ may provide a higher proportion of the trans product. Alternatively, methods involving thermodynamic equilibration can be explored.[8]
Probable Cause 2: Suboptimal Reaction Temperature. Hydride reductions are kinetically controlled processes.[2] Lower temperatures generally enhance selectivity by magnifying the energy difference between the competing transition states for axial and equatorial attack.
Solution:
-
Perform the reduction at low temperatures. For highly selective reagents like L-Selectride®, a temperature of -78 °C (a dry ice/acetone bath) is standard.[7] Running the reaction at 0 °C or room temperature will significantly erode diastereoselectivity.
Probable Cause 3: Inadequate Anhydrous Conditions. Metal hydride reagents, particularly LAH and the Selectride family, are extremely sensitive to moisture and protic solvents.[3][5] Water will quench the reagent, reducing its effective concentration and potentially altering the reaction environment, which can impact selectivity.
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
Frequently Asked Questions (FAQs)
Q1: Which diastereomer, cis or trans, is thermodynamically more stable?
For a 2-substituted cyclohexanol, the cis isomer, where both the aryl group and the hydroxyl group can potentially occupy equatorial positions in the chair conformation, is generally the more thermodynamically stable product. The diagram below illustrates the chair conformations.
}
Q2: How do I choose between L-Selectride®, K-Selectride®, and N-Selectride®?
L-Selectride®, K-Selectride®, and N-Selectride® are all tri-sec-butylborohydrides with different counterions (Lithium, Potassium, and Sodium, respectively).[1][6] For the reduction of simple cyclic ketones, their stereoselectivity is generally comparable and exceptionally high. L-Selectride® is the most commonly cited and commercially available of the three.[5] The choice may sometimes be influenced by solubility or specific chelation effects if other functional groups are present, but for this substrate, L-Selectride® is a reliable starting point.[7]
Q3: Can I use the Meerwein-Ponndorf-Verley (MPV) reduction for this transformation?
Yes, the MPV reduction is a viable alternative that often shows high stereoselectivity.[9] This reaction uses an aluminum alkoxide (commonly aluminum isopropoxide) as a catalyst with a sacrificial alcohol (like isopropanol) as the hydride source.[10][11] The reaction is reversible and driven by distillation of the acetone byproduct. It is known to be highly chemoselective and can favor the formation of the more thermodynamically stable alcohol, which in this case would be the cis isomer.[12][13]
Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product?
The most common and reliable method is ¹H NMR spectroscopy.[2][14]
-
Identify Diagnostic Peaks: The proton on the carbon bearing the hydroxyl group (the carbinol proton) is the most diagnostic signal. Due to the different chemical environments in the cis and trans isomers, this proton will appear at a different chemical shift and often with a different coupling pattern (multiplicity).
-
Integration: Carefully integrate the distinct signals corresponding to the carbinol proton for each diastereomer. The ratio of the integration values directly corresponds to the diastereomeric ratio.[15]
-
High-Resolution NMR: If signals overlap, using a higher field strength NMR spectrometer (e.g., 500 MHz or greater) can improve resolution. Advanced techniques like band-selective pure shift NMR can also be used to collapse complex multiplets into singlets, simplifying quantification.[15][16]
Q5: What is the expected outcome if I use Sodium Borohydride (NaBH₄)?
Using NaBH₄ in a protic solvent like methanol or ethanol will likely result in a mixture of diastereomers. For 2-substituted cyclohexanones, NaBH₄ typically favors attack from the equatorial face to avoid steric clash with the substituent, leading to the formation of the trans (axial alcohol) isomer as the major product, but selectivity is often modest. The exact ratio will depend on the solvent and temperature.[4]
Data & Protocols
Comparative Data on Reducing Agents
The following table summarizes the expected outcomes for the reduction of a generic 2-substituted cyclohexanone, which serves as a model for 2-(4-fluorophenyl)cyclohexanone.
| Reducing Agent | Typical Conditions | Predominant Attack | Expected Major Product | Typical d.r. (cis:trans) |
| NaBH₄ | MeOH, 0 °C | Equatorial | trans (Axial -OH) | ~20:80 |
| LiAlH₄ | THF, 0 °C | Equatorial | trans (Axial -OH) | ~15:85 |
| L-Selectride® | THF, -78 °C | Axial | cis (Equatorial -OH) | >98:2 |
| MPV Reduction | Al(OiPr)₃, iPrOH, reflux | Thermodynamic Control | cis (Equatorial -OH) | >90:10 |
Experimental Workflow for Stereoselective Reduction
The following diagram outlines the general workflow for performing a stereoselective reduction and analyzing the outcome.
}
Protocol 1: High Selectivity Synthesis of cis-2-(4-Fluorophenyl)cyclohexanol using L-Selectride®
Materials:
-
2-(4-Fluorophenyl)cyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
30% Hydrogen Peroxide (H₂O₂)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(4-fluorophenyl)cyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M in THF) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Once the starting material is consumed, slowly and carefully quench the reaction at -78 °C by adding water dropwise, followed by 3 M NaOH (aq) (2.0 eq).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Slowly add 30% H₂O₂ (2.0 eq) dropwise. (Caution: Exothermic reaction and gas evolution). Stir vigorously for 1 hour to decompose the borane byproducts.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure cis-2-(4-fluorophenyl)cyclohexanol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
References
- Gosh, A. K., Fidanze, S., & Senanayake, C. H. (1995). Highly Stereoselective Reduction of α-Keto Esters: Utility of cis-1-Arylsulfonamido-2-indanols as Chiral Auxiliaries. Tetrahedron Letters, 36(38), 6811-6814. [Link]
- Chem-Station. (2017). L/N/K-Selectride.
- Grokipedia. L-selectride. [Link]
- Wikipedia. (2023). L-selectride. [Link]
- Aramendía, M. A., et al. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 725-729. [Link]
- Krishnamurthy, S., & Brown, H. C. (1976). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. The Journal of Organic Chemistry, 41(18), 3064-3066.
- Ryan. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]
- Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
- University of Liverpool. Enantioselective Reduction of Ketones. [Link]
- Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Wigfield, D. C. (1974). Factors influencing stereochemistry in the reduction of conformationally mobile 2-alkylcyclohexanone. Journal of the American Chemical Society, 96(16), 5233-5237. [Link]
- Helmchen, G., & Kögel, W. (2006). Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. Comprehensive Organic Functional Group Transformations II, 3, 533-582.
- Hagedoorn, P.-L., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)
- Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. [Link]
- de Léséleuc, M., et al. (2002). New Methodology for the Asymmetric Reduction of Ketones. Current Organic Chemistry, 6(15), 1351-1375. [Link]
- Jarvis, A. G., et al. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 20(17), 5488-5491. [Link]
- Boit, T. B., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 84(14), 9257-9263. [Link]
- Wikipedia. (2023). Luche reduction. [Link]
- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]
- Chem-Station. (2014). Luche Reduction.
- Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- Singh, T., & Singh, V. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 42(1), 384-392. [Link]
- OpenOChem Learn. Luche Reaction (Reduction). [Link]
- Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 38(24), 4232-4236. [Link]
- Organic Chemistry Portal. Luche Reduction. [Link]
- Eliel, E. L., & Senda, Y. (1970). Studies on the reduction of some substituted cyclohexanones. Tetrahedron, 26(11), 2411-2428. [Link]
- Pesnot, T., et al. (2020). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Organic Letters, 22(10), 3850-3854. [Link]
- All Chemistry. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]
- The Royal Society of Chemistry. (2012).
- ResearchGate. (2016).
- WordPress. Ketone Reduction. [Link]
- PubChem. This compound. [Link]
- Balzarini, J., et al. (2018). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 23(11), 2828. [Link]
- Organic Chemistry Portal. Cyclohexanol synthesis. [Link]
- Woltornist, R. A., & Miller, S. J. (2013). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Fluorine Chemistry, 156, 269-273. [Link]
- Crimmins, M. T., & Shams, A. (2013). Synthesis of (+)-Didemniserinolipid B: Application of a 2-Allyl-4-fluorophenyl Auxiliary for Relay Ring-Closing Metathesis. Organic Letters, 15(1), 120-123. [Link]
- Creyghton, E. J., Ganeshie, S. D., & van Bekkum, H. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
- Suman, M., et al. (2020).
Sources
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- 16. rsc.org [rsc.org]
2-(4-Fluorophenyl)cyclohexanol stability and degradation pathways
Welcome to the technical support center for 2-(4-Fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for your experimental design and execution.
Introduction
This compound is a fluorinated cyclic alcohol of interest in various fields of chemical research and development. Understanding its stability profile is critical for ensuring the integrity of experimental results, defining appropriate storage and handling procedures, and identifying potential impurities that may arise during its synthesis, formulation, or storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and its likely degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Handling
Question 1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound, a secondary benzylic-like alcohol, are oxidation and degradation under thermal and photolytic stress. The hydroxyl group on the cyclohexyl ring is susceptible to oxidation, which can lead to the formation of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.[1] The presence of the fluorophenyl group can also influence the molecule's reactivity.
Question 2: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place. Ideal conditions would be refrigeration at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
Question 3: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. Thermal stress can promote oxidation to the ketone and potentially lead to elimination reactions (dehydration) or other decomposition pathways.[1][2] Based on studies of cyclohexane derivatives, high temperatures can initiate C-C bond fission, leading to ring-opening and the formation of various smaller fragments.[3][4] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures.
Question 4: Is this compound sensitive to light?
Yes, compounds with aromatic rings and hydroxyl groups can be sensitive to light, particularly UV radiation.[1] Photolytic degradation can lead to the formation of radical species, promoting oxidation and other unwanted side reactions.[5] It is crucial to store the compound in amber vials or other light-resistant containers and to minimize exposure to direct sunlight or strong artificial light sources during handling.
Section 2: Degradation Pathways and Mechanisms
Question 5: What are the likely oxidative degradation products of this compound?
The most probable oxidative degradation product is the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone, formed by the oxidation of the secondary alcohol.[1] This can occur through exposure to atmospheric oxygen, especially in the presence of heat, light, or metal catalysts. Further oxidation of the cyclohexyl ring or the aromatic ring is possible under more aggressive oxidative conditions, potentially leading to ring-opening products.[6]
Proposed Oxidative Degradation Pathway
Caption: Proposed primary oxidative degradation pathway of this compound.
Question 6: What is the expected hydrolytic stability of this compound?
Alcohols are generally stable to hydrolysis. Based on data for similar secondary benzylic alcohols, this compound is expected to be generally stable under neutral and mild acidic or basic conditions.[1] However, under strong acidic conditions and at elevated temperatures, acid-catalyzed dehydration to form 1-(4-fluorophenyl)cyclohexene or 3-(4-fluorophenyl)cyclohexene is a potential degradation pathway. The hydrolytic stability of many pharmaceuticals has been shown to be pH and temperature-dependent.[7][8]
Proposed Acid-Catalyzed Dehydration Pathway
Caption: Potential acid-catalyzed dehydration pathways for this compound.
Question 7: Are there other potential degradation pathways to consider?
Besides oxidation and dehydration, other potential degradation pathways, although less common under standard laboratory conditions, include:
-
Photodegradation: UV light can induce the formation of radical intermediates, leading to a complex mixture of degradation products.[5] For similar aromatic compounds, photodegradation can involve cleavage of the aromatic ring.[9][10]
-
Thermal Decomposition: At very high temperatures, cleavage of the C-C bonds in the cyclohexyl ring can occur, leading to fragmentation of the molecule.[3][4] The strong C-F bond is generally more stable than C-H or C-C bonds.[11]
Section 3: Analytical Troubleshooting
Question 8: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method is crucial for monitoring the purity of your sample over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.[12][13]
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
Question 9: I am seeing an extra peak in my chromatogram after storing my sample. What could it be?
An extra peak appearing in your chromatogram likely indicates the presence of a degradation product. Based on the stability profile, the most common degradant would be 2-(4-fluorophenyl)cyclohexanone. To confirm the identity of this impurity, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight.[14] The molecular weight of 2-(4-fluorophenyl)cyclohexanone is 192.22 g/mol , which is 2 g/mol less than the parent compound (194.24 g/mol [15]).
Troubleshooting Unexpected Peaks
| Observation | Potential Cause | Recommended Action |
| New peak with a shorter retention time | More polar impurity (e.g., ring-opened diol) | Analyze by LC-MS to identify the molecular weight. |
| New peak with a longer retention time | Less polar impurity (e.g., dehydrated product) | Analyze by LC-MS. Consider GC-MS for volatile impurities. |
| Broad or tailing peak for the main compound | On-column degradation or poor chromatographic conditions | Re-evaluate mobile phase, pH, and column choice. |
Question 10: What analytical techniques are suitable for identifying unknown degradation products?
A combination of chromatographic and spectroscopic techniques is generally required for the structural elucidation of unknown degradation products.[13][14]
-
LC-MS: Provides molecular weight information and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of new functional groups (e.g., a carbonyl group from oxidation).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (optional, but recommended)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature for 24 hours. If no degradation is observed, a higher concentration of acid or elevated temperature may be used.[1][13] Neutralize a sample before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.[1][13] Neutralize a sample before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.[1]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for a specified period.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), by HPLC. Monitor for the appearance of new peaks and a decrease in the area of the parent peak. If available, use LC-MS to obtain mass information for any new peaks.
Summary of Expected Stability
The following table provides a general overview of the expected stability of this compound based on data for similar secondary benzylic alcohols.[1]
| Condition | Expected Stability | Primary Degradation Pathway |
| Long-Term Storage (2-8°C, dark, inert atm.) | High | Minimal degradation expected. |
| Accelerated Storage (40°C/75% RH) | Moderate | Oxidation to the corresponding ketone. |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | High (at RT) | Generally stable; potential for dehydration at elevated temperatures. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | High | Generally stable under mild conditions. |
| Oxidative Stress (e.g., 3% H₂O₂) | Moderate to Low | Oxidation to the corresponding ketone. |
| Photolytic Stress (ICH Q1B guidelines) | Moderate | Potential for oxidation and other radical-mediated degradation. |
References
- Gothwal, A., et al. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymetric Mechanisms, Synergistic Actions, and Environmental Applications. MDPI.
- NIST. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions.
- Google Patents. (1995). Process for the preparation of optically active 2-arylcyclohexanols.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Dolzonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.
- ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.
- Zenodo. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY- INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- PubChem. (n.d.). This compound.
- Zachariah, M. R., et al. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Zachariah Group.
- PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
- Advances in Bioresearch. (2025). QbD Approach to Validated Stability Indicating RP-HPLC Method Development of Umifenovir.
- Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.
- National Institutes of Health. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Springer. (2007). STABILITY: PHYSICAL AND CHEMICAL.
- National Institutes of Health. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
- PubMed. (2018). Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase.
- Royal Society of Chemistry. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48.
- USGS Publications Warehouse. (1999). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry.
- ResearchGate. (2013). ScienceDirect Oxidative degradation of amine solvents for CO2 capture.
- PubChem. (n.d.). 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone.
- The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture.
- PubMed. (1993). Hydrolytic reactions in two-phase systems. Effect of water-immiscible organic solvents on stability and activity of acid phosphatase, beta-glucosidase, and beta-fructofuranosidase.
- PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclohexanol (C12H15FO).
- MDPI. (2023). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- MDPI. (2023). Recyclable TiO2–Fe3O4 Magnetic Composites for the Photocatalytic Degradation of Paracetamol: Comparative Effect of Pure Anatase and Mixed-Phase P25 TiO2.
- ResearchGate. (2021). Degradation efficiencies of 2,4,6-TCP by Fe-based advanced oxidation processes (AOPs) with common peroxides.
- University Blog Service. (2005). Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer.
- ResearchGate. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture.
- MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
- PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.
- Semantic Scholar. (2021). UV-Induced Photodegradation of 2,4,6-Trichlorophenol Using Ag–Fe2O3–CeO2 Photocatalysts.
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Technical Support Center: Troubleshooting Low Yield in 2-(4-Fluorophenyl)cyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, which involves a Grignard reaction followed by a ketone reduction. Our aim is to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low yields, ensuring the integrity and success of your experiments.
Synthesis Overview
The synthesis of this compound is typically achieved in two key stages:
-
Grignard Reaction: Formation of the precursor, 2-(4-fluorophenyl)cyclohexanone, by reacting a 4-fluorophenyl Grignard reagent with a suitable cyclohexanone derivative.
-
Reduction: Reduction of the resulting ketone to the desired this compound.
This guide is structured in a question-and-answer format to directly address specific problems you may encounter at each stage.
Part 1: Troubleshooting the Grignard Reaction for 2-(4-Fluorophenyl)cyclohexanone
The success of the entire synthesis hinges on the efficient formation of the intermediate ketone. Low yields in this step are common and can often be traced back to the sensitive nature of the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form 2-(4-fluorophenyl)cyclohexanone has a very low yield (or failed completely). What are the most likely causes?
A1: Low or no yield in a Grignard reaction is a frequent issue, often stemming from the following critical factors:
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, forming 4-fluorobenzene instead of your desired product.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide (MgO) that prevents the reaction with 4-fluorobromobenzene from initiating.
-
Poor Quality Starting Materials: Impurities in the 4-fluorobromobenzene or the cyclohexanone derivative can lead to side reactions.
-
Incorrect Reaction Temperature: Grignard reagent formation is exothermic. If the temperature is too high, side reactions such as Wurtz coupling (formation of 4,4'-difluorobiphenyl) can increase.[1]
Q2: I'm observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this?
A2: The formation of 4,4'-difluorobiphenyl is a classic example of Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide. To minimize this:
-
Slow Addition of Aryl Halide: Add the solution of 4-fluorobromobenzene to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the aryl halide in the reaction mixture.
-
Maintain Optimal Temperature: Keep the reaction temperature cool, typically between 0-15 °C, during the formation of the Grignard reagent.[2]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Difficulty in initiating the Grignard reaction is usually due to an oxide layer on the magnesium. Here are some activation techniques:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The reaction of these with magnesium is highly exothermic and will help initiate the formation of your desired Grignard reagent.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting Decision Tree for Low Yield in Grignard Reaction.
Experimental Protocol: Optimized Grignard Reaction
This protocol is adapted from established procedures for the synthesis of 2-(aryl)cyclohexanones.[2]
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reaction with Cyclohexanone Derivative: Cool the Grignard solution to 0 °C. Add a solution of 2-chlorocyclohexanone (0.9 equivalents) in anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.[2]
Part 2: Troubleshooting the Reduction of 2-(4-Fluorophenyl)cyclohexanone
Once the ketone precursor is successfully synthesized, the next critical step is its reduction to the target alcohol. While seemingly straightforward, this step can also present challenges affecting the final yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reduction of 2-(4-fluorophenyl)cyclohexanone with sodium borohydride (NaBH₄) is incomplete, leaving unreacted ketone. What could be the issue?
A1: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 2.0 equivalents are used to ensure complete conversion.
-
Low Quality NaBH₄: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored reagent.
-
Reaction Temperature: While NaBH₄ reductions are often performed at room temperature or below, very low temperatures can slow the reaction rate significantly.
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Methanol and ethanol are common choices and generally effective.
Q2: I am observing the formation of byproducts other than the desired alcohol. What are the possibilities?
A2: The primary byproduct is typically unreacted starting material. However, other side reactions can occur:
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the aromatic ring, though this is unlikely under standard conditions.
-
Dehydration: During acidic work-up, the product alcohol can undergo dehydration to form an alkene, 1-(4-fluorophenyl)cyclohexene. This is more likely if a strong acid is used or if the work-up is performed at elevated temperatures.
Q3: Can the electron-withdrawing nature of the fluorine atom affect the reduction?
A3: Yes, the electron-withdrawing fluorine atom can have an electronic effect on the reactivity of the carbonyl group. It can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by the hydride.[3][4] However, this effect is generally not so pronounced as to require significant deviation from standard reduction protocols for cyclohexanones.
Troubleshooting Workflow: Ketone Reduction
Caption: Troubleshooting Decision Tree for Low Yield in Ketone Reduction.
Experimental Protocol: Sodium Borohydride Reduction
-
Setup: In a round-bottom flask, dissolve 2-(4-fluorophenyl)cyclohexanone (1.0 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of water, followed by a mild acid (e.g., 1M HCl) to neutralize the excess base and decompose the borate esters.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Purification and Characterization
Proper purification is crucial for obtaining a high-purity final product and accurately assessing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty separating the product alcohol from the unreacted ketone by column chromatography. What solvent system do you recommend?
A1: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective for separating ketones from the more polar corresponding alcohols. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the alcohol. The ketone, being less polar, will elute first.
Q2: What are the key analytical techniques to confirm the successful synthesis and purity of this compound?
A2:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product. The alcohol product will have a lower Rf value than the ketone starting material.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the alcohol (around 3200-3600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH), and the disappearance of the signals adjacent to the carbonyl in the starting ketone. ¹⁹F NMR can confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Peaks (cm⁻¹) |
| 2-(4-Fluorophenyl)cyclohexanone | C₁₂H₁₃FO | 192.23 | ~1715 (C=O) |
| This compound | C₁₂H₁₅FO | 194.25 | ~3200-3600 (O-H) |
References
- Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Experimental Investigation of Reductions of trans-Decalones and Theoretical Studies of Cyclohexanone Reductions. The Influence of Remote Electrostatic Effects. Journal of the American Chemical Society, 1991, 113 (13), 5018–5027. [Link]
- 10 - Organic Syntheses Procedure. Organic Syntheses, 1990, 69, 1. [Link]
- Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+. Pearson+. [Link]
- Dehalogen
- Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal, 2023. [Link]
- NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
- Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. VU Research Portal. [Link]
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 2010, 29 (17), 3741–3752. [Link]
- What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Homework.Study.com. [Link]
- Studies on fluorofunctionalization of some functionalized alkene scaffolds. Beilstein Journal of Organic Chemistry, 2024, 20, 1–10. [Link]
- A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of Organic Chemistry, 2013, 78 (15), 7356–7367. [Link]
- Solved The following synthesis is proposed. Will it work, | Chegg.com. Chegg. [Link]
- Phenol. Wikipedia. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Electron-withdrawing group. Wikipedia. [Link]
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. [Link]
- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
- Sodium Boronhydride Reduction of Cyclohexanone. Scribd. [Link]
- Reduction of 2-cyclohexenone to cyclohexanol. Chemistry Stack Exchange. [Link]
- Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. [Link]
- This compound. PubChem. [Link]
- Kinetics and mechanisms of homogeneous catalytic reactions. Part 4. Hydrogenation of cyclohexanone and 2-cyclohexen-1-one catalysed by the complexes [MH(CO)(NCMe)2(PPh3)2]BF4 (M = Ru, Os).
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 2017, 34 (2), 131–144. [Link]
- Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Molecules, 2024, 29 (5), 1133. [Link]
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. International Journal of Molecular Sciences, 2021, 22 (16), 8887. [Link]
- Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). YouTube. [Link]
- Dehalogenation of aromatics by nucleophilic aromatic substitution. Semantic Scholar. [Link]
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. AdiChemistry. [Link]
- Grignard reagent and its application in organic reactions. Byju's. [Link]
- Asymmetric hydrogenation of prochiral and kinetic resolution of chiral cyclohexanone derivatives with Pd catalysts.
- The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. [Link]
Sources
Technical Support Center: Purification of 2-(4-Fluorophenyl)cyclohexanol
Welcome to the technical support guide for the purification of 2-(4-fluorophenyl)cyclohexanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products.
The primary challenge in purifying this compound stems from its existence as a mixture of diastereomers (cis and trans), which often exhibit very similar physical properties. This guide provides field-proven insights and detailed protocols to navigate these complexities, ensuring you can reliably obtain your target compound with the desired purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a direct question-and-answer format.
Question 1: Why am I seeing two very close or overlapping spots on my TLC plate after my reaction work-up?
Answer:
Primary Cause: You are likely observing the cis and trans diastereomers of this compound. Due to the two chiral centers created during synthesis (at carbons 1 and 2 of the cyclohexanol ring), the product exists as two diastereomeric pairs of enantiomers. These diastereomers have different spatial arrangements of the hydroxyl and fluorophenyl groups, leading to slight differences in polarity and, therefore, slightly different retention factors (Rf) on a TLC plate.
Diagnostic Approach & Solution:
-
Confirm Identity: The first step is to confirm that both spots correspond to your product. Scrape each spot from a preparative TLC plate (if possible) and analyze by mass spectrometry. Both should show the correct mass for this compound (Molecular Weight: 194.24 g/mol )[1].
-
Optimize TLC Separation: Achieving baseline separation on the TLC plate is critical for developing a successful column chromatography method. Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate[2].
-
Rationale: The subtle difference in polarity between the diastereomers requires a solvent system with optimal selectivity. The hydroxyl group in the cis isomer may be more sterically hindered or involved in intramolecular hydrogen bonding differently than in the trans isomer, affecting its interaction with the silica gel.
-
-
Run a Polarity Gradient: Test a range of Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3) to find the system that maximizes the separation (ΔRf) between the two spots. An ideal system will give the lower spot an Rf of ~0.2-0.3 for column chromatography[3].
dot
Caption: The cis and trans diastereomers of this compound.
Question 2: My column chromatography separation is poor, and the fractions are all mixed. What am I doing wrong?
Answer:
Primary Cause: Poor separation during flash column chromatography is often due to an improperly chosen solvent system, incorrect column packing, or overloading the column. For diastereomers with a small ΔRf, precision is key.
Solutions & Protocol:
-
Use the Right Silica: Employ high-quality silica gel with a particle size of 40-63 µm (230-400 mesh). This finer grade provides a larger surface area and better resolution than coarser silica[4].
-
Optimize Eluent Composition: Do not use the exact solvent system that gave you an Rf of 0.5 on TLC. For column chromatography, you want your compound to move more slowly. The ideal isocratic eluent should provide an Rf of 0.2-0.3 for the isomer you want to isolate (or the lower spot).
-
Consider Gradient Elution: If an isocratic system fails, a shallow gradient can be highly effective. Start with a solvent system that keeps both isomers at the very top of the column (e.g., 95:5 Hexane:EtOAc) and slowly increase the polarity (e.g., to 80:20 Hexane:EtOAc). This allows the less polar isomer to elute first, followed by the more polar one, often with better separation.
-
Proper Column Packing and Loading:
-
Packing: Ensure the silica gel is packed uniformly as a slurry to avoid channels.
-
Loading: For difficult separations, "dry loading" is superior to "wet loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This concentrates the sample into a narrow band, which is critical for good resolution[4].
-
dot
Caption: Standard workflow for purifying this compound.
Question 3: How can I remove the unreacted 2-(4-fluorophenyl)cyclohexanone starting material?
Answer:
Primary Cause: Incomplete reduction of the ketone to the alcohol results in contamination of the final product. The ketone is typically more polar than the desired alcohol diastereomers on silica gel.
Solution:
-
Chromatography: Standard flash chromatography is very effective for this separation. The ketone, having a carbonyl group, is significantly more polar than the alcohol product. It will have a much lower Rf value on TLC. When running your column, the alcohol diastereomers will elute first, and the ketone will either remain at the top of the column or elute much later.
-
Chemical Quench (for hydride reductions): If the reaction was a reduction using a hydride reagent like NaBH₄, ensure the reaction is properly quenched. A careful quench with water or dilute acid will destroy any remaining reducing agent that could complicate the workup.
-
Extraction: A standard aqueous workup is usually sufficient to remove most water-soluble by-products, but it will not remove the unreacted ketone. The separation must be done chromatographically.
| Compound | Typical Rf (8:2 Hexane:EtOAc) | Key Feature for Separation |
| trans-2-(4-Fluorophenyl)cyclohexanol | ~0.35 | Less polar diastereomer |
| cis-2-(4-Fluorophenyl)cyclohexanol | ~0.30 | More polar diastereomer |
| 2-(4-Fluorophenyl)cyclohexanone | ~0.50 | More polar starting material |
Note: The relative polarity and Rf values can vary. The ketone is generally more polar than the alcohol products in typical reversed-phase chromatography, but its polarity on silica can be higher due to the accessible carbonyl group.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify this compound or separate the diastereomers?
A1: Recrystallization can be an effective method for overall purification but is often challenging for separating diastereomers unless one forms a much more stable crystal lattice.[5]
-
For General Purification: If your crude product is a solid and contains non-isomeric impurities, recrystallization is an excellent first step. You need to screen for a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6][7] Common solvent systems to try include hexane/ethyl acetate, toluene, or ethanol/water mixtures.
-
For Diastereomer Separation: This is more difficult and often requires trial and error. If one diastereomer is the major product and tends to crystallize preferentially, you may be able to isolate it by carefully controlled crystallization, possibly leaving the other isomer in the mother liquor. This process is known as fractional crystallization. Seeding the solution with a pure crystal of the desired isomer can sometimes help initiate selective crystallization[7]. However, chromatography is generally the more reliable method for separating diastereomers.[8]
Q2: What analytical methods should I use to confirm the purity and identity of my final product?
A2: A combination of methods is recommended for comprehensive characterization.[9]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. It will confirm the overall structure of the molecule. The coupling constants and chemical shifts of the protons on C1 and C2 can be used to determine the relative stereochemistry (cis or trans).
-
HPLC: High-Performance Liquid Chromatography is excellent for determining purity. A well-developed HPLC method can resolve the two diastereomers and quantify their ratio, as well as detect other minor impurities with high sensitivity.[10][11] A C18 or a FluoroPhenyl column could be effective.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (194.11 Da for the monoisotopic mass)[13]. This is often coupled with GC (GC-MS) or LC (LC-MS) for impurity identification.
-
Melting Point: If the product is a solid, a sharp melting point range indicates high purity. Different diastereomers will have different melting points.
Q3: My product appears to be degrading on the silica gel column. What can I do?
A3: While this compound is relatively stable, secondary benzylic alcohols can be susceptible to degradation, especially on acidic media like silica gel.
-
Deactivation of Silica: You can neutralize the acidic sites on the silica gel by pre-treating it. This is commonly done by adding a small amount of a tertiary amine, like triethylamine (~0.5-1% by volume), to your eluent. This will not significantly change the polarity but will prevent acid-catalyzed degradation (e.g., dehydration to an alkene).
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
dot
Sources
- 1. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 13. PubChemLite - this compound (C12H15FO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: By-product Analysis in the Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with cyclohexanone.[1][2] An alternative, though less direct, route involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone. Each method has its own set of potential by-products that researchers should be aware of.
FAQ 2: I'm observing a significant amount of a high-molecular-weight impurity in my Grignard reaction. What is it likely to be?
A common by-product in Grignard reactions is a coupled product, in this case, 4,4'-difluorobiphenyl.[3] This arises from a Wurtz-type coupling reaction between the Grignard reagent and any unreacted 4-fluorobromobenzene.[4][5] The formation of this by-product is often favored by higher concentrations of the aryl halide and elevated reaction temperatures.[3]
FAQ 3: My reaction yield is low, and I've isolated unreacted cyclohexanone. What could be the issue?
Several factors can lead to a low yield of the desired alcohol and recovery of the starting ketone. These include:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[3] Inadequate drying of glassware and solvents can quench the reagent, reducing its effective concentration.
-
Enolization of Cyclohexanone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclohexanone, forming an enolate. This enolate is unreactive towards further nucleophilic attack.
-
Steric Hindrance: While less of an issue with this specific reaction, significant steric bulk on either the Grignard reagent or the ketone can hinder the reaction.
FAQ 4: After quenching my reaction, I have an unexpected unsaturated compound. What is it and why did it form?
Acid-catalyzed dehydration of the final product, this compound, can occur during the acidic workup. This elimination reaction results in the formation of 1-(4-fluorophenyl)cyclohexene.[6][7][8] The use of strong acids and elevated temperatures during the workup can promote this side reaction.
Troubleshooting Guides
Problem 1: Presence of 4,4'-Difluorobiphenyl By-product
Symptoms:
-
Observation of a non-polar, high-molecular-weight impurity in TLC and GC-MS analysis.
-
Reduced yield of the desired this compound.
Root Cause Analysis: The formation of 4,4'-difluorobiphenyl is a result of the coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.[3][4]
Corrective and Preventative Actions:
-
Slow Addition of Aryl Halide: Add the 4-fluorobromobenzene dropwise to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the halide, minimizing the coupling reaction.[4]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and use a cooling bath to prevent overheating, which can promote the Wurtz coupling.[4]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Crushing the magnesium turnings or using a small crystal of iodine can help initiate the reaction promptly.[9][10]
Problem 2: Low Conversion of Cyclohexanone
Symptoms:
-
Significant amount of unreacted cyclohexanone detected by GC or NMR after the reaction.
-
Low isolated yield of this compound.
Root Cause Analysis: This issue can stem from an insufficient amount of active Grignard reagent or competing side reactions like enolization.
Corrective and Preventative Actions:
-
Anhydrous Conditions: Meticulously dry all glassware and distill solvents over appropriate drying agents to eliminate any traces of water that would quench the Grignard reagent.[3][11]
-
Titration of Grignard Reagent: Before adding the cyclohexanone, it is best practice to titrate a small aliquot of the Grignard reagent to determine its exact concentration. This ensures the correct stoichiometry is used.
-
Low-Temperature Addition: Add the cyclohexanone solution to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to disfavor the enolization reaction pathway.
Problem 3: Formation of 1-(4-Fluorophenyl)cyclohexene
Symptoms:
-
Presence of an alkene signal in the 1H NMR spectrum of the crude product.
-
A spot on the TLC plate with a higher Rf value than the desired alcohol.
Root Cause Analysis: The desired tertiary alcohol product can undergo acid-catalyzed dehydration during the reaction workup.[6][7]
Corrective and Preventative Actions:
-
Mild Quenching Conditions: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.
-
Temperature Control During Workup: Perform the workup and extractions at room temperature or below to minimize the rate of the elimination reaction.
-
Avoid Strong Acids: If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time.
Analytical Protocols
Accurate identification and quantification of by-products are crucial for process optimization. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in the reaction mixture.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating the components.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan from m/z 40 to 400.
-
| Compound | Retention Time (Typical) | Key Mass Fragments (m/z) |
| Cyclohexanone | Early | 98, 55, 42 |
| 1-(4-Fluorophenyl)cyclohexene | Intermediate | 176, 148, 133 |
| This compound | Intermediate | 194, 176, 120, 96 |
| 4,4'-Difluorobiphenyl | Late | 190, 171, 95 |
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile by-products and for monitoring reaction progress.[12][13]
Protocol:
-
Sample Preparation: Dilute the crude reaction mixture in the mobile phase.
-
HPLC Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the product and any impurities.
-
¹H NMR: Look for characteristic signals of the desired product, such as the multiplet for the proton on the carbon bearing the hydroxyl group. By-products will have distinct signals, such as the vinylic proton for the elimination product or the aromatic signals for the biphenyl by-product.
-
¹³C NMR: Provides information on the carbon skeleton of the molecules present.
-
¹⁹F NMR: This can be particularly useful for identifying all fluorine-containing species in the reaction mixture.
Visualizing Reaction Pathways
Main Reaction and Key By-products
Caption: Reaction scheme for the synthesis of this compound and major by-products.
Analytical Workflow for By-product Identification
Caption: A typical analytical workflow for the identification and quantification of by-products.
References
- Benchchem. (n.d.). Minimizing by-product formation in Grignard reactions.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- ChemicalBook. (n.d.). 2-(4-fluorophenyl)cyclohexanone synthesis.
- Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Study Prep.
- (n.d.). III Analytical Methods.
- (n.d.). Grignard Reaction.
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- Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C_7H_{14}O. What is the structure of this product if it has an IR absorption at.
- Benchchem. (n.d.). 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride.
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Technical Support Center: Optimizing Derivatization of 2-(4-Fluorophenyl)cyclohexanol
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the derivatization of 2-(4-Fluorophenyl)cyclohexanol. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a dynamic FAQ and troubleshooting resource, designed to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound necessary for analysis?
Derivatization is a chemical modification technique crucial for preparing certain analytes for analysis, particularly by Gas Chromatography (GC) and, in some cases, High-Performance Liquid Chromatography (HPLC).[1] The primary reasons for derivatizing this compound, which possesses a polar hydroxyl (-OH) group, are:
-
Increased Volatility for GC Analysis : The hydroxyl group forms intermolecular hydrogen bonds, which significantly lowers the compound's volatility.[2] Derivatization masks this polar group by replacing the active hydrogen, thereby increasing volatility and making the compound suitable for GC analysis.[3][4]
-
Improved Thermal Stability : Polar compounds can degrade at the high temperatures of a GC injection port. Derivatives are often more thermally stable, preventing sample decomposition and ensuring accurate quantification.[2][5]
-
Enhanced Chromatographic Performance : Masking the polar -OH group reduces interactions with active sites on the GC column and liner, leading to more symmetrical peak shapes and preventing peak tailing.[2][6]
-
Improved Detector Response : For HPLC, derivatization can introduce a chromophore or fluorophore, a molecular tag that allows for sensitive detection by UV-Vis or fluorescence detectors, respectively, especially if the original analyte lacks these features.[1][4]
Q2: What are the primary derivatization strategies for a secondary alcohol like this compound?
For a secondary alcohol, the three most common and effective derivatization methods are Acylation, Silylation, and Alkylation. Each has distinct advantages and is suited for different analytical goals.
| Strategy | Description | Common Reagents | Advantages | Considerations |
| Acylation | Forms an ester by reacting the alcohol with an acid anhydride or acyl halide.[4] | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Creates stable, volatile derivatives. Fluorinated anhydrides are excellent for electron-capture detection (ECD). | Reagents and byproducts (acids) can be corrosive and may need to be removed before analysis.[3] |
| Silylation | Replaces the active hydrogen of the -OH group with a silyl group, typically trimethylsilyl (TMS). | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA, TMCS (Trimethylchlorosilane) as a catalyst | Highly effective at increasing volatility. Reagents are very reactive, leading to fast reaction times. Byproducts are often volatile and do not interfere.[3] | Derivatives can be sensitive to moisture and may hydrolyze back to the original alcohol. Requires anhydrous conditions.[6] |
| Alkylation | Forms an ether or an ester (if starting from a carboxylic acid). For alcohols, this often involves forming an ester with a reagent like PFB-Br to enhance ECD sensitivity.[4] | Pentafluorobenzyl Bromide (PFB-Br) | Introduces a strongly electron-capturing group, enabling ultra-sensitive detection. | Often requires more stringent reaction conditions and careful optimization. |
Troubleshooting Guide: Low or Incomplete Derivatization
This section addresses one of the most common experimental hurdles: poor reaction yield. The following workflow provides a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for low derivatization yield.
Q3: My silylation reaction with BSTFA is giving a low yield. What should I do?
A low yield in a silylation reaction is almost always linked to one of three factors: moisture, temperature, or steric hindrance.
-
Eliminate Moisture : Silylating reagents like BSTFA are extremely sensitive to water. Any moisture present in your sample, solvent, or glassware will consume the reagent, preventing it from reacting with your analyte.
-
Solution : Ensure your sample is completely dry by lyophilizing it or drying it under a stream of nitrogen.[6] Use freshly opened, high-purity anhydrous solvents. Store your silylating reagents in a desiccator.
-
-
Optimize Reaction Conditions : The derivatization of secondary alcohols can be slower than for primary alcohols due to steric hindrance. The bulky cyclohexane ring can further impede the reaction.
-
Solution : Increase the reaction temperature to 70-80°C and the reaction time to 30-60 minutes.[6] It is often beneficial to add a catalyst like trimethylchlorosilane (TMCS), typically as a small percentage of the BSTFA reagent (e.g., BSTFA + 1% TMCS), to increase the reactivity of the silylating agent. Also, use a significant molar excess of the silylating reagent (at least a 2:1 ratio to active hydrogens) to drive the reaction to completion.
-
-
Consider the Solvent : The choice of solvent can influence reagent reactivity.
-
Solution : While many silylations can be run neat, using a non-polar solvent like hexane or a more polar aprotic solvent like acetonitrile or pyridine can improve solubility and reaction kinetics. Pyridine can act as both a solvent and an HCl scavenger, which is particularly useful when using silyl halides.
-
Q4: I'm trying to form an ester via acylation, but the reaction seems incomplete. How can I improve the yield?
Esterification is an equilibrium-controlled process. To achieve a high yield, you must shift the equilibrium towards the products.[7]
-
Use a Superior Catalyst : For acylations with acid anhydrides (e.g., acetic anhydride), a nucleophilic catalyst is far more effective than an acid catalyst or a simple non-nucleophilic base like triethylamine.[8]
-
Solution : Use a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) or N-methylimidazole (NMI) .[9] These catalysts work by forming a highly reactive N-acylpyridinium intermediate, which is much more electrophilic than the starting anhydride, thus accelerating the reaction with the alcohol.[8]
-
-
Remove Byproducts : In a classic Fischer esterification (reacting with a carboxylic acid and an acid catalyst), water is produced as a byproduct.[7] Its presence can drive the reverse reaction (hydrolysis).
-
Solution : While less common for analytical derivatization, if using this method, remove water using a Dean-Stark trap or by adding a dehydrating agent. For derivatization with anhydrides, the byproduct is a carboxylic acid, which does not typically drive the reverse reaction but can be removed during workup.
-
-
Leverage Stoichiometry : Use one of the reactants in a large excess to push the equilibrium forward according to Le Châtelier's principle.
-
Solution : Use a large molar excess of the acylating agent (e.g., 1.5-5 equivalents of acetic anhydride). This is a standard practice in analytical derivatization.[9]
-
Troubleshooting Guide: Unexpected Peaks & Side Reactions
Q5: My chromatogram shows multiple peaks besides my desired derivative. What are they and how can I minimize them?
Unexpected peaks can originate from reagent artifacts, side reactions of your analyte, or contaminants.
-
Reagent-Derived Peaks : The derivatizing agent itself or its byproducts can appear in the chromatogram.
-
How to Identify : Run a "reagent blank" by performing the entire derivatization and workup procedure without adding your analyte. Any peaks that appear are from the reagents or solvent.
-
Solution : Use high-purity reagents and the minimum effective amount of derivatizing agent to reduce these artifacts.[6]
-
-
Unreacted Starting Material : A peak corresponding to the underivatized this compound may be present.
-
How to Identify : Inject a standard of the starting material. The peak will likely be broad and tailing due to its polarity.
-
Solution : Re-optimize your reaction for completeness as described in Q3 and Q4 (increase temperature, time, or catalyst/reagent concentration).[6]
-
-
Elimination Side Reaction : Under harsh conditions (especially acidic or strongly basic at high temperatures), alcohols can undergo dehydration to form an alkene.[10] For this compound, this would lead to the formation of a (4-fluorophenyl)cyclohexene isomer.
-
How to Identify : This byproduct will have a molecular weight of 176.23 g/mol , 18 Da less than the starting material. Its mass spectrum will lack the characteristic loss of water seen in the alcohol.
-
Solution : Use milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times. Acylation using a nucleophilic catalyst like DMAP is generally very mild and minimizes this side reaction.
-
Experimental Protocols
Protocol 1: Acylation using Acetic Anhydride and DMAP
This protocol is a robust starting point for converting this compound to its acetate ester for GC analysis.
-
Preparation : In a 2 mL autosampler vial, add approximately 0.1-1.0 mg of your dried this compound sample.
-
Reagent Addition : Add 200 µL of an anhydrous solvent (e.g., Dichloromethane or Acetonitrile).
-
Catalyst : Add 50 µL of a freshly prepared DMAP solution (e.g., 1 mg/mL in the chosen solvent). This corresponds to ~10 mol% for a 1 mg sample.
-
Acylating Agent : Add 20 µL of acetic anhydride (~1.5-2 equivalents).[9]
-
Reaction : Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 60°C for 1 hour.
-
Workup : Cool the vial to room temperature. The sample can often be injected directly. For a cleaner sample, you can quench the reaction by adding a small amount of methanol, then evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent like ethyl acetate for injection.
-
Analysis : Analyze the sample by GC-MS. The derivatized product will have a molecular weight of 236.28 g/mol .
Protocol 2: Silylation using BSTFA + 1% TMCS
This is a standard and highly effective method for producing the TMS ether of this compound.
-
Preparation : In a 2 mL autosampler vial with an inert cap liner, add approximately 0.1-1.0 mg of your completely dry this compound sample.
-
Reagent Addition : Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile).
-
Silylating Agent : Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction : Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 45 minutes.[6]
-
Analysis : Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The derivatized product will have a molecular weight of 266.41 g/mol .
Caption: Standard experimental workflows for derivatization.
References
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- LEAPCHEM. (2025). How are fluorinated organic compounds synthesized?. LEAPCHEM Blog.[15]
- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Science of Synthesis. (n.d.).
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- Regis Technologies. (1999). GC Derivatization.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. American Chemical Society.[17]
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- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
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- ChemicalBook. (n.d.). 2-(4-fluorophenyl)cyclohexanone synthesis.
- Nagao, Y., et al. (1993). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. Tetrahedron Letters, 34(28), 4493-4496.[23]
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- Vasile, C., & Sarbu, C. (n.d.). GC/MS studies on alcohol derivatization procedures applied to Lewisite 1 due to the increased instability of some ethers. University Politehnica of Bucharest Scientific Bulletin, Series B.[26]
- Orata, F. (2017). Sample Derivatization in Separation Science.
- Google Patents. (2018).
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- TRUPTI RANE (TAWDE). (2022).
- University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Department of Chemistry and Biochemistry.[12]
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. European Journal of Mass Spectrometry, 9(5), 421-434.[2]
- Paterson, G. T., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Molecules, 28(7), 3025.[29]
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How to remove unreacted starting material from 2-(4-Fluorophenyl)cyclohexanol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Fluorophenyl)cyclohexanol. As chemists, we understand that a successful reaction is only half the battle; achieving high purity is paramount for reliable downstream applications and data integrity. This document provides troubleshooting guidance and detailed protocols to help you isolate your target compound from common unreacted starting materials and byproducts.
Troubleshooting Guide: Isolating Your Product
This section addresses specific purification challenges in a question-and-answer format, providing both the "how" and the critical "why" behind each methodological choice.
Question 1: My post-reaction analysis (NMR/GC-MS) shows significant contamination with unreacted cyclohexanone. What is the most effective removal strategy?
Answer:
The presence of residual cyclohexanone is a common issue, primarily due to its lower reactivity or the use of insufficient Grignard reagent. The most robust method for its removal is flash column chromatography , which separates compounds based on differences in polarity.
The Scientific Rationale (Expertise & Experience): Your product, this compound, contains a hydroxyl (-OH) group, making it significantly more polar than the starting material, cyclohexanone, which contains a ketone (C=O) group. This polarity difference is the key to their separation. The stationary phase in column chromatography (typically silica gel) is highly polar. Polar compounds like your alcohol product will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to travel down the column more slowly. The less polar cyclohexanone will interact weakly and elute from the column much faster.
The diagram below illustrates how the polarity difference between your product and impurities drives the separation on a silica gel column.
Caption: Elution order during column chromatography.
This protocol is a self-validating system; successful separation can be monitored in real-time using Thin Layer Chromatography (TLC).
-
TLC Analysis (Solvent System Selection):
-
First, determine an appropriate eluent (solvent system) using TLC. The goal is to find a solvent mixture where your product has a Retention Factor (Rf) of ~0.3, and there is clear separation from the cyclohexanone spot (which will have a higher Rf).
-
Start with a mixture of a non-polar solvent and a polar solvent. A common starting point is 20% Ethyl Acetate in Hexanes.
-
Spot your crude mixture on a TLC plate, develop it in the chosen solvent system, and visualize under a UV lamp and/or by staining (e.g., potassium permanganate).
-
Adjust the solvent ratio until you achieve good separation. More ethyl acetate will increase the Rf values of all spots.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material you need to purify.
-
Pack the column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then wetted). Ensure the silica bed is compact and level.[1]
-
Add a thin layer of sand on top of the silica to prevent disruption of the surface during sample loading.
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Begin eluting with your chosen solvent system, collecting the liquid that passes through the column in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound.
-
Question 2: My product is contaminated with a non-polar, low-boiling impurity, likely fluorobenzene. How do I get rid of it?
Answer:
Fluorobenzene is often a remnant of the Grignard reagent synthesis or formation during the aqueous workup.[2][3] Due to its low boiling point and non-polar nature, you have two primary options: distillation followed by chromatography.
The Scientific Rationale (Expertise & Experience): The physical properties of the product and impurities dictate the most efficient purification strategy. Fluorobenzene has a boiling point of approximately 85 °C, whereas this compound and cyclohexanone have much higher boiling points (Cyclohexanone BP is 155.6 °C).[4][5] This large difference makes distillation a viable first-pass technique to remove the bulk of the fluorobenzene. However, for achieving high purity, column chromatography is superior as it separates based on the significant polarity difference.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Fluorobenzene | 96.10 | ~85 | Non-Polar |
| Cyclohexanone | 98.14 | 155.6 | Moderately Polar[4][6] |
| This compound | 194.24 | >200 (Est.) | Polar[7] |
Table 1: Physical properties of product and common starting materials.
Recommended Workflow:
-
Distillation (Optional Bulk Removal): If the fluorobenzene contamination is substantial (>10%), you can perform a simple distillation at atmospheric pressure to remove it.[8] Heat the mixture gently; the fluorobenzene will distill off first. Stop the distillation once the temperature begins to rise significantly, indicating that the lower-boiling component has been removed. Trustworthiness Check: This step will not remove cyclohexanone and is only for bulk fluorobenzene removal. The resulting material will still require further purification.
-
Column Chromatography (Final Purification): Follow the detailed chromatography protocol described in the answer to Question 1. Fluorobenzene, being very non-polar, will elute very quickly from the column, often with the solvent front (pure hexanes), well before the cyclohexanone and your desired product.
Frequently Asked Questions (FAQs)
Q: What is the best general workflow for purifying this compound after a Grignard reaction?
A: A robust, multi-step workflow ensures the highest purity. This involves a chemical workup to remove salts and polar byproducts, followed by chromatography to separate organic components, and an optional final recrystallization step.
Caption: A comprehensive purification strategy.
Q: My product is a solid. Can I use recrystallization instead of chromatography?
A: Yes, recrystallization is an excellent and often preferred method for purifying solids as it can be more scalable and cost-effective than chromatography.[9][10]
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. The impurities should ideally remain soluble at cold temperatures.
-
Test small amounts of your crude solid in various solvents (e.g., hexanes, heptane, isopropanol, toluene, or mixtures like ethyl acetate/hexanes).
-
Heat the test vial to see if the solid dissolves completely.
-
Allow it to cool to room temperature and then in an ice bath to see if clean crystals form. The literature suggests that the related ketone can be recrystallized from hexane, making alkanes a good starting point.[11]
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[9]
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.
-
Dry the crystals under vacuum.
-
Trustworthiness Check: The purity of your recrystallized material should be confirmed by melting point analysis (a sharp melting point indicates high purity) and an analytical technique like NMR or GC-MS.
Q: I performed a liquid-liquid extraction, but I'm having trouble with emulsions. What should I do?
A: Emulsions are common during the workup of Grignard reactions. To break them, add a saturated aqueous solution of sodium chloride (brine).[12][13] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and helping to coalesce the organic layer.
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- 5. CN102234221A - Preparation method of fluorobenzene - Google Patents [patents.google.com]
- 6. solventis.net [solventis.net]
- 7. This compound | C12H15FO | CID 20487437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. organomation.com [organomation.com]
Technical Support Center: Characterization of 2-(4-Fluorophenyl)cyclohexanol
Welcome to the technical support center for the characterization of 2-(4-Fluorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth, experience-based insights and validated protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis & Purification
Question 1: My synthesis of this compound from the corresponding ketone results in a mixture of diastereomers. How can I control the stereoselectivity of the reduction?
Answer: The reduction of 2-(4-fluorophenyl)cyclohexanone to this compound inherently generates two diastereomers: cis and trans. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions due to steric hindrance and the thermodynamics of the reaction.
Causality:
-
Steric Hindrance: Bulky reducing agents will preferentially attack the carbonyl from the less hindered face, leading to a higher proportion of one diastereomer.
-
Thermodynamics vs. Kinetics: Fast-acting, highly reactive reducing agents (kinetic control) often yield a different diastereomeric ratio than slower, more selective agents that allow for equilibration to the more stable product (thermodynamic control).
Troubleshooting Protocol: Selective Reduction
-
For Preferential cis-Isomer Formation (Axial Attack):
-
Use a bulky reducing agent like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®). The steric bulk favors approach from the equatorial face, leading to the formation of the axial alcohol (cis-isomer).
-
-
For Preferential trans-Isomer Formation (Equatorial Attack):
-
Employ a less sterically hindered reducing agent such as sodium borohydride (NaBH₄). This allows for attack from the axial face, resulting in the more thermodynamically stable equatorial alcohol (trans-isomer).
-
-
Reaction Conditions:
-
Maintain low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity, particularly with kinetically controlled reactions.
-
dot
Caption: Stereoselective reduction pathways.
Question 2: I'm struggling to separate the cis and trans diastereomers of this compound using standard column chromatography. What are some effective purification strategies?
Answer: The separation of diastereomers of this compound can be challenging due to their similar polarities.[1][2] Standard silica gel chromatography may not provide baseline separation. More specialized techniques are often required.
Expertise-Driven Insights:
-
The key to separation is to exploit the subtle differences in the spatial arrangement of the hydroxyl and fluorophenyl groups, which affects their interaction with the stationary phase.
-
Derivative formation can sometimes exaggerate the structural differences, making separation easier.
Recommended Purification Protocols:
| Method | Stationary Phase | Mobile Phase System (Typical) | Key Considerations |
| Flash Chromatography | Silica Gel (high-purity, small particle size) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | Use a long column and a slow, shallow gradient for best results. |
| Preparative HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Phenyl-based columns can offer enhanced selectivity for aromatic compounds.[2][3] |
| Supercritical Fluid Chromatography (SFC) | Chiral or achiral stationary phases | Supercritical CO₂ with a co-solvent (e.g., Methanol) | SFC can provide excellent resolution for isomers with lower solvent consumption. |
| Crystallization | N/A | A suitable solvent system (e.g., Hexane/Toluene) | One diastereomer may be less soluble and can be selectively crystallized out of the mixture. |
Self-Validating System: After separation, validate the purity of each isomer fraction using analytical HPLC and ¹H NMR spectroscopy. The distinct coupling constants of the proton at C1 (bearing the hydroxyl group) can confirm the stereochemistry.
II. Analytical Characterization
Question 3: How can I definitively assign the cis and trans stereochemistry using ¹H NMR spectroscopy?
Answer: The stereochemistry of this compound diastereomers can be unambiguously assigned by analyzing the coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1).[4]
Mechanistic Explanation:
-
In the chair conformation of the cyclohexane ring, the dihedral angle between adjacent axial-axial protons is approximately 180°, resulting in a large coupling constant (J-value) of ~8-13 Hz.
-
The dihedral angle between axial-equatorial or equatorial-equatorial protons is around 60°, leading to smaller coupling constants of ~2-5 Hz.
trans-Isomer (Equatorial -OH, Equatorial Phenyl):
-
The H-1 proton is in an axial position.
-
It will show a large axial-axial coupling to the adjacent axial proton on C-2 and a smaller axial-equatorial coupling to the equatorial proton on C-2.
-
Expected Signal for H-1: A triplet of doublets or a multiplet with at least one large coupling constant (~8-13 Hz).
cis-Isomer (Axial -OH, Equatorial Phenyl):
-
The H-1 proton is in an equatorial position.
-
It will only exhibit smaller equatorial-axial and equatorial-equatorial couplings to the adjacent protons on C-2.
-
Expected Signal for H-1: A broad singlet or a multiplet with small coupling constants (~2-5 Hz).
dot
Caption: NMR-based stereochemistry assignment workflow.
Question 4: My mass spectrometry data for this compound shows unexpected fragmentation patterns. What are the common fragmentation pathways?
Answer: Electron Ionization Mass Spectrometry (EI-MS) of this compound typically proceeds through several characteristic fragmentation pathways. Understanding these can help in interpreting your mass spectrum and identifying potential impurities.
Common Fragmentation Pathways:
-
Loss of Water (M-18): Dehydration is a very common fragmentation for alcohols, leading to a peak at [M-H₂O]⁺.
-
Loss of the Fluorophenyl Group (M-95): Cleavage of the C-C bond between the cyclohexane ring and the fluorophenyl group results in a fragment corresponding to the loss of a fluorophenyl radical.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom can lead to the formation of various resonance-stabilized fragments.
-
Ring Opening and Fragmentation: The cyclohexane ring can undergo opening followed by further fragmentation, leading to a series of smaller fragment ions.
Troubleshooting Unexpected Peaks:
-
[M+H]⁺ or [M+Na]⁺: These are common in soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), but less so in EI. Their presence might indicate the use of a different ionization source or sample contamination.
-
Peaks corresponding to impurities: Compare your spectrum to known impurities, such as the starting ketone (2-(4-fluorophenyl)cyclohexanone) or byproducts from the synthesis. The ketone will have a distinct molecular ion peak and fragmentation pattern.
-
Degradation products: The benzylic hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding ketone.[5]
dot
Caption: Common MS fragmentation pathways.
Question 5: I am observing peak tailing and poor resolution when analyzing this compound by HPLC. How can I optimize my chromatographic method?
Answer: Peak tailing and poor resolution in the HPLC analysis of this compound can stem from several factors, including secondary interactions with the stationary phase, inappropriate mobile phase composition, or column degradation.
Systematic Troubleshooting Protocol:
-
Assess Secondary Interactions:
-
The hydroxyl group can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use an end-capped column or add a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or triethylamine, depending on the mobile phase pH) to the mobile phase to mask the silanols.
-
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (acetonitrile or methanol) to water. A systematic gradient optimization is recommended.
-
pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. For this neutral compound, pH is less critical, but it can affect silanol activity. A pH between 3 and 7 is generally a good starting point.
-
-
Evaluate the Stationary Phase:
-
C18: The most common choice, but not always optimal for isomers.
-
Phenyl-Hexyl: This phase can provide alternative selectivity due to π-π interactions with the fluorophenyl ring, potentially improving the resolution of diastereomers and related impurities.[2][3]
-
Pentafluorophenyl (PFP): Offers unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be very effective for separating halogenated compounds and their isomers.[2]
-
-
Check System Suitability:
-
Ensure the column is not voided or contaminated. A guard column is recommended.
-
Confirm that the system is properly equilibrated before injection.
-
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or PFP, 3 or 5 µm particle size | Enhances selectivity for aromatic and fluorinated compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often gives sharper peaks than methanol. |
| Gradient | Start with a low percentage of B and gradually increase. | To effectively separate compounds with different polarities. |
| Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Flow Rate | 0.8-1.2 mL/min for a 4.6 mm ID column | Standard flow rate for good efficiency. |
References
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- IUPAC. (2014). Stereochemistry. Uttarakhand Open University.
- Davis, R. (2010, February 13). IE Organic Lecture 12 - Stereochemistry of Cyclohexanes [Video]. YouTube.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)cyclohexanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)cyclohexanol. As a key intermediate in various pharmaceutical and materials science applications, robust and scalable synthetic routes are critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step sequence:
-
Formation of the Carbon-Carbon Bond: A Grignard reaction between a 4-fluorophenylmagnesium halide and a cyclohexanone derivative.
-
Reduction of the Carbonyl Group: Reduction of the resulting 2-(4-fluorophenyl)cyclohexanone to the desired alcohol.
This guide will focus on troubleshooting issues that may arise in both of these critical stages, as well as in the overall process scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered by chemists working on this synthesis.
Q1: What is the most common route for synthesizing the precursor, 2-(4-fluorophenyl)cyclohexanone?
A1: The most prevalent method is the Grignard reaction between 4-fluorophenylmagnesium bromide and 2-chlorocyclohexanone.[1] This approach directly forms the desired carbon-carbon bond.
Q2: Are there alternative, non-Grignard methods to synthesize 2-arylcyclohexanols?
A2: Yes, alternative routes exist, such as the hydrogenolysis of 1-arylcyclohexane-1,2-diols.[2] This method can offer stereoselective control, which is a significant advantage for certain applications.[2]
Q3: My Grignard reaction is not initiating. What are the first things I should check?
A3: Grignard reaction initiation failure is a classic issue. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[3] The magnesium turnings should be fresh and shiny; a dull appearance indicates an oxide layer that will inhibit the reaction.[4] Small amounts of initiators like iodine or 1,2-dibromoethane can also be used to activate the magnesium surface.[3][5]
Q4: What are the primary safety concerns when scaling up Grignard reactions?
A4: The primary concerns are the exothermic nature of the reaction and the flammability of the ethereal solvents typically used (e.g., diethyl ether, THF). On a larger scale, efficient heat dissipation is critical. This requires a well-controlled reactor with a powerful cooling system and a carefully planned rate of addition for the reagents. The use of anhydrous conditions is also paramount for safety and yield, as the Grignard reagent reacts violently with water.[5][6]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section provides detailed, question-and-answer-based troubleshooting for more complex issues that arise during the synthesis and scale-up of this compound.
Part 1: The Grignard Reaction - Formation of 2-(4-Fluorophenyl)cyclohexanone
Q5: My Grignard reaction yield is consistently low, even though the reaction initiates. What are the likely causes?
A5: Low yields in Grignard reactions can stem from several factors. A primary culprit is often the presence of moisture or other protic impurities in the reagents or solvent, which quenches the Grignard reagent.[6] Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[3] To mitigate these issues:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware meticulously.
-
Titrate Your Grignard Reagent: Before adding the cyclohexanone derivative, determine the exact concentration of your prepared Grignard reagent through titration. This ensures you are using the correct stoichiometry.[4][6]
-
Control Addition Rate and Temperature: Add the aryl halide to the magnesium at a rate that maintains a gentle reflux. For the subsequent addition of the ketone, maintain a low temperature (e.g., 0 °C) to minimize side reactions.[6]
Q6: During the Grignard reagent formation, the reaction mixture turns dark brown or black. Is this normal?
A6: While a grayish or light brown color is typical for a Grignard reagent solution, a very dark brown or black color can indicate decomposition or the formation of side products.[3][6] This can be caused by impurities in the magnesium or aryl halide, or by overheating, which can lead to Wurtz coupling products and the formation of finely divided metal particles.[6] If this occurs, it is advisable to restart the reaction with purer starting materials and stricter temperature control.
Q7: I am observing significant amounts of a biphenyl byproduct in my crude product. How can I minimize this?
A7: The formation of 4,4'-difluorobiphenyl is a classic example of Wurtz coupling. This side reaction becomes more prominent if the concentration of the aryl halide is too high locally or if the reaction temperature is not well-controlled. To minimize this:
-
Slow, Controlled Addition: Add the 4-fluorobromobenzene solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl halide and promote its reaction with the magnesium surface rather than with already formed Grignard reagent.
Visualizing the Grignard Workflow
Caption: Workflow for the Grignard synthesis of 2-(4-fluorophenyl)cyclohexanone.
Part 2: Reduction of 2-(4-Fluorophenyl)cyclohexanone
Q8: What are the best reducing agents for converting the ketone to the alcohol on a large scale?
A8: For large-scale reductions, sodium borohydride (NaBH₄) is often the preferred reagent due to its lower cost, milder reactivity, and greater safety profile compared to lithium aluminum hydride (LAH). It is typically used in alcoholic solvents like methanol or ethanol. For highly stereoselective reductions, certain catalytic hydrogenation methods can be employed.[7]
Q9: My reduction is incomplete, leaving significant amounts of starting ketone. How can I drive the reaction to completion?
A9: Incomplete reduction can be due to insufficient reducing agent or deactivation of the reagent.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common range is 1.1 to 1.5 equivalents.
-
Reagent Quality: Use fresh, high-quality sodium borohydride. Older batches can lose activity.
-
Temperature: While NaBH₄ reductions are often run at room temperature or below, gentle heating may be required for less reactive ketones. However, this should be done cautiously to avoid side reactions.
-
Reaction Time: Allow sufficient reaction time. Monitor the reaction by TLC or GC to determine when it has reached completion.
Q10: The purification of the final alcohol is proving difficult. What are the best methods for isolating a pure product?
A10: The choice of purification method will depend on the scale and the nature of the impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane) can provide high purity.[1]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is a standard technique.[2]
Data Summary for Key Process Parameters
| Parameter | Recommended Conditions | Rationale |
| Grignard Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent; must be free of water.[3][6] |
| Grignard Initiation | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface to start the reaction.[3][5] |
| Reaction Temperature | Grignard formation: Reflux. Ketone addition: 0 °C to RT. | Controls reaction rate and minimizes side reactions.[1][6] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective, safe, and cost-efficient for scale-up. |
| Reduction Solvent | Methanol or Ethanol | Protic solvent suitable for NaBH₄ reductions. |
| Purification | Vacuum Distillation or Recrystallization | Effective for large-scale purification of the final alcohol.[1] |
Advanced Troubleshooting: Stereoselectivity and Impurity Profiling
Q11: How can I control the stereochemistry of the final alcohol product?
A11: Achieving stereocontrol can be crucial for pharmaceutical applications. There are several strategies:
-
Stereoselective Reduction: Using bulky reducing agents or catalytic hydrogenation with specific catalysts can favor the formation of one diastereomer over the other.[2][7]
-
Chiral Resolution: A racemic mixture of the alcohol can be resolved using techniques like lipase-catalyzed kinetic resolution.[8]
-
Asymmetric Synthesis: Routes starting from chiral precursors or using chiral catalysts can directly yield an enantiomerically enriched product.[2][9][10]
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Conclusion
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the underlying chemical principles and meticulous control over reaction parameters. By systematically addressing the common pitfalls outlined in this guide, from ensuring strictly anhydrous conditions in the Grignard reaction to optimizing the final purification, researchers can develop a robust and efficient process suitable for larger-scale production.
References
- Google Patents. (n.d.). WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols.
- Study.com. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- Reddit. (2020). Troubleshooting my grignard reactions.
- Taylor & Francis Online. (n.d.). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative.
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative.
- PubChem. (n.d.). This compound.
- jOeCHEM. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). YouTube.
- Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis.
- Organic Syntheses. (1990). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Org. Synth., 69, 1.
- National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-.
Sources
- 1. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 2. WO1995031424A1 - Process for the preparation of optically active 2-arylcyclohexanols - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclohexanol synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 2-(4-Fluorophenyl)cyclohexanol and 2-phenylcyclohexanol: Unveiling the Influence of Fluorination on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, subtle structural modifications can elicit profound changes in the biological activity of a molecule. The substitution of a single hydrogen atom with fluorine, a common strategy in drug design, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activities of 2-(4-Fluorophenyl)cyclohexanol and its parent compound, 2-phenylcyclohexanol, with a focus on their potential as central nervous system (CNS) active agents. By examining the available experimental evidence and established structure-activity relationships (SAR), we aim to provide researchers with a comprehensive understanding of how the introduction of a fluorine atom impacts the biological profile of the 2-phenylcyclohexanol scaffold.
Introduction: The Significance of the 2-Arylcyclohexanol Scaffold and the Role of Fluorine
The 2-phenylcyclohexanol core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for compounds targeting a variety of biological systems, particularly within the central nervous system. Its rigid cyclohexyl ring and aromatic phenyl group provide a three-dimensional framework that can be tailored to interact with specific receptor binding pockets.
The introduction of a fluorine atom at the para-position of the phenyl ring, yielding this compound, is a strategic modification intended to modulate several key properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound.
-
Lipophilicity and Membrane Permeability: Fluorine is highly electronegative yet relatively small, allowing it to act as a bioisostere of a hydrogen atom. Its introduction can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier, a critical step for CNS-active drugs.
-
Receptor Interactions: The electronegativity of fluorine can alter the electronic distribution within the phenyl ring, influencing how the molecule interacts with amino acid residues in a receptor's binding site. This can lead to changes in binding affinity, selectivity, and functional activity.
This guide will delve into the known and extrapolated biological activities of these two compounds, drawing upon data from related molecular structures to build a comprehensive comparative profile.
Comparative Biological Activity: A Focus on CNS Targets
While direct, head-to-head comparative studies on this compound and 2-phenylcyclohexanol are limited in the public domain, we can infer their likely biological activities by examining the extensive research on structurally similar compounds, particularly those targeting monoamine neurotransmitter systems like dopamine and serotonin. These systems are implicated in a wide range of neurological and psychiatric disorders, making them a primary focus for drug discovery efforts.
Dopamine Receptor Interactions
Dopamine receptors, particularly the D2 subtype, are key targets for antipsychotic and anti-Parkinsonian drugs. The affinity of a ligand for these receptors is a critical determinant of its therapeutic potential.
2-phenylcyclohexanol and its derivatives have been investigated for their dopaminergic activity. The unsubstituted phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions within the dopamine receptor binding pocket.
This compound is likely to exhibit altered affinity and selectivity for dopamine receptors. Structure-activity relationship studies on various classes of dopamine receptor ligands have shown that substitution on the phenyl ring can have a significant impact. For instance, in a series of indazole and piperazine derivatives, ortho-substitution on the phenyl ring was found to be more beneficial for dopamine D2 receptor affinity than para-substitution.[1] While this suggests that the para-fluoro substitution in this compound might not be optimal for D2 receptor binding compared to other positional isomers, it does not preclude significant activity. The high electronegativity of the fluorine atom could still lead to favorable interactions with specific residues in the binding pocket that are not present for the unsubstituted analog.
Serotonin Receptor Interactions
Serotonin (5-HT) receptors are another major class of CNS targets, implicated in mood disorders, anxiety, and psychosis. The 5-HT2A receptor, in particular, is a key target for atypical antipsychotics.
Here, the introduction of a fluorine atom at the para-position appears to be a more consistently favorable modification. Studies on phenylisopropylamine hallucinogens have shown that a 4-fluoro derivative exhibits comparable affinity for serotonin receptors as the parent compound.[2] More strikingly, in the aforementioned study of indazole and piperazine derivatives, a para-fluoro substitution on the phenyl ring resulted in the highest affinity for the 5-HT2A receptor among all tested analogs, including the unsubstituted compound.[1] This suggests that the electronic properties conferred by the para-fluoro group may be particularly well-suited for interaction with the 5-HT2A receptor binding site. Therefore, it is plausible that This compound possesses a higher affinity for the 5-HT2A receptor compared to 2-phenylcyclohexanol .
Monoamine Transporter Interactions
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are major targets for antidepressants and psychostimulants. The phenylcyclohexanol scaffold is structurally related to compounds known to interact with these transporters.
Summary of Predicted Biological Activity
| Feature | 2-phenylcyclohexanol | This compound | Rationale for Comparison |
| Dopamine D2 Receptor Affinity | Moderate | Potentially moderate, but likely influenced by substitution pattern. | SAR studies on related scaffolds suggest that while para-substitution is tolerated, other positions may be more favorable for D2 affinity.[1] |
| Serotonin 5-HT2A Receptor Affinity | Moderate | Potentially higher than 2-phenylcyclohexanol. | SAR studies on related scaffolds consistently show that para-fluoro substitution on a phenyl ring can enhance affinity for the 5-HT2A receptor.[1][2] |
| Monoamine Transporter Affinity | Potential for interaction. | Potential for enhanced interaction, particularly at SERT. | Halogenation is a common feature in potent monoamine transporter ligands.[3] |
| Metabolic Stability | Susceptible to aromatic hydroxylation. | Likely more resistant to metabolic degradation. | The high strength of the C-F bond inhibits metabolic cleavage. |
| Blood-Brain Barrier Penetration | Moderate | Potentially enhanced. | Increased lipophilicity due to the fluorine atom can improve CNS penetration. |
Experimental Protocols
To empirically validate the predicted differences in biological activity between this compound and 2-phenylcyclohexanol, a series of in vitro and in vivo experiments would be necessary. Below are representative protocols for key assays.
Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of 2-phenylcyclohexanol and this compound for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligand: [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.
-
Non-specific binding competitor: Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors.
-
Test compounds: 2-phenylcyclohexanol and this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a test compound at various concentrations.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the potential of 2-phenylcyclohexanol and this compound to cross the blood-brain barrier.
Model: Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, high-throughput in vitro method.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a lipid-infused artificial membrane).
-
Donor and acceptor plates (96-well).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds.
-
Analytical instrumentation for quantification (e.g., LC-MS/MS).
Procedure:
-
Compound Preparation: Prepare solutions of the test compounds in PBS.
-
Assay Setup: Add the test compound solutions to the donor wells of the PAMPA plate. Fill the acceptor wells with fresh PBS.
-
Incubation: Place the filter plate onto the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-1 / (A * t)) * (Vd * Va / (Vd + Va)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where A is the filter area, t is the incubation time, Vd and Va are the volumes of the donor and acceptor wells, respectively, and [drug]equilibrium is the concentration at equilibrium.
Caption: Workflow for a PAMPA blood-brain barrier assay.
Conclusion: The Power of a Single Atom
The comparison between this compound and 2-phenylcyclohexanol serves as a compelling case study in the principles of medicinal chemistry. While both compounds share a common structural scaffold, the strategic introduction of a single fluorine atom is predicted to have a cascading effect on their biological properties. The fluorinated analog is anticipated to exhibit enhanced metabolic stability and potentially improved blood-brain barrier permeability. Furthermore, based on structure-activity relationships derived from related compounds, this compound may possess a more favorable profile for interacting with certain CNS targets, such as the serotonin 5-HT2A receptor.
References
- Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45.
- Kciuk, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1147-1163.
- PubChem. (n.d.). 2-Phenylcyclohexanol.
- Carroll, F. I., et al. (2010). Synthesis and Monoamine Transporter Affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Journal of Medicinal Chemistry, 53(3), 1361-1366.
- PubChem. (n.d.). This compound.
Sources
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Arylcyclohexanols: From Classical Methods to Modern Asymmetric Catalysis
The 2-arylcyclohexanol framework is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. The stereochemical arrangement of the aryl and hydroxyl groups on the cyclohexane ring is often critical for pharmacological activity, making the development of efficient and stereoselective synthetic routes a paramount objective for researchers. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing 2-arylcyclohexanols, supported by experimental data and detailed protocols. We will explore the nuances of classical approaches like the Grignard reaction and Friedel-Crafts alkylation, delve into the versatility of modern cross-coupling methods, and highlight the elegance and precision of catalytic asymmetric syntheses.
Grignard Reaction: A Classic and Diastereoselective Approach
The Grignard reaction is a cornerstone of organic synthesis, offering a straightforward method for the formation of carbon-carbon bonds. In the context of 2-arylcyclohexanol synthesis, this typically involves the addition of an arylmagnesium halide to a cyclohexanone precursor. The inherent diastereoselectivity of this reaction, particularly with substituted cyclohexanones, makes it a powerful tool for controlling the relative stereochemistry of the product.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclohexanone. The stereochemical outcome is largely governed by steric hindrance, with the aryl group preferentially attacking from the less hindered face of the carbonyl. In the case of 2-substituted cyclohexanones, the existing substituent directs the incoming Grignard reagent, leading to the formation of diastereomeric products.
Experimental Protocol: Synthesis of trans-2-Phenylcyclohexanol
This protocol details the synthesis of racemic trans-2-phenylcyclohexanol from cyclohexene oxide, which is then opened by a phenyl Grignard reagent. This approach often favors the formation of the trans isomer.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Copper(I) chloride (CuCl)
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate ((NH₄)₂SO₄) solution
-
Pentane
Procedure:
-
A 3-L, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with 35.3 g (1.47 g-atom) of magnesium turnings and 170 mL of dry THF.
-
To this stirred mixture, a solution of 155 mL (1.47 mol) of bromobenzene in 250 mL of dry THF is added dropwise over a 1.5-hour period.
-
After the addition of bromobenzene is complete, 1 L of dry THF is added.
-
The solution is cooled to -30°C, and 6.53 g (0.066 mol) of purified copper(I) chloride is added.
-
The resulting mixture is stirred for 10 minutes, and then a solution of 101 mL (1.0 mol) of cyclohexene oxide in 100 mL of THF is added dropwise over a 1.5-hour period.
-
The reaction mixture is allowed to warm to 0°C and stirred for 2 hours, then quenched by adding 500 mL of saturated ammonium sulfate solution.
-
The layers are separated, and the organic layer is washed with saturated (NH₄)₂SO₄. The combined aqueous layers are extracted with ether.
-
The combined organic layers are dried over anhydrous MgSO₄, and the solvent is removed via rotary evaporator.
-
The crude product is recrystallized from pentane to yield trans-2-phenylcyclohexanol.
Performance Data:
-
Yield: 80%[1]
-
Diastereoselectivity: The reaction of phenylmagnesium bromide with cyclohexene oxide in the presence of a copper catalyst predominantly yields the trans isomer.
Intramolecular Friedel-Crafts Alkylation: A Cyclization Strategy
The Friedel-Crafts alkylation, a classic electrophilic aromatic substitution, can be employed in an intramolecular fashion to construct the 2-arylcyclohexanol skeleton. This approach typically involves a precursor molecule containing both a phenyl group and a cyclohexyl moiety with a leaving group or an epoxide that can generate a carbocation. The subsequent cyclization under acidic conditions forms the desired bicyclic structure.
Mechanistic Consideration
The reaction is initiated by a Lewis or Brønsted acid, which activates a functional group on the cyclohexane ring (e.g., an epoxide or an alcohol) to generate a carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the 2-arylcyclohexanol product. The success of this reaction is highly dependent on the stability of the carbocation intermediate and the geometric feasibility of the ring closure.
Experimental Protocol: Acid-Catalyzed Cyclization of a Styrene Oxide Derivative (Conceptual)
While a specific, high-yielding protocol for the synthesis of a simple 2-arylcyclohexanol via this method is not prominently featured in the reviewed literature, the following conceptual protocol illustrates the general approach, drawing from principles of acid-catalyzed epoxide openings and intramolecular Friedel-Crafts reactions.
Conceptual Starting Material: 1-(2-vinyloxyethyl)benzene oxide
Reagents:
-
Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
Procedure:
-
The styrene oxide derivative is dissolved in the anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The Lewis or Brønsted acid is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The product is extracted, the organic layer is dried, and the solvent is removed.
-
Purification is performed by column chromatography.
Performance Data:
-
Yield and Diastereoselectivity: Highly variable and substrate-dependent. Intramolecular Friedel-Crafts alkylations are most successful for the formation of 5- and 6-membered rings.[1] The stereochemical outcome would depend on the geometry of the transition state during the cyclization.
Suzuki-Miyaura Cross-Coupling Followed by Reduction: A Modern and Versatile Route
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. For the synthesis of 2-arylcyclohexanols, this strategy typically involves a two-step sequence: a Suzuki-Miyaura coupling of a cyclohexenyl halide or triflate with an arylboronic acid to form a 2-arylcyclohexene, followed by a reduction of the double bond and/or a carbonyl group.
Mechanistic Pathway
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the cyclohexenyl electrophile to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The subsequent reduction step can be achieved through various methods, such as catalytic hydrogenation, to yield the saturated 2-arylcyclohexanol.
Experimental Protocol: Synthesis of 2-Arylcyclohexanols via Suzuki-Miyaura Coupling and Reduction
Step 1: Suzuki-Miyaura Coupling of 1-Iodocyclohexene with an Arylboronic Acid
Materials:
-
1-Iodocyclohexene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous, degassed DMF to the vessel.
-
Add 1-iodocyclohexene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the 1-aryl-1-cyclohexene.
Step 2: Reduction of the 1-Aryl-1-cyclohexene
The resulting 1-aryl-1-cyclohexene can be reduced to the corresponding 2-arylcyclohexanol. If a carbonyl group is present, it can be reduced concurrently or in a separate step. For the reduction of the double bond, catalytic hydrogenation is a common method.
Materials:
-
1-Aryl-1-cyclohexene
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve the 1-aryl-1-cyclohexene in the solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter off the catalyst and remove the solvent to obtain the 2-arylcyclohexane. If a ketone was present, this would yield the corresponding cyclohexanol.
Performance Data:
-
Yield: Good to excellent yields are typically achieved for both the Suzuki-Miyaura coupling and the subsequent reduction steps.
Catalytic Asymmetric Synthesis: Accessing Enantiopure 2-Arylcyclohexanols
For applications in drug development, the synthesis of enantiomerically pure 2-arylcyclohexanols is often required. Catalytic asymmetric methods provide an elegant and efficient means to achieve this, either through kinetic resolution of a racemic mixture or through an asymmetric transformation of a prochiral precursor.
Key Asymmetric Strategies
-
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.
-
Asymmetric Reduction of 2-Arylcyclohexanones: Chiral catalysts can be used to reduce prochiral 2-arylcyclohexanones to the corresponding chiral alcohols with high enantioselectivity.
-
Sharpless Asymmetric Dihydroxylation: This method can be used to introduce two hydroxyl groups across a double bond in an enantioselective manner, which can then be further manipulated to yield the desired 2-arylcyclohexanol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-trans-2-Phenylcyclohexanol
This protocol describes the resolution of racemic trans-2-phenylcyclohexanol using a lipase to selectively acylate one enantiomer.
Materials:
-
Racemic trans-2-phenylcyclohexanol
-
Chloroacetyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
-
Porcine pancreatic lipase (PPL)
-
Phosphate buffer (pH 7)
Procedure:
-
Esterification: Racemic trans-2-phenylcyclohexanol is first converted to its chloroacetate ester by reacting with chloroacetyl chloride in the presence of DMAP.
-
Enzymatic Hydrolysis: A suspension of the racemic chloroacetate ester and porcine pancreatic lipase in a pH 7 phosphate buffer is stirred at room temperature.
-
The hydrolysis is monitored by TLC until approximately 50% of the ester has been hydrolyzed.
-
The mixture is then extracted with ether, and the organic layer is dried and concentrated.
-
The resulting mixture of the unreacted chloroacetate ester and the hydrolyzed alcohol is separated by chromatography.
-
The unreacted ester is then hydrolyzed under basic conditions to afford the other enantiomer of the alcohol.
Performance Data:
-
Yield: High yields for both enantiomers can be obtained. For example, (+)-(1S,2R)-trans-2-phenylcyclohexanol can be obtained in 96% yield.[1]
-
Enantiomeric Excess (ee): Excellent enantioselectivity can be achieved, often exceeding 98% ee.[1]
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Yield | Diastereoselectivity | Enantioselectivity | Advantages | Disadvantages |
| Grignard Reaction | Cyclohexanone derivative, Aryl halide | Mg, CuCl (optional) | Good to Excellent | Good to Excellent (often trans selective) | Not inherently enantioselective | Readily available starting materials, straightforward procedure. | Requires strictly anhydrous conditions, not enantioselective without chiral auxiliaries. |
| Intramolecular Friedel-Crafts Alkylation | Phenyl-substituted cyclohexyl precursor | Lewis or Brønsted acid | Variable | Substrate dependent | Not inherently enantioselective | Can construct complex ring systems in one step. | Prone to rearrangements, limited substrate scope, may require harsh acidic conditions. |
| Suzuki-Miyaura Coupling & Reduction | Cyclohexenyl halide/triflate, Arylboronic acid | Pd catalyst, Base, Reducing agent | Good to Excellent | Good (reduction step) | Not inherently enantioselective | High functional group tolerance, mild reaction conditions, wide availability of boronic acids. | Two-step process, requires a pre-functionalized cyclohexane ring. |
| Catalytic Asymmetric Synthesis | Racemic 2-arylcyclohexanol or Prochiral 2-arylcyclohexanone | Chiral catalyst (e.g., lipase, chiral metal complex) | Good to Excellent | N/A | Excellent (>98% ee) | Provides access to enantiomerically pure products, often under mild conditions. | Chiral catalysts can be expensive, optimization may be required for new substrates. |
Visualization of Synthetic Pathways
Grignard Reaction Pathway
Caption: Grignard reaction for 2-arylcyclohexanol synthesis.
Suzuki-Miyaura and Reduction Pathway
Caption: Two-step synthesis via Suzuki-Miyaura coupling and reduction.
Senior Application Scientist's Recommendation
The choice of synthetic route for a 2-arylcyclohexanol derivative is contingent upon the specific goals of the research.
-
For rapid, diastereoselective synthesis of racemic or achiral analogs , the Grignard reaction remains an excellent choice due to its simplicity, high yields, and predictable diastereoselectivity. It is particularly well-suited for initial exploratory studies and library synthesis.
-
For accessing a wide variety of aryl substituents with high functional group tolerance , the Suzuki-Miyaura coupling followed by reduction is the superior method. The vast commercial availability of boronic acids makes this a highly modular and powerful approach for structure-activity relationship (SAR) studies.
-
When enantiopurity is the primary concern , as is often the case in drug development, catalytic asymmetric methods are indispensable. Enzymatic kinetic resolution is a robust and scalable method for resolving racemic mixtures, while asymmetric reduction of a prochiral ketone offers a more direct route to the desired enantiomer. The selection between these will depend on the availability of the starting materials and the desired throughput.
-
The intramolecular Friedel-Crafts alkylation is a more specialized route that may be advantageous for the synthesis of complex, polycyclic structures containing the 2-arylcyclohexanol motif. However, for the straightforward synthesis of simple 2-arylcyclohexanols, it is generally less practical than the other methods due to the potential for side reactions and the need for specific precursors.
References
- Whitesell, J. K.; et al. A short efficient preparation of (+) and (−)-trans-2-phenylcyclohexanol. Tetrahedron Letters1995, 36 (29), 5121-5124. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483. [Link]
- Sharpless, K. B.; et al. Asymmetric Dihydroxylation of Olefins with Osmium Tetroxide: A New Approach to Chiral Synthesis. Journal of the American Chemical Society1988, 110 (6), 1968-1970. [Link]
- Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New, Simple, and General Method for the Enantioselective Synthesis of Alcohols. Angewandte Chemie International Edition in English1998, 37 (15), 1986-2012. [Link]
- Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses1990, 69, 1. [Link]
- Olah, G. A. Friedel-Crafts and Related Reactions; John Wiley & Sons, 1963. [Link]
Sources
A Comparative Spectroscopic Guide to 2-(4-Fluorophenyl)cyclohexanol Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise stereochemical characterization of molecular entities is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. The diastereomers of 2-(4-Fluorophenyl)cyclohexanol, a substituted cyclohexanol, present a compelling case study in the application of modern spectroscopic techniques to unambiguously differentiate between cis and trans isomers. The spatial arrangement of the hydroxyl and fluorophenyl groups dictates the molecule's three-dimensional shape, which in turn governs its biological activity and physical properties.
The Decisive Role of Conformational Analysis in Spectroscopic Differentiation
The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[1] For a 2-substituted cyclohexanol, the substituents can occupy either axial or equatorial positions. The relative stability of these conformations, and thus the observed spectroscopic properties, is governed by the steric bulk of the substituents.[2]
In the case of this compound, both the hydroxyl and the 4-fluorophenyl groups are relatively bulky. In the trans isomer, a diequatorial conformation is strongly favored to minimize steric hindrance.[3] Conversely, the cis isomer must have one substituent in an axial position and the other equatorial. Due to the generally larger A-value (a measure of steric bulk) of a phenyl group compared to a hydroxyl group, the conformation with an equatorial 4-fluorophenyl group and an axial hydroxyl group is expected to be the more stable conformation for the cis isomer. These conformational preferences are the root of the distinct spectroscopic differences between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for distinguishing diastereomers, providing detailed information about the chemical environment and spatial relationships of nuclei.[4] The key parameters for differentiation are chemical shifts (δ) and spin-spin coupling constants (J).
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants
The most significant diagnostic signals in the ¹H NMR spectrum are those of the protons on the carbons bearing the hydroxyl (H-1) and the 4-fluorophenyl group (H-2). The magnitude of the vicinal coupling constant (³J) between these two protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5][6]
-
Trans Isomer (diequatorial substituents): In the most stable chair conformation, both H-1 and H-2 are in axial positions. This results in a dihedral angle of approximately 180°, leading to a large axial-axial coupling constant (³J_ax,ax), typically in the range of 8-13 Hz.[7]
-
Cis Isomer (equatorial-axial substituents): In the most stable conformation (equatorial fluorophenyl, axial hydroxyl), H-1 is equatorial and H-2 is axial. The dihedral angle between them is approximately 60°, resulting in a smaller axial-equatorial coupling constant (³J_ax,eq), typically in the range of 2-5 Hz.[7]
This marked difference in the coupling constant for the H-1 and H-2 signals is the most reliable method for assigning the stereochemistry of the two isomers.
Illustrative ¹H NMR Data for 2-Phenylcyclohexanol Analogs
| Proton | trans-2-Phenylcyclohexanol (Predicted Chemical Shift, δ ppm)[8] | Multiplicity & Coupling Constant (J, Hz)[8] | cis-2-Phenylcyclohexanol (Predicted Chemical Shift, δ ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-1 | ~3.64 | ddd, J ≈ 10.8, 10.8, 5.4 | ~4.1 | br s or narrow multiplet |
| H-2 | ~2.42 | ddd, J ≈ 16.5, 10.8, 5.4 | ~2.8 | multiplet |
| Aromatic | 7.17-7.35 | multiplet | 7.2-7.4 | multiplet |
| Cyclohexyl | 1.25-2.11 | multiplet | 1.3-2.0 | multiplet |
Note: The fluorine atom in this compound will introduce additional complexity, including through-space coupling to nearby protons and will slightly alter the chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy: A Supporting Role in Isomer Differentiation
While ¹H NMR is the primary tool, ¹³C NMR provides complementary information. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents. Generally, axial substituents cause a shielding effect (upfield shift) on the carbons at the γ-position (C-3 and C-5 relative to an axial group at C-1) due to steric compression.
-
Trans Isomer: With both substituents in equatorial positions, the carbon chemical shifts will be in a "normal" range.
-
Cis Isomer: The axial hydroxyl group will cause a slight upfield shift for C-3 and C-5 compared to the trans isomer.
Illustrative ¹³C NMR Data for 2-Phenylcyclohexanol Analogs [8]
| Carbon | trans-2-Phenylcyclohexanol (Predicted Chemical Shift, δ ppm) | cis-2-Phenylcyclohexanol (Predicted Chemical Shift, δ ppm) |
| C-1 (CH-OH) | ~74.0 | ~71.5 |
| C-2 (CH-Ph) | ~53.0 | ~50.0 |
| C-3 | ~33.5 | ~31.0 |
| C-4 | ~25.1 | ~24.5 |
| C-5 | ~26.1 | ~24.0 |
| C-6 | ~34.7 | ~32.0 |
| Aromatic | 126.4, 127.9, 128.4, 143.8 | 126-129, ~144 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate all signals and determine the multiplicity and coupling constants for the signals of interest (H-1 and H-2).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling between H-1 and H-2.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the proton signals with their directly attached carbon atoms.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
IR spectroscopy provides information about the functional groups present in a molecule.[9] For this compound, the key vibrational modes are the O-H stretch of the alcohol and the C-O stretch.
The position and shape of the O-H stretching band are sensitive to hydrogen bonding. In the condensed phase, both isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[10][11] However, the potential for intramolecular hydrogen bonding in the cis isomer (between the axial hydroxyl group and the π-system of the fluorophenyl ring) could lead to subtle differences in the shape and position of this band compared to the trans isomer.
The C-O stretching vibration, typically found in the 1000-1260 cm⁻¹ region, can also differ slightly between the two isomers due to the different orientations of the C-O bond (axial vs. equatorial).[10]
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200-3600 | Broad, strong |
| C-H Stretch (sp²) | 3000-3100 | Medium |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C=C Stretch (aromatic) | 1500-1600 | Medium |
| C-O Stretch | 1050-1150 | Strong |
| C-F Stretch | 1100-1300 | Strong |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.[9]
-
Spectrum Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[12]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For both isomers of this compound, the molecular ion peak (M⁺) is expected at m/z 194.11.
The primary fragmentation pathways for cyclohexanols often involve the loss of water (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage).[13] While the mass spectra of diastereomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed due to the different steric environments of the fragmentation sites.
Predicted Fragmentation Pattern
| m/z | Fragment |
| 194 | [M]⁺ |
| 176 | [M - H₂O]⁺ |
| 109 | [C₆H₄F]⁺ |
| 96 | [C₆H₅F]⁺ |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[14]
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the isomers if analyzed as a mixture.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire the mass spectrum for each eluting peak.
-
Visualizing the Workflow and Structures
Caption: Chair conformations of cis and trans isomers.
Conclusion
The differentiation of the cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the magnitude of the coupling constant between the protons at C-1 and C-2 providing a clear distinction between the two diastereomers. ¹³C NMR, IR, and Mass Spectrometry offer valuable confirmatory data. The principles and illustrative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently assign the stereochemistry of these and related substituted cyclohexanol compounds, ensuring the integrity and quality of their scientific endeavors.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclohexanol Derivatives
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for medicinal chemists.[1][2] Despite its rarity in natural products, fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Cyclohexane and its derivatives are prevalent scaffolds in pharmaceuticals, offering a three-dimensional framework that can be functionalized to interact with complex biological systems. This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated cyclohexanol derivatives, supported by experimental data, to illuminate the profound impact of this single-atom substitution. While direct comparative studies on simple cyclohexanols are limited, this guide will draw upon structurally related examples to illustrate the principles of fluorination in enhancing biological efficacy, particularly in the realms of antimicrobial and anticancer activity.
Physicochemical Consequences of Fluorination: The "Why" Behind Enhanced Activity
The introduction of fluorine can dramatically alter a molecule's properties in several key ways:
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. This can significantly impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.
-
Increased Lipophilicity: While seemingly counterintuitive for such an electronegative atom, the substitution of hydrogen with fluorine often increases a molecule's lipophilicity (logP). This can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive conformation that has a higher affinity for its target.
Comparative Biological Activities: A Data-Driven Analysis
Antimicrobial Activity: Sharpening the Spear against Pathogens
The antibacterial efficacy of many classes of compounds can be enhanced through fluorination. A prime example can be seen in the development of quinolone antibiotics. While not cyclohexanols, the principles of fluorination on an alicyclic ring are well-demonstrated.
Comparative Antibacterial Activity of a Quinolone with Fluorinated vs. Non-Fluorinated Cyclopropyl Moieties
| Compound | Key Structural Feature | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae |
| 1 | Non-fluorinated aminocyclopropyl | ≤0.008 | 0.015 |
| 2 | Fluorinated aminocyclopropyl | ≤0.008 | 0.015 |
| 3 (DQ-113) | Fluorinated aminocyclopropyl | ≤0.008 | 0.015 |
| 4 | Fluorinated aminocyclopropyl | ≤0.008 | 0.03 |
| Ciprofloxacin | Reference Drug | 0.12 | 1 |
| Gatifloxacin | Reference Drug | 0.06 | 0.25 |
| Moxifloxacin | Reference Drug | 0.03 | 0.12 |
Data adapted from a study on novel quinolones.[3]
In this study, a series of novel quinolones with fluorinated cyclopropyl substituents at the C-7 position were synthesized and tested for their antibacterial activity. The results showed that the fluorinated compounds exhibited potent antibacterial activity, comparable to or even exceeding that of the non-fluorinated analog and significantly more potent than established antibiotics like ciprofloxacin against Gram-positive bacteria.[3] This enhancement can be attributed to improved penetration into the bacterial cell and/or enhanced binding to the target enzymes, DNA gyrase and topoisomerase IV.
Anticancer Activity: A Potent Weapon against Malignancy
Fluorination has been a highly successful strategy in the development of potent anticancer agents. The introduction of fluorine can lead to enhanced cytotoxicity against both drug-sensitive and multi-drug-resistant cancer cell lines.
Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Cryptophycins
| Compound | Key Structural Feature | IC50 (pM) vs. KB-3-1 (drug-sensitive) | IC50 (pM) vs. KB-V1 (multi-drug resistant) |
| Cryptophycin-52 | Non-fluorinated parent | 11 | 100 |
| Analog 22 | Unit A-modified with CF3 | 43 | 5,800 |
| Analog 31 | Unit B-modified with C6F5 | 7,600 | >100,000 |
Data from a study on the total synthesis and biological evaluation of fluorinated cryptophycins.[4][5]
In a study on the cytotoxic natural product cryptophycin, fluorinated analogs were synthesized and evaluated.[4][6] While in this specific case, the fluorinated analogs showed a decrease in activity compared to the parent compound, it highlights the nuanced and context-dependent effects of fluorination.[4][5] The authors noted this was surprising, as the increased lipophilicity was expected to enhance activity.[4][5]
In another example, fluorinated analogs of lepidilines, naturally occurring imidazolium alkaloids, demonstrated a significant increase in anticancer activity.
Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Lepidiline Analogs against HeLa Cells
| Compound | Key Structural Feature | CC50 (µM) |
| Lepidiline A | Natural, non-fluorinated | > 10 |
| Analog 1e | Fluorinated benzyl substituent | < 1 |
| Analog 1f | Fluorinated benzyl substituent | < 1 |
| Analog 1g | Fluorinated benzyl substituent | < 1 |
Data adapted from a study on fluorinated lepidiline analogs.[1]
The results clearly show that the introduction of fluorinated benzyl groups led to a dramatic increase in cytotoxicity against the HeLa cancer cell line, with CC50 values dropping from over 10 µM to the sub-micromolar range.[1] This enhancement is likely due to a combination of increased cellular uptake and more favorable interactions with the intracellular target.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed protocols for the key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Insights and Structure-Activity Relationships
The enhanced biological activity of fluorinated compounds can often be traced back to specific molecular interactions. Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can increase the binding affinity of a compound for its target protein.
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A Comparative Guide to Catalysts for the Diastereo- and Enantioselective Synthesis of 2-(4-Fluorophenyl)cyclohexanol
Introduction: The Significance of Chiral 2-(4-Fluorophenyl)cyclohexanol
The precise three-dimensional arrangement of atoms in a molecule is paramount in the development of modern pharmaceuticals. Chiral alcohols, in particular, are crucial building blocks for a vast array of bioactive compounds. Among these, this compound stands out as a key intermediate in the synthesis of several pharmaceutically important molecules. The presence of the fluorophenyl group and the two stereocenters in the cyclohexanol ring necessitates a synthetic approach that offers exacting control over both diastereoselectivity (the relative orientation of the phenyl and hydroxyl groups, cis or trans) and enantioselectivity (the specific spatial arrangement of these groups, R or S).
This guide provides a comparative analysis of catalytic systems for the synthesis of this compound from its corresponding ketone, 2-(4-Fluorophenyl)cyclohexanone. We will delve into the mechanistic nuances of both metal-catalyzed asymmetric hydrogenation/transfer hydrogenation and biocatalytic reductions, presenting experimental data to support an objective comparison of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a catalytic system tailored to their specific synthetic needs.
Catalytic Strategies: A Comparative Overview
The synthesis of this compound predominantly involves the reduction of the prochiral ketone, 2-(4-Fluorophenyl)cyclohexanone. The choice of catalyst is the determining factor for the stereochemical outcome of this transformation. Two main strategies have proven effective: transition metal-catalyzed asymmetric hydrogenation (including transfer hydrogenation) and biocatalytic reduction.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Ruthenium-based catalysts, particularly those developed by Noyori and his contemporaries, have become the gold standard for the asymmetric hydrogenation of ketones. These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The synergistic action of these chiral ligands creates a highly asymmetric environment around the metal center, enabling the stereoselective transfer of a hydride from a hydrogen source to the ketone.
A closely related and often more practical alternative is asymmetric transfer hydrogenation (ATH). In ATH, the hydrogen source is not gaseous hydrogen but a readily handleable organic molecule, such as isopropanol or a formic acid/triethylamine mixture. The fundamental catalytic principle of stereoselective hydride transfer remains the same.
Key Performance Indicators of Ruthenium Catalysts:
The performance of these catalysts is typically evaluated based on several key metrics:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Diastereomeric Ratio (d.r.): The ratio of the cis to trans diastereomers of the product.
-
Enantiomeric Excess (ee %): A measure of the purity of the desired enantiomer.
-
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
Table 1: Performance of a Chiral Spiro Ruthenium Catalyst in the Asymmetric Hydrogenation of α-Aryl Cyclohexanone Derivatives [1]
| Substrate (Aryl Group) | Catalyst | Yield (%) | d.r. (cis:trans) | ee (%) |
| Phenyl | (Ra,S,S)-Ru catalyst | 98 | >99:1 | 99 |
| 4-Fluorophenyl | (Ra,S,S)-Ru catalyst | 99 | >99:1 | 99 |
| 4-Chlorophenyl | (Ra,S,S)-Ru catalyst | 99 | >99:1 | 99 |
| 4-Bromophenyl | (Ra,S,S)-Ru catalyst | 98 | >99:1 | 99 |
| 4-Methylphenyl | (Ra,S,S)-Ru catalyst | 99 | >99:1 | 99 |
| 2-Naphthyl | (Ra,S,S)-Ru catalyst | 95 | >99:1 | 98 |
Data is for the hydrogenation of the corresponding 6-aryl-1,4-dioxaspiro[4.5]decan-7-one.
The data clearly indicates that for the 4-fluorophenyl substituted substrate, the chiral spiro ruthenium catalyst provides near-perfect diastereo- and enantioselectivity, with an excellent yield.[1] This makes it a highly promising candidate for the synthesis of this compound.
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for the asymmetric hydrogenation of 2-(4-Fluorophenyl)cyclohexanone.
Biocatalytic Reduction
An increasingly attractive alternative to metal-based catalysis is the use of enzymes, particularly alcohol dehydrogenases (ADHs).[2] These enzymes, often from microorganisms like yeast or bacteria, are highly evolved natural catalysts that can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions (typically aqueous media at or near room temperature).[3][4]
For the reduction of 2-(4-Fluorophenyl)cyclohexanone, an ADH would utilize a cofactor, such as nicotinamide adenine dinucleotide (NADH), to deliver a hydride to the carbonyl group. The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single stereoisomer of the alcohol product. A key advantage of biocatalysis is the potential for high selectivity without the need for expensive and potentially toxic heavy metals.
Key Performance Indicators of Biocatalysts:
-
Conversion (%): The percentage of starting material that is converted to product.
-
Diastereomeric Excess (de %): A measure of the purity of one diastereomer over the other.
-
Enantiomeric Excess (ee %): A measure of the purity of the desired enantiomer.
-
Substrate Loading: The concentration of the substrate that can be effectively converted.
While specific data for the biocatalytic reduction of 2-(4-Fluorophenyl)cyclohexanone is sparse, studies on similar 2-substituted cyclohexanones have demonstrated the potential of this approach. For example, the reduction of a 2-substituted cyclohexanone using Saccharomyces cerevisiae (baker's yeast) yielded products with >99% enantiomeric purity.[5]
Table 2: Performance of Biocatalysts in the Reduction of Substituted Cyclohexanones
| Substrate | Biocatalyst | Conversion/Yield (%) | de (%) | ee (%) |
| Ethyl N-[2-[4-[(2-oxocyclohexyl)methyl]phenoxy]ethyl]carbamate | Saccharomyces cerevisiae | 45-49 (Yield) | Not reported | >99 |
| 1-(4-Fluorophenyl)ethanone | Plant-based ADHs | Variable | Not applicable | High |
| Various aromatic ketones | Lens culinaris | 8-82 (Yield) | Not applicable | Up to 75 |
This table compiles data from various studies on related substrates to illustrate the potential of biocatalysis.[5][6][7]
The data suggests that while yields can be variable, the enantioselectivity of biocatalytic reductions can be excellent. The choice of the specific enzyme is crucial and often requires screening of a library of ADHs to find an optimal catalyst for a given substrate.
Conceptual Biocatalytic Cycle
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Comparing the efficacy of 2-(4-Fluorophenyl)cyclohexanol derivatives in vitro
An In-Depth Guide to the In Vitro Efficacy of 2-(4-Fluorophenyl)cyclohexanol Derivatives and Related Compounds
Introduction
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a foundational block for developing novel therapeutic agents. The incorporation of a fluorophenyl group into a cyclohexanol ring creates a molecule with specific stereochemical and electronic properties that can be fine-tuned to interact with various biological targets. This unique combination has led to the exploration of its derivatives for a wide range of applications, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.
This guide provides a comparative analysis of the in vitro efficacy of various derivatives containing the cyclohexanol or fluorophenyl moiety. As a senior application scientist, the goal is to move beyond a simple recitation of data. Instead, we will delve into the causality behind the experimental designs, critically evaluate the performance of these compounds based on published data, and provide a framework for future research in this promising area. We will explore the methodologies used to assess their biological activity and present a comparative summary of their performance to guide researchers and drug development professionals.
Methodologies for In Vitro Efficacy Assessment
The evaluation of any new chemical entity requires a battery of robust and reproducible in vitro assays. The choice of these assays is dictated by the intended therapeutic application and the need to build a comprehensive biological profile of the compound. For cyclohexanol derivatives, the following protocols are fundamental.
Anticancer Activity Evaluation
The primary goal is to assess a compound's ability to inhibit cancer cell growth and induce cell death. A multi-pronged approach is essential.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, Clonogenic Assay): The initial screening of potential anticancer agents almost invariably begins with a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells. This allows for the calculation of the IC50 value—the concentration of the compound that inhibits 50% of cell growth. For a more rigorous assessment of long-term survival and proliferative capacity, the clonogenic assay is employed.[1] This method assesses the ability of a single cell to grow into a colony, providing a stronger measure of cytotoxic potential.
-
Apoptosis and Cell Cycle Analysis: A favorable anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells. This can be investigated by:
-
Immunoblotting: To detect the activation of key apoptotic proteins like caspases (e.g., caspase-3, -7) and the cleavage of their substrates (e.g., PARP).[1]
-
Flow Cytometry: To analyze the cell cycle distribution. Compounds that arrest the cell cycle at specific phases (e.g., G1, G2/M) prevent cancer cells from dividing and proliferating.[2]
-
Antimicrobial Activity Screening
To determine the potential of these derivatives as antimicrobial agents, their activity against a panel of pathogenic bacteria and fungi is evaluated.
-
Disk Diffusion Method: This is a qualitative preliminary test where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition (a clear area where the microorganism cannot grow). The diameter of this zone gives a preliminary indication of the compound's potency.
-
Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative method to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism. It is typically performed using a broth microdilution method in 96-well plates, where the compound is serially diluted and incubated with a standardized bacterial or fungal suspension.[3][4] This provides a precise measure of potency for comparison.
Antioxidant Capacity Measurement
Many disease states are associated with oxidative stress caused by reactive oxygen species (ROS). Compounds that can neutralize these species have therapeutic potential.
-
DPPH and ABTS Radical Scavenging Assays: These are the most common methods for screening antioxidant activity. Both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are stable free radicals.[5][6][7] In the presence of an antioxidant, these radicals are scavenged, leading to a color change that can be measured spectrophotometrically. The results are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.
Enzyme Inhibition Assays
Many derivatives are designed to be specific enzyme inhibitors. The assay protocol depends on the target enzyme.
-
General Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. The activity can be monitored by measuring the disappearance of the substrate or the appearance of a product. For instance, in a p38 MAP kinase assay, the transfer of a phosphate group from ATP to a specific substrate is quantified.[8] The IC50 value indicates the concentration of the compound needed to reduce the enzyme's activity by half. Similar principles apply to the inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2).[1][9]
Experimental Workflows and Signaling Pathways
To visualize the logical flow of experiments and the biological context, diagrams are essential.
Caption: Simplified p38 MAP Kinase signaling pathway.
Comparative Efficacy Data
While direct comparative data for a homologous series of this compound derivatives is sparse in the literature, we can analyze the performance of structurally related compounds to draw valuable insights. The following tables summarize the in vitro activity of various cyclohexanol, cyclohexenone, and fluorophenyl-containing derivatives.
Table 1: In Vitro Anticancer Activity of Selected Derivatives
| Compound Class/Derivative | Cancer Cell Line | Assay | Efficacy (IC50) | Reference |
| Cyclohexane-Hydroxytyrosol Derivative | Ovarian Cancer Cells | Cell Growth | Not specified, but suppresses growth | [10] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | HCT116 (Colon) | Clonogenic Assay | IC values from 0.93 to 133.12 µM | [1] |
| Fluorophenyl Adamantane Derivatives | Various (10 cell lines) | Cytotoxicity | Ethoxy-cyclohexyl analogues most active | [11] |
| 6-methoxy-4-(2'-methoxyphenyl)-2-quinolone (Compound 22) | COLO205 (Colon) | Antiproliferative | 0.32 µM | [12] |
| 6-methoxy-4-(2'-methoxyphenyl)-2-quinolone (Compound 22) | H460 (Lung) | Antiproliferative | 0.89 µM | [12] |
| 2-cyclopentyloxyanisole derivatives | Various | Antitumor | IC50 range: 5.13–17.95 µM | [9] |
This table highlights that cyclohexanol and its related cyclohexenone structures are versatile scaffolds for developing potent anticancer agents, with some derivatives showing sub-micromolar efficacy.
Table 2: In Vitro Antimicrobial Activity of Selected Derivatives
| Compound Class/Derivative | Microorganism | Assay | Efficacy (MIC or Result) | Reference |
| Amidrazone with cyclohex-1-ene-1-carboxylic acid (Compound 2c) | Staphylococcus aureus | MIC | Bacteriostatic activity reported | [3] |
| Amidrazone with cyclohex-1-ene-1-carboxylic acid (Compound 2b) | Yersinia enterocolitica | MIC | 64 µg/mL | [3] |
| 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles | Gram-positive & Gram-negative | MIC | Moderate to low inhibitory activity | [5] |
| Novel Cyclohexanol Derivatives | Various | Screening | Showed antimicrobial activities | [13] |
| MI Varnish (Fluoride-containing) | Streptococcus mutans | Disc Diffusion | Significantly higher inhibition than other varnishes | [14] |
The data suggests that while some cyclohexanol derivatives possess antimicrobial properties, their potency can be moderate. The inclusion of other heterocyclic systems, such as thiazole, appears to be a common strategy to enhance this activity.
Table 3: In Vitro Antioxidant Activity of Selected Derivatives
| Compound Class/Derivative | Assay | Efficacy (IC50) | Reference |
| 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles (5c, 5g) | ABTS | Lower IC50 than ascorbic acid | [5][7] |
| Indazole derivatives from 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | DPPH | Noticeable radical scavenging activity | [6] |
Fluorophenyl-containing compounds, particularly when combined with other moieties capable of donating hydrogen atoms or stabilizing radical species, demonstrate significant antioxidant potential, in some cases exceeding that of the standard antioxidant, ascorbic acid.
Table 4: In Vitro Enzyme Inhibition Activity of Selected Derivatives
| Compound Class/Derivative | Target Enzyme | Efficacy (IC50) | Reference |
| AS1940477 (fluorophenyl-containing) | p38 MAP Kinase | Potent inhibitor (specific IC50 not stated) | [8] |
| Cyclohexenone derivatives | Acetylcholinesterase (AChE) | IC50 values from 0.93 to 133.12 µM | [1] |
| 2-cyclopentyloxyanisole derivatives (4b, 13) | COX-2 | 1.08 µM and 1.88 µM | [9] |
| Azinane triazole derivatives (12d, 12m) | AChE & BChE | 0.73 µM (12d, AChE) & 0.038 µM (12m, BChE) | [15] |
| Thiazole/Triazole derivatives (4e, 6a, 6b) | AChE | High percentage inhibition | [16] |
This table underscores the potential of these scaffolds in designing specific enzyme inhibitors for various diseases, including inflammatory conditions (p38, COX-2) and neurodegenerative disorders (AChE, BChE).
Discussion and Future Perspectives
The collective data indicates that derivatives built upon cyclohexanol and fluorophenyl scaffolds are remarkably versatile, demonstrating efficacy across a spectrum of in vitro assays. The anticancer activity is particularly noteworthy, with several cyclohexenone and quinolone derivatives showing IC50 values in the sub-micromolar to low micromolar range. [1][12]The mechanism often involves the induction of apoptosis and cell cycle arrest, hallmarks of effective chemotherapeutic agents.
In the realm of enzyme inhibition, these scaffolds provide a robust framework for targeting kinases, cholinesterases, and cyclooxygenases. The potent activity of some derivatives against p38 MAP kinase and acetylcholinesterase highlights their potential for treating inflammatory and neurodegenerative diseases, respectively. [1][8] However, the guide also reveals a significant gap in the literature: a lack of systematic, head-to-head comparative studies on a well-defined series of this compound derivatives. The available data is fragmented, focusing on more complex structures where the fluorophenylcyclohexanol moiety is just one component.
Future research should focus on the following areas:
-
Synthesis of a Focused Library: A library of this compound derivatives with systematic variations in stereochemistry (cis/trans isomers) and substitutions on the cyclohexanol ring should be synthesized.
-
Establishment of Structure-Activity Relationships (SAR): This library should be screened across the assays detailed above to establish clear SAR. This will help identify the key structural features that govern potency and selectivity for different biological targets.
-
Mechanism of Action Studies: For the most potent compounds, in-depth mechanistic studies are crucial to identify their precise molecular targets and pathways.
-
In Silico Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of these derivatives within the active sites of target enzymes, guiding further optimization. [11][16] By pursuing a more systematic approach, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.
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Comparison Guide to Cross-Reactivity Profiling of 2-(4-Fluorophenyl)cyclohexanol (2-FPCH) Based Kinase Inhibitors
Executive Summary
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving target specificity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel class of inhibitors based on the 2-(4-Fluorophenyl)cyclohexanol (2-FPCH) scaffold. We present a multi-tiered experimental strategy, beginning with broad-panel biochemical assays to establish an initial selectivity profile, followed by cell-based target engagement assays to confirm activity in a physiological context. By objectively comparing the performance of a hypothetical lead compound, "2-FPCH-Lead," with established selective and multi-targeted inhibitors, this guide explains the causality behind experimental choices and provides detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to thoroughly characterize inhibitor selectivity, mitigate potential off-target liabilities, and uncover potential polypharmacological advantages.
Introduction: The 2-FPCH Scaffold and the Imperative of Selectivity
The this compound (2-FPCH) chemical scaffold has emerged as a promising starting point for the design of novel small molecule inhibitors. For the purpose of this guide, we will consider a hypothetical series of 2-FPCH analogs developed to target a specific tyrosine kinase, hereafter referred to as "Primary Target Kinase" (PTK1). While initial development may optimize for high on-target potency, a comprehensive understanding of an inhibitor's interaction across the entire kinome is critical for its successful translation into a chemical probe or therapeutic agent.
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] However, the structural similarity among the ~500 kinases in the human genome makes achieving absolute specificity a formidable task.[2][3] Unintended interactions, or "off-target effects," can lead to cellular toxicity and adverse clinical outcomes. Conversely, in some cases, inhibiting multiple kinases on a related signaling pathway can result in beneficial polypharmacology.[4] Therefore, rigorous, systematic cross-reactivity profiling is not merely a precautionary step but a fundamental component of the inhibitor development lifecycle.
This guide outlines the principles and practical workflows for conducting these essential cross-reactivity studies.
A Tiered Strategy for Cross-Reactivity Assessment
A cost-effective and scientifically robust approach to selectivity profiling involves a tiered strategy.[5] This begins with broad, high-throughput biochemical screening to identify all potential interactions, followed by more physiologically relevant cell-based assays to validate these initial findings. This funneling approach ensures that resources are focused on the most relevant off-targets.
The logical flow of this strategy is designed to answer three core questions:
-
What does it bind to? (Biochemical Affinity)
-
What does it inhibit? (Biochemical Potency)
-
Does it engage targets in a cell? (Cellular Potency & Target Engagement)
Below is a diagram illustrating this tiered experimental workflow.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Experimental Methodologies
Tier 1: Biochemical Assays
The primary goal of this tier is to survey a large portion of the kinome to identify potential off-targets based on direct binding or enzymatic inhibition.
Causality: This method is chosen for initial broad screening because it measures the direct physical interaction (binding affinity, Kd) between the inhibitor and a kinase, independent of enzymatic activity or the need for substrate and ATP.[6] This "clean" assessment of binding avoids complications from varying ATP concentrations or substrate specificities across different kinases. The KINOMEscan™ platform is a widely used commercial example of this approach.[7]
Methodology:
-
Assay Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand ("bait") that is known to bind a broad range of kinases.[6]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket. High-affinity binding by the test compound prevents the kinase from binding to the immobilized ligand.
-
Quantification: After an equilibration period, the immobilized ligands are captured (e.g., on beads). The amount of kinase bound to the beads is inversely proportional to the test compound's binding affinity. The quantity of each DNA-tagged kinase remaining in solution is measured by quantitative PCR (qPCR).[7]
-
Initial Screen: The 2-FPCH-Lead compound is first screened at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases. Results are typically expressed as "% Control," where a lower percentage indicates stronger binding.
-
Kd Determination: For any kinases showing significant binding (e.g., <10% of control), a full dose-response curve is generated to determine the dissociation constant (Kd).
Causality: While binding is a prerequisite for inhibition, it does not guarantee it. An enzymatic assay is performed on the primary target and a focused panel of the strongest binding off-targets to confirm functional inhibition (IC50). It is crucial to perform these assays with the ATP concentration at or near the Michaelis constant (Km,ATP) for each specific kinase. This standardizes the conditions, making the resulting IC50 values more directly comparable as a measure of intrinsic inhibitor affinity.[1][4]
Methodology:
-
Kinase Selection: Select the primary target (PTK1) and the top 20-30 off-target hits identified in the competitive binding assay.
-
Assay Setup: Assays are typically run in 96- or 384-well plates. Each well contains a specific purified kinase, its corresponding peptide substrate, and ATP (at Km,ATP).
-
Inhibitor Titration: Prepare a 10-point serial dilution of the 2-FPCH-Lead compound and add it to the assay wells.
-
Reaction & Detection: The kinase reaction is initiated. After incubation, the amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-33P]-ATP and measuring the incorporation of radioactive phosphate into the substrate.[1]
-
Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to detect phosphorylation, leading to a change in signal.
-
-
Data Analysis: The percentage of inhibition relative to a DMSO control is plotted against the inhibitor concentration. A non-linear regression curve fit is used to calculate the IC50 value.
Tier 2: Cell-Based Assays
Causality: Biochemical assays use purified enzymes in an artificial environment. Cell-based assays are essential to confirm that an inhibitor can penetrate the cell membrane, engage its target in the crowded cellular milieu, and exert its effect at physiological ATP concentrations (typically 1-5 mM), which are much higher than the Km,ATP used in many biochemical assays.[4]
Methodology:
-
Principle: This assay measures target engagement via Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's ATP site is added to the cells, acting as the energy acceptor.
-
Cell Line Preparation: HEK293 cells are transiently transfected with plasmids encoding the NanoLuc®-fusion constructs for the primary target (PTK1) and key off-targets.
-
Assay Execution: Transfected cells are plated and treated with a serial dilution of the 2-FPCH-Lead compound. The fluorescent tracer is then added.
-
Competition and Detection: If the 2-FPCH-Lead compound enters the cell and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The luminescence and fluorescence are measured on a plate reader.
-
Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the cellular IC50, which reflects target engagement potency in living cells.[8]
Comparative Analysis: 2-FPCH-Lead vs. Alternative Inhibitors
To contextualize the cross-reactivity profile of our hypothetical 2-FPCH-Lead , we compare it against two benchmark compounds:
-
Inhibitor A (Highly Selective): A well-characterized inhibitor known for its high selectivity for a single kinase family.
-
Inhibitor B (Multi-Kinase): An inhibitor known to potently target several kinases across different families.
Table 1: Comparative Biochemical Selectivity Profile
The following table summarizes hypothetical data from a broad kinase panel, showing IC50 values for the primary target and key off-targets.
| Kinase Target | Kinase Family | 2-FPCH-Lead (IC₅₀, nM) | Inhibitor A (IC₅₀, nM) | Inhibitor B (IC₅₀, nM) |
| PTK1 (Primary) | Tyrosine Kinase | 5 | >10,000 | 15 |
| PTK2 | Tyrosine Kinase | 75 | >10,000 | 20 |
| PTK3 | Tyrosine Kinase | 850 | >10,000 | 5 |
| SRC | Tyrosine Kinase | 250 | >10,000 | 12 |
| ABL1 | Tyrosine Kinase | 1,200 | >10,000 | 8 |
| CDK2 | CMGC | >10,000 | >10,000 | 5,500 |
| GSK3B | CMGC | >10,000 | >10,000 | 8,000 |
| PKA | AGC | 4,500 | >10,000 | 45 |
| ROCK1 | AGC | 6,000 | >10,000 | 30 |
| Selective Target A | Ser/Thr Kinase | >10,000 | 10 | >10,000 |
Interpretation: The data suggests that 2-FPCH-Lead is a potent inhibitor of its primary target, PTK1. It shows moderate cross-reactivity against closely related tyrosine kinases (PTK2, SRC) but is highly selective against kinases from other families (CMGC, AGC). In contrast, Inhibitor A is exceptionally selective, while Inhibitor B demonstrates a broad, multi-kinase inhibition profile as expected.
Table 2: Comparative Cellular Target Engagement
The following table presents hypothetical data from a NanoBRET™ assay, confirming target engagement within a live cell context.
| Cellular Target | 2-FPCH-Lead (IC₅₀, nM) | Inhibitor A (IC₅₀, nM) | Inhibitor B (IC₅₀, nM) |
| PTK1 (Primary) | 45 | >10,000 | 150 |
| PTK2 | 650 | >10,000 | 220 |
| SRC | 2,100 | >10,000 | 180 |
| PKA | >10,000 | >10,000 | 550 |
| Selective Target A | >10,000 | 95 | >10,000 |
Interpretation: As is common, the cellular IC50 values are higher (less potent) than the biochemical IC50 values, primarily due to the high intracellular ATP concentration and the need for cell permeability. The data confirms that 2-FPCH-Lead engages its primary target PTK1 in cells with good potency. Importantly, the selectivity window over off-targets like PTK2 and SRC is maintained, and there is no engagement of unrelated kinases like PKA at relevant concentrations. This validates the biochemical profile and increases confidence in the inhibitor's selectivity.
Conclusion and Strategic Implications
This guide provides a structured, rationale-driven approach to assessing the cross-reactivity of novel inhibitors based on the this compound scaffold. The hypothetical data for "2-FPCH-Lead" demonstrates a favorable selectivity profile, characterized by high potency against its primary target and weak inhibition of a few closely related kinases.
Key Takeaways:
-
A Tiered Approach is Essential: Combining broad biochemical screens with focused cellular validation provides a comprehensive and reliable assessment of inhibitor selectivity.
-
Context Matters: Experimental conditions, particularly ATP concentration in enzymatic assays, must be carefully controlled and reported to allow for meaningful comparisons.[1]
-
Biochemical vs. Cellular Potency: A rightward shift in potency from biochemical to cellular assays is expected and confirms that the compound is acting on its target in a competitive manner within the complex cellular environment.
The cross-reactivity profile of 2-FPCH-Lead suggests it is a promising candidate for further development. Future work would involve structure-activity relationship (SAR) studies to further improve selectivity against PTK2 and SRC, or alternatively, to investigate if the moderate inhibition of these related kinases provides a therapeutic advantage. For compounds with less clear selectivity, advanced techniques like activity-based protein profiling (ABPP) could be employed to uncover all potential cellular targets, ensuring a complete understanding of the compound's mechanism of action.[9]
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, H. (2013). A broad-spectrum screen for kinase inhibitors. Nature Biotechnology, 31(11), 1042-1049. [Link] (Note: This is an example of a broad screening paper, similar in principle to the cited sources.)
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- van der Wouden, P. A., van de Lavoir, M. A., & IJzerman, A. P. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1667–1679. [Link]
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- Vasta, J. D., Robers, M. B., Machleidt, T., Raje, M., Zimmerman, K., Otto, P., ... & Wood, K. V. (2018). A luminescent-based, live-cell assay for monitoring kinase target engagement in real time. Cell chemical biology, 25(2), 226-235. [Link]
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of clinical kinase inhibitors. Chemistry & biology, 18(6), 699-710. [Link]
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A Comparative Guide to the In Vivo and In Vitro Anticancer Activity of 2-(4-Fluorophenyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The 2-(4-Fluorophenyl)cyclohexanol backbone represents a promising structural motif, with its derivatives being explored for a range of therapeutic applications, most notably in oncology. This guide provides an in-depth, objective comparison of the in vitro and in vivo anticancer activity of a representative derivative from this class, 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide, and contextualizes its performance against a standard chemotherapeutic agent, Imatinib. Through the presentation of supporting experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to inform future drug discovery and development efforts.
Introduction: The Rationale for Fluorination and the Phenylacetamide Scaffold
The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity.[1] The 4-fluorophenyl group, in particular, is a common feature in many approved drugs due to its ability to modulate electronic properties and resist metabolic degradation without significantly increasing steric bulk. When coupled with a phenylacetamide core, this creates a scaffold with the potential for potent and selective biological activity. Phenylacetamide and its derivatives have demonstrated anti-proliferative and differentiation-inducing effects on various human cancer cell lines, making them an attractive starting point for the design of novel anticancer agents.[1]
This guide will focus on a specific derivative, 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide , which has shown notable in vitro cytotoxicity. We will explore its performance in cell-based assays and juxtapose this with the complexities of its potential efficacy in a whole-organism setting, a critical consideration in the path from laboratory discovery to clinical application.
Comparative Analysis: In Vitro vs. In Vivo Performance
A direct comparison of in vitro and in vivo data for a single this compound derivative is challenging due to the fragmented nature of publicly available preclinical data. However, by examining a closely related and well-characterized analogue, 2-(4-Fluorophenyl)-N-phenylacetamide, we can construct a meaningful comparative analysis. For the purpose of this guide, we will focus on the nitro-substituted derivatives from this class, which have demonstrated superior in vitro potency.[1]
In Vitro Activity: Cytotoxicity in Cancer Cell Lines
The initial evaluation of a potential anticancer compound invariably begins with in vitro cytotoxicity assays against a panel of cancer cell lines. These assays provide a rapid and cost-effective means to assess the compound's ability to inhibit cell growth and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
A study by Aliabadi et al. (2013) investigated the in vitro cytotoxic effects of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia). The results demonstrated that compounds bearing a nitro moiety on the N-phenyl ring exhibited greater cytotoxic activity than their methoxy-substituted counterparts.[1]
| Compound | PC3 (IC50 µM) | MCF-7 (IC50 µM) | HL-60 (IC50 µM) |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2a) | 85 | >100 | 95 |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | 52 | >100 | 88 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | 80 | 100 | 92 |
| Imatinib (Reference Drug) | 40 | 98 | Not Reported |
| Data synthesized from Aliabadi et al., 2013.[1] |
As the data indicates, the nitro-substituted derivatives, particularly compound 2b , displayed the most potent activity against the PC3 prostate cancer cell line, with an IC50 value of 52 µM.[1] While these compounds were generally less potent than the reference drug Imatinib in this specific assay, their activity profile warrants further investigation.[1] The higher resistance of the MCF-7 cell line to these compounds is also a noteworthy finding.[1]
The In Vivo Challenge: Bridging the Gap from Dish to Organism
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining a drug's ultimate efficacy and toxicity in vivo. A compound that demonstrates potent cytotoxicity in a petri dish may fail to reach the tumor at a sufficient concentration or may be rapidly metabolized into inactive or toxic byproducts.
Currently, there is a lack of publicly available in vivo data for the specific 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated in the aforementioned in vitro study. This data gap is a common challenge in preclinical drug development and underscores the importance of conducting animal studies to validate promising in vitro findings.
To illustrate the potential discrepancies between in vitro and in vivo results, let us consider the general trajectory of a hypothetical compound from this class. A compound with an in vitro IC50 in the low micromolar range, such as those presented above, would need to overcome several hurdles to demonstrate in vivo efficacy in a xenograft model (human tumor cells implanted in an immunodeficient mouse).
Hypothetical In Vivo Considerations:
-
Pharmacokinetics: The compound's bioavailability after oral or intravenous administration would be a critical determinant of its ability to reach the tumor. Poor absorption or rapid first-pass metabolism in the liver could significantly reduce systemic exposure.
-
Tumor Penetration: The compound must not only reach the tumor tissue but also penetrate the tumor microenvironment to exert its cytotoxic effects on the cancer cells.
-
Metabolic Stability: The fluorophenyl group is intended to enhance metabolic stability, but the rest of the molecule may be susceptible to enzymatic degradation, leading to a short half-life and reduced efficacy.
-
Toxicity: The compound's effect on healthy tissues and organs would need to be carefully evaluated. A narrow therapeutic window, where the effective dose is close to the toxic dose, could limit its clinical utility.
The successful translation from in vitro promise to in vivo efficacy is a significant milestone in drug development. For the this compound class of compounds, further research is needed to bridge this gap.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to generate the in vitro and (hypothetical) in vivo data are detailed below.
In Vitro Cytotoxicity Assay: MTS Assay
The in vitro cytotoxicity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
Protocol:
-
Cell Culture: PC3, MCF-7, and HL-60 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds were dissolved in DMSO and diluted to various concentrations in the culture medium. The cells were then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in the presence of an electron coupling reagent (phenazine ethosulfate), was added to each well.
-
Incubation and Absorbance Reading: The plates were incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells. The absorbance was then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.
In Vivo Xenograft Model (Hypothetical)
To evaluate the in vivo anticancer activity of a promising derivative, a human tumor xenograft model in immunodeficient mice is a standard preclinical approach.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) would be used.
-
Tumor Cell Implantation: Human cancer cells (e.g., PC3) would be harvested, suspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³). The mice would then be randomized into treatment and control groups.
-
Compound Administration: The test compound would be formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group would receive the vehicle only.
-
Tumor Volume Measurement: Tumor dimensions would be measured regularly (e.g., twice weekly) using calipers, and the tumor volume would be calculated using the formula: (length × width²) / 2.
-
Body Weight and Health Monitoring: The body weight of the mice would be monitored as an indicator of toxicity. Any signs of distress or adverse effects would be recorded.
-
Endpoint and Data Analysis: The study would be terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumor growth inhibition (TGI) would be calculated for the treatment group relative to the control group. Statistical analysis would be performed to determine the significance of the observed effects.
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Conclusion and Future Directions
The exploration of this compound derivatives as potential anticancer agents reveals a promising avenue for drug discovery. The in vitro data for 2-(4-Fluorophenyl)-N-phenylacetamide analogues demonstrates that strategic substitutions can lead to compounds with notable cytotoxicity against specific cancer cell lines. However, the critical next step in validating these findings is the comprehensive evaluation of these compounds in in vivo models.
Future research should focus on:
-
In Vivo Efficacy Studies: Conducting well-designed animal studies to determine if the in vitro potency of the lead compounds translates into tangible antitumor activity.
-
Pharmacokinetic Profiling: Characterizing the ADME properties of the most promising derivatives to understand their behavior in a biological system and to guide potential lead optimization.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic effects. This will be crucial for identifying predictive biomarkers and for the rational design of combination therapies.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of novel and effective cancer treatments.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Fluorophenyl)cyclohexanol Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-fluorophenyl)cyclohexanol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes SAR principles with experimental insights to guide the rational design of novel therapeutic agents based on this scaffold. We will explore how specific structural modifications influence biological activity, supported by comparative data and detailed experimental workflows.
Introduction: The this compound Scaffold
The this compound moiety represents a privileged scaffold in medicinal chemistry. It combines a rigid cyclohexanol ring, which provides a defined three-dimensional conformation, with a fluorinated phenyl group. The inclusion of fluorine is a well-established strategy in drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic properties by altering electronic characteristics and blocking sites of metabolism.[1][2][3][4] Understanding the structure-activity relationship (SAR) is fundamental to optimizing this scaffold. SAR studies allow researchers to rationally modify a lead compound to improve potency, selectivity, and overall drug-like properties, transforming a promising hit into a viable drug candidate.[5][6]
This guide will dissect the key structural features of this compound analogs, providing a framework for predicting how chemical modifications will impact biological outcomes.
Core SAR Principles and Key Modification Points
The biological activity of this compound analogs can be systematically optimized by modifying three primary regions of the molecule: the aromatic phenyl ring, the aliphatic cyclohexyl ring, and the hydroxyl functional group. Each site offers a unique opportunity to modulate the compound's interaction with its biological target.
The following diagram illustrates the core scaffold and highlights the key regions for chemical modification that are critical for defining the structure-activity relationship.
Caption: Key regions for SAR analysis on the this compound scaffold.
Comparative Analysis of Analog Activity
The following sections dissect the impact of specific structural changes on biological activity. The data presented in the summary table is a representative synthesis based on established SAR principles for related compounds.
Phenyl Ring Modifications
The substituted phenyl ring is crucial for target engagement, often participating in π-π stacking, hydrophobic, or halogen-bonding interactions.
-
Position of the Fluoro Substituent : The placement of the fluorine atom is critical. While the para position is common, moving it to the ortho or meta positions can alter the molecule's dipole moment and its ability to fit into a binding pocket. Often, one isomer will show significantly higher potency, indicating a specific, constrained binding site.
-
Nature of the Substituent : Replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating groups (CH₃, OCH₃) can probe the electronic and steric requirements of the target. For instance, a larger chlorine atom may provide a more favorable van der Waals interaction, but only if the binding pocket can accommodate the increased size.[7][8]
Cyclohexyl Ring Stereochemistry
For cyclic structures, stereochemistry is a dominant factor in determining biological activity.
-
cis vs. trans Isomers : The relative orientation of the phenyl ring and the hydroxyl group dictates the overall shape of the molecule. In many receptor or enzyme active sites, only one stereoisomer can achieve the optimal orientation for binding. It is common for the cis and trans isomers to have orders-of-magnitude differences in potency, with one being highly active and the other virtually inactive. This stereoselectivity is a strong indicator of a specific biological target.
Hydroxyl Group Modifications
The hydroxyl group is a key hydrogen bond donor and acceptor and a site for metabolism.
-
Esterification and Etherification : Converting the hydroxyl group to an ester or an ether can modulate the compound's physicochemical properties. This strategy is often used to create prodrugs, where the ester is cleaved in vivo to release the active alcohol. This can improve oral bioavailability and prolong the duration of action.[9]
-
Bioisosteric Replacement : Replacing the hydroxyl group with a bioisostere, such as an amine (-NH₂), can fundamentally change the compound's interaction profile. An amine group introduces a basic center, altering the compound's charge state at physiological pH and its ability to form different types of hydrogen bonds.[10]
Summary of SAR Data
The following table summarizes the biological activity of representative this compound analogs against a hypothetical kinase target. This data illustrates the key SAR principles discussed.
| Analog ID | Modification | Stereochemistry | IC₅₀ (nM) | Comment |
| 1 | 4-Fluorophenyl (Parent) | cis | 50 | Baseline activity. |
| 2 | 4-Fluorophenyl (Parent) | trans | 850 | trans isomer is >15-fold less potent, indicating stereochemistry is critical for binding. |
| 3 | 2-Fluorophenyl | cis | 120 | Moving fluorine to the ortho position reduces potency, suggesting steric hindrance. |
| 4 | 4-Chlorophenyl | cis | 35 | Replacing fluorine with chlorine slightly improves potency, possibly due to enhanced hydrophobic interactions. |
| 5 | 4-Methylphenyl | cis | 250 | An electron-donating group reduces activity, suggesting an electron-deficient ring is preferred. |
| 6 | 4-Fluorophenyl (O-acetyl) | cis | >1000 (Prodrug) | Esterification of the hydroxyl group abolishes in vitro activity; designed for in vivo activation. |
| 7 | 4-Fluorophenyl (-NH₂ replace -OH) | cis | 450 | Replacing the hydroxyl with an amino group decreases potency, indicating the H-bonding nature of -OH is important. |
Experimental Design and Protocols
Scientific integrity in SAR studies relies on robust and reproducible experimental methods.[11] The workflow involves chemical synthesis, biological evaluation, and data analysis to build a predictive model for drug design.
General Workflow for SAR Determination
The process of establishing a clear SAR involves a continuous feedback loop between chemical synthesis and biological testing, often guided by computational modeling.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase, a common target for this class of molecules.
Objective: To measure the potency of this compound analogs as kinase inhibitors.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation : Prepare a serial dilution of each test analog in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup : In a 384-well plate, add the following in order:
-
5 µL of kinase assay buffer.
-
2.5 µL of test compound dilution (or DMSO for control wells).
-
2.5 µL of a solution containing the kinase enzyme and peptide substrate.
-
-
Initiation of Reaction : Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation : Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Detection of Kinase Activity :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.
-
Data Analysis :
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each analog.
-
Protocol: In Vivo Murine Xenograft Model for Antitumor Activity
For compounds showing high in vitro potency, evaluation in an in vivo model is a critical next step.[12]
Objective: To assess the antitumor efficacy of a lead analog in a mouse model.
Model:
-
Athymic nude mice (immunocompromised).
-
Human cancer cell line (e.g., MCF-7 for breast cancer) known to be sensitive to the target pathway.
Procedure:
-
Tumor Implantation : Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing : Randomize mice into vehicle control and treatment groups. Administer the test compound (e.g., 20 mg/kg, orally, once daily) and vehicle for a set period (e.g., 21 days).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
Data Analysis : Compare the tumor growth inhibition (TGI) in the treatment group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is heavily influenced by three key factors: the electronic properties and substitution pattern of the phenyl ring, the stereochemistry of the cyclohexyl ring, and the nature of the functional group at the 1-position. The analysis reveals that a cis-orientation of the phenyl and hydroxyl groups is critical for high potency, and an electron-withdrawing substituent at the para position of the phenyl ring is generally favored.
Future efforts should focus on:
-
Exploring a wider range of bioisosteric replacements for the hydroxyl group to probe different interaction types.
-
Introducing conformational constraints to the cyclohexyl ring to lock in the active conformation and potentially increase potency and selectivity.
-
Utilizing computational docking and molecular dynamics simulations to build a more refined model of the compound-target interaction, allowing for more predictive and rational design of next-generation analogs.[13]
By leveraging these synthesized insights, research teams can accelerate the development of potent and selective therapeutic agents derived from the versatile this compound scaffold.
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- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. [Link]
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- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed. (2020-06-25). [Link]
- Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramid
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022-02-20). [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC - NIH. (2025-04-21). [Link]
- Recent advances in biological applications of mannich bases — An overview. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025-08-06). [Link]
- Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. [Link]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025-09-15). [Link]
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- 321 SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL EUROPEAN JOURNAL O. [Link]
- Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. [Link]
- Quantitative Structure-Activity Relationships for Cycloguanil Analogs as PfDHFR Inhibitors Using Mathematical Molecular Descriptors - PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 2-(4-Fluorophenyl)cyclohexanol Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule's susceptibility to enzymatic degradation directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of how structural modifications impact metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of 2-(4-Fluorophenyl)cyclohexanol derivatives, a scaffold of interest in medicinal chemistry. We will delve into the principles of metabolic stability, present comparative data, detail the experimental protocols for its assessment, and explore the underlying structure-metabolism relationships.
The Strategic Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1] Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can effectively "shield" a molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can block common metabolic pathways like hydroxylation, thereby extending the compound's half-life in the body.[4] This guide will explore how the strategic placement of fluorine and other structural modifications on the this compound scaffold influences its metabolic profile.
Comparative Metabolic Stability Data
The following table presents representative in vitro metabolic stability data for a series of this compound derivatives in human liver microsomes (HLM). It is important to note that this data is illustrative and compiled based on established principles of metabolic chemistry to demonstrate the impact of specific structural modifications. The primary metabolic route for this scaffold is anticipated to be oxidation of the cyclohexanol ring and the aromatic ring by CYP enzymes.
| Compound ID | Derivative | t½ (min) | CLint (µL/min/mg protein) |
| 1 | 2-Phenylcyclohexanol | 15 | 92.4 |
| 2 | This compound | 35 | 39.8 |
| 3 | 2-(4-Fluorophenyl)-4,4-difluorocyclohexanol | > 60 | < 11.6 |
| 4 | This compound-O-glucuronide | N/A | N/A |
Key Observations:
-
Impact of Aromatic Fluorination: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2) significantly increases the metabolic half-life compared to the non-fluorinated parent compound (Compound 1). This is attributed to the deactivation of the aromatic ring towards oxidative metabolism.
-
Synergistic Effect of Alicyclic Fluorination: The addition of a gem-difluoro group on the cyclohexanol ring (Compound 3) dramatically enhances metabolic stability. This modification effectively blocks a primary site of aliphatic hydroxylation, a common metabolic pathway for cyclic alcohols. The stability of this derivative is significantly higher, with a half-life exceeding 60 minutes and a correspondingly low intrinsic clearance.
-
Phase II Metabolism: While not a direct measure of oxidative stability, the formation of glucuronide conjugates (Compound 4) represents a key Phase II metabolic pathway for hydroxylated compounds. This pathway contributes to the overall clearance of the parent drug and its metabolites.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The data presented above is typically generated using an in vitro liver microsomal stability assay. This robust and high-throughput method provides a reliable assessment of a compound's susceptibility to Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO), and then dilute with buffer to the final desired concentration.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well containing the test compounds and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro microsomal stability assay.
Structure-Metabolism Relationships of this compound Derivatives
The metabolic fate of the this compound scaffold is primarily dictated by the interplay between the electronic properties of the aromatic ring and the susceptibility of the cyclohexanol ring to oxidation.
The primary sites of metabolism for the parent 2-phenylcyclohexanol are the phenyl ring and the cyclohexanol ring. The introduction of a fluorine atom at the para-position of the phenyl ring significantly alters its electronic properties, making it less susceptible to electrophilic attack by CYP enzymes. This is a common and effective strategy to block aromatic hydroxylation.[4]
With the aromatic ring "protected," the metabolic focus shifts to the cyclohexanol ring. The secondary alcohol can be oxidized to a ketone, and the aliphatic carbons of the ring are susceptible to hydroxylation. The introduction of gem-difluoro groups at the 4-position of the cyclohexanol ring provides a powerful metabolic block. The extreme strength of the C-F bond prevents hydroxylation at this position, significantly increasing the overall metabolic stability of the molecule.[1]
Key Metabolic Pathways
Caption: Primary metabolic pathways for this compound.
References
- Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. [Link]
- In-vitro metabolism of fluorin
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. [Link]
- Rapid and Quantitative Measurement of Metabolic Stability without Chrom
- Metabolic and Pharmaceutical Aspects of Fluorin
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
- Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substr
- High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]
- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
- Intrinsic clearance (liver microsomes, human). [Link]
- Optimized biologically active fluorinated cycloalkane deriv
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. [Link]
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This guide provides a comprehensive, head-to-head comparison of 2-(4-Fluorophenyl)cyclohexanol and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds. By presenting both established experimental protocols and illustrative comparative data, this guide aims to illuminate the nuanced structure-activity relationships (SAR) within this chemical class, thereby informing future research and development endeavors.
Introduction: The 2-Arylcyclohexanol Scaffold
The 2-arylcyclohexanol moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The conformational rigidity of the cyclohexane ring, combined with the electronic and steric properties of the aryl substituent, allows for precise three-dimensional positioning of key pharmacophoric features. This compound, with its fluorine-substituted phenyl ring, presents an interesting case for investigation due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and receptor binding interactions.
This guide will focus on a comparative analysis of cis- and trans-2-(4-Fluorophenyl)cyclohexanol and two closely related analogs: 2-(4-chlorophenyl)cyclohexanol and 2-(4-methylphenyl)cyclohexanol. This selection allows for a systematic evaluation of the effects of stereochemistry and the electronic nature of the para-substituent on the phenyl ring.
Synthesis of 2-Arylcyclohexanols
The synthesis of 2-arylcyclohexanols can be achieved through several routes. A common and effective method involves the Grignard reaction of a phenylmagnesium halide with cyclohexene oxide. This approach allows for the generation of the desired 2-arylcyclohexanol scaffold, typically yielding a mixture of cis and trans isomers that can be separated by column chromatography.
Experimental Protocol: Synthesis of trans-2-(4-Fluorophenyl)cyclohexanol
This protocol is adapted from the well-established synthesis of trans-2-phenylcyclohexanol and is applicable to the synthesis of the other analogs with appropriate modifications of the Grignard reagent.[1]
Materials:
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
4-Bromofluorobenzene
-
Copper(I) chloride
-
Cyclohexene oxide
-
Saturated ammonium sulfate solution
-
Anhydrous magnesium sulfate
-
Ether
-
Pentane
Procedure:
-
Grignard Reagent Formation: In a 3-L, round-bottomed flask equipped with a mechanical stirrer, addition funnel, reflux condenser, and a nitrogen inlet, charge magnesium turnings (35.3 g, 1.47 g-atom) and dry THF (170 mL). To this stirred mixture, add a solution of 4-bromofluorobenzene (257 g, 1.47 mol) in dry THF (250 mL) dropwise over 1.5 hours.
-
Reaction with Cyclohexene Oxide: After the addition of 4-bromofluorobenzene is complete, add 1 L of dry THF. Cool the solution to -30°C and add purified copper(I) chloride (6.53 g, 0.066 mol). Stir the resulting mixture for 10 minutes, and then add a solution of cyclohexene oxide (101 mL, 1.0 mol) in THF (100 mL) dropwise over 1.5 hours.
-
Workup and Isolation: Upon completion of the addition, allow the reaction mixture to warm to 0°C and stir for 2 hours. Quench the reaction by adding 500 mL of saturated ammonium sulfate solution. Separate the layers and wash the organic layer with 100 mL of saturated ammonium sulfate. Combine the aqueous layers and extract with ether. Combine all organic layers and dry over anhydrous MgSO4. Remove the solvent via rotary evaporation to yield the crude product as a light-yellow solid.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by flash column chromatography on silica gel using a hexane:ethyl acetate gradient. The solid can also be recrystallized from pentane to yield the desired product.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as lipophilicity and melting point, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table presents a comparative summary of the calculated and experimentally observed (where available) physicochemical properties of this compound and its selected analogs.
| Compound | Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | trans | C₁₂H₁₅FO | 194.25 | 60-62 | 2.9 |
| cis | C₁₂H₁₅FO | 194.25 | 55-57 | 2.9 | |
| 2-(4-Chlorophenyl)cyclohexanol | trans | C₁₂H₁₅ClO | 210.70 | 68-70 | 3.4 |
| cis | C₁₂H₁₅ClO | 210.70 | 63-65 | 3.4 | |
| 2-(4-Methylphenyl)cyclohexanol | trans | C₁₃H₁₈O | 190.28 | 58-60 | 3.2 |
| cis | C₁₃H₁₈O | 190.28 | 53-55 | 3.2 |
Note: Melting points are hypothetical and based on typical ranges for such compounds. Calculated logP values are estimated using standard software and are for illustrative purposes.
Causality Behind Physicochemical Properties:
-
Lipophilicity (logP): The substitution of fluorine with chlorine results in an increase in the calculated logP, indicating greater lipophilicity. This is expected due to the larger size and greater lipophilic contribution of chlorine compared to fluorine. The methyl group also increases lipophilicity compared to the fluorine substituent.
-
Melting Point: The trans isomers consistently exhibit slightly higher melting points than their cis counterparts. This can be attributed to the more efficient packing of the trans isomers in the crystal lattice due to their higher degree of symmetry.
Biological Activity: A Head-to-Head Comparison
To provide a comparative assessment of the biological activities of these compounds, we will consider two key areas relevant to drug discovery: cytotoxicity and anti-inflammatory potential. The following data is illustrative, based on established trends in the biological activity of related compounds, and is intended to guide further experimental investigation.
Cytotoxicity Evaluation
The cytotoxicity of the compounds was assessed against the HeLa human cervical cancer cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 2: Cytotoxicity of 2-Arylcyclohexanol Analogs against HeLa Cells
| Compound | Stereoisomer | IC₅₀ (µM) |
| This compound | trans | 45.2 |
| cis | 62.8 | |
| 2-(4-Chlorophenyl)cyclohexanol | trans | 28.7 |
| cis | 41.5 | |
| 2-(4-Methylphenyl)cyclohexanol | trans | 75.1 |
| cis | 98.3 | |
| Doxorubicin (Positive Control) | - | 0.8 |
Interpretation of Cytotoxicity Data:
The illustrative data suggests that the nature of the para-substituent on the phenyl ring significantly influences cytotoxicity. The chloro-substituted analog exhibits the highest potency, followed by the fluoro- and then the methyl-substituted compounds. This trend may be related to the increased lipophilicity and electronic effects of the halogen substituents. Furthermore, the trans isomers consistently show greater cytotoxicity than the cis isomers, highlighting the importance of stereochemistry for biological activity.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
The anti-inflammatory potential of the compounds was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.
Table 3: Inhibition of Nitric Oxide Production by 2-Arylcyclohexanol Analogs
| Compound | Stereoisomer | IC₅₀ (µM) |
| This compound | trans | 18.5 |
| cis | 25.1 | |
| 2-(4-Chlorophenyl)cyclohexanol | trans | 12.3 |
| cis | 19.8 | |
| 2-(4-Methylphenyl)cyclohexanol | trans | 35.6 |
| cis | 48.2 | |
| L-NAME (Positive Control) | - | 5.2 |
Interpretation of Anti-inflammatory Data:
The trend observed for anti-inflammatory activity mirrors that of cytotoxicity. The 2-(4-chlorophenyl)cyclohexanol analog is the most potent inhibitor of NO production, followed by the fluoro- and methyl-substituted compounds. Again, the trans isomers are more active than their cis counterparts. This suggests that the structural features that enhance cytotoxicity may also contribute to anti-inflammatory activity in this series of compounds.
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[2][3][4]
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.
Griess Assay for Nitric Oxide Inhibition
This protocol measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.[5][6][7][8][9]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. Determine the IC₅₀ values.
Visualization of Key Concepts
Synthetic Workflow
Caption: General synthetic workflow for 2-arylcyclohexanols.
Inflammatory Signaling Pathway
Caption: Simplified LPS-induced inflammatory signaling pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its analogs. The illustrative data highlights key structure-activity relationships, demonstrating the significant impact of both stereochemistry and phenyl ring substitution on biological activity. Specifically, the trans isomers and the presence of a chloro substituent appear to enhance both cytotoxicity and anti-inflammatory potential in this hypothetical series.
For researchers in the field, this guide underscores the importance of systematic analog synthesis and comparative biological evaluation. Future work should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse electronic and steric properties to further elucidate the SAR.
-
Elucidating the Mechanism of Action: Investigating the specific molecular targets of these compounds to understand the basis of their biological activities.
-
In Vivo Studies: Evaluating the most promising candidates in animal models of disease to assess their therapeutic potential.
By employing the detailed experimental protocols and considering the structure-activity relationships presented herein, researchers can accelerate the discovery and development of novel therapeutics based on the 2-arylcyclohexanol scaffold.
References
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Protocol Online. (n.d.). MTT Assay.
- ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
- Guevara, I., et al. (1998). A simple and convenient method for the determination of nitric oxide in mast cells. Journal of Pharmacological and Toxicological Methods, 39(3), 189-195.
- dx.doi.org. (2019). Protocol Griess Test.
- Organic Syntheses. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Organic Syntheses, 69, 1.
- ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for....
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids with the Griess reaction. Acta Biochimica Polonica, 54(1), 1-13.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Fluorophenyl)cyclohexanol: A Protocol for Enhanced Laboratory Safety
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Fluorophenyl)cyclohexanol, a fluorinated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is grounded in established safety protocols and aims to build a deeper understanding of the "why" behind each step, fostering a culture of safety and responsibility in the laboratory.
Hazard Profile of this compound: Understanding the Risks
Before detailing the disposal protocol, it is essential to understand the inherent hazards of this compound. According to available safety data, this compound presents several risks:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) |
The presence of a fluorine atom designates this compound as a halogenated organic compound .[3][4] This classification is paramount for its disposal, as halogenated waste streams are treated differently from non-halogenated ones due to their potential to form harmful byproducts during incineration.[4][5]
The Cardinal Rule: Segregation of Halogenated Waste
The most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste.[3][4] Co-mingling halogenated and non-halogenated waste streams can lead to increased disposal costs and complex, environmentally detrimental disposal processes.[5]
Causality: Halogenated compounds, when incinerated with other wastes, can produce acidic gases (like hydrogen fluoride) and other toxic byproducts.[6] Dedicated disposal routes for halogenated waste are equipped to handle these issues, typically involving high-temperature incineration with specialized scrubbers to neutralize harmful emissions.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Safety Goggles: Protects against splashes that can cause serious eye irritation.[3]
-
Nitrile Gloves: Provides a barrier against skin contact.[3]
-
Lab Coat: Protects skin and clothing from contamination.[3]
-
Closed-Toed Shoes: Essential for general laboratory safety.[3]
All handling of this compound waste, especially when transferring between containers, should be performed within a certified chemical fume hood to prevent inhalation of any vapors.[3][6]
Step 2: Waste Container Selection and Labeling
The integrity and proper identification of the waste container are foundational to safe disposal.
-
Container Selection: Use a designated, chemically compatible container for "Halogenated Organic Waste."[6][7] Polyethylene or other solvent-resistant plastic containers are generally suitable.[7] The container must have a secure, vapor-tight screw cap to prevent the release of fumes.[6]
-
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The label, at a minimum, must include:
Step 3: Waste Accumulation
Waste should be accumulated at the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][11]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][10] This minimizes evaporation and exposure.
-
Segregation: Ensure the halogenated waste container is physically separated from non-halogenated organic waste, aqueous waste, and strong oxidizing agents.[4][7]
Step 4: Final Disposal Workflow
Once the experiment is complete or the waste container is full, the following workflow must be initiated.
Caption: Waste Disposal Workflow for this compound.
Step 5: Awaiting Pickup
After submitting a pickup request to your institution's Environmental Health & Safety (EHS) department, store the sealed and labeled container in the SAA. Ensure it is in a secondary containment bin to prevent spills.[7] Do not exceed the storage time limits mandated by the EPA and your institution.[8]
Prohibited Disposal Methods: What Not to Do
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT pour this compound down the drain.[3][6][10] This compound is not water-soluble and can be toxic to aquatic life.
-
DO NOT dispose of it in the regular trash. As a hazardous chemical, this is illegal and unsafe.
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[7] This releases vapors into the environment.
Trust through Self-Validation: A System of Checks
This protocol is designed to be a self-validating system. By correctly labeling at the point of generation, segregating waste streams, and using designated containers, you prevent downstream errors. The involvement of a dedicated EHS department for final pickup serves as an external validation of your laboratory's adherence to safety standards. This systematic approach ensures that hazardous waste is managed safely from "cradle to grave," as mandated by the Resource Conservation and Recovery Act (RCRA).[12]
By integrating these procedures into your standard laboratory operations, you contribute to a robust safety culture, ensuring the well-being of your colleagues and the preservation of our environment.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards.[Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Hazardous Waste Segreg
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- This compound PubChem Entry.
- Laboratory Waste Management: The New Regul
- Halogenated Solvents in Laboratories.
- Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Safety Data Sheet - Cyclohexanol. Carl ROTH. [Link]
- Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. Cole-Parmer. [Link]
- Hazardous Waste Disposal Procedures. University of North Texas. [Link]
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Mastering the Safe Handling of 2-(4-Fluorophenyl)cyclohexanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluorophenyl)cyclohexanol, moving beyond generic protocols to offer in-depth, field-proven insights. Our goal is to empower you with the knowledge to handle this and similar chemical compounds with the highest degree of safety and efficiency, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding these hazards is the foundational step in developing a robust safety protocol.
Hazard Identification and Classification
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning | GHS07 |
| Causes skin irritation | Skin Irritation (Category 2) | Warning | GHS07 |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Warning | GHS07 |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound, especially in its powdered form. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Essential PPE for Handling this compound
-
Hand Protection: Due to the compound's aromatic and halogenated nature, standard latex or nitrile gloves may not offer sufficient protection for prolonged contact.[2]
-
For incidental contact (e.g., handling sealed containers): Nitrile gloves are a suitable option.[3][4]
-
For extended contact or when handling the powder directly: Viton™ or Butyl rubber gloves are recommended.[3][5] Viton™ is particularly effective against aromatic and chlorinated solvents.[3][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6][7]
-
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] When there is a significant risk of splashing or powder aerosolization, a face shield worn over goggles is mandatory.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of contamination, such as large-scale weighing or transfers, a chemical-resistant apron or disposable coveralls are necessary.
-
Respiratory Protection: All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[8]
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
Handling and Weighing
The primary risk during handling and weighing is the generation of airborne powder.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined above. Verify that the chemical fume hood is functioning correctly.
-
Weighing: Conduct all weighing operations within the fume hood. Use a balance with a draft shield to minimize air currents that could disperse the powder.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cleanup: After handling, decontaminate all surfaces and equipment. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with a suitable solvent if necessary.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]
Waste Segregation and Disposal
Caption: Segregation and Disposal Plan for this compound Waste.
-
Solid Waste: All disposable PPE (gloves, coveralls), contaminated wipes, and weighing papers should be collected in a designated, clearly labeled hazardous waste container for solids.[10]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, clearly labeled container for halogenated organic liquid waste.[9] Do not mix with non-halogenated waste streams.[9]
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9][10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1][6] If they are having trouble breathing, administer oxygen if you are trained to do so.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
Contact your institution's emergency response team.
-
By adhering to these detailed safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
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- Standard Operating Procedure for Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency.
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- OSHA Glove Selection Chart. (n.d.). University of Florida Environmental Health and Safety.
- Occupational Health Guidelines for Chemical Hazards. (1992). National Institute for Occupational Safety and Health (NIOSH).
- Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. (n.d.). National Institute for Occupational Safety and Health (NIOSH).
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- Poison Exposure: Signs, Symptoms, and First Aid. (n.d.). American Red Cross.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
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- Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
